2-[(2-Fluorobenzyl)oxy]benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[(2-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-7-3-1-6-12(13)10-17-14-8-4-2-5-11(14)9-16/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEIFWJSGRGFJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366284 | |
| Record name | 2-[(2-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172685-66-4 | |
| Record name | 2-[(2-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-[(2-Fluorobenzyl)oxy]benzaldehyde: A Key Intermediate in Synthetic Chemistry
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. 2-[(2-Fluorobenzyl)oxy]benzaldehyde, a substituted aromatic aldehyde, has emerged as a significant intermediate, valued for its unique combination of reactive functional groups. Its structure, featuring a reactive aldehyde, an ether linkage, and a fluorinated aromatic ring, provides a versatile platform for constructing complex molecular architectures. The presence of the 2-fluorobenzyl group is particularly noteworthy; the fluorine atom can modulate the electronic properties and metabolic stability of derivative compounds, a crucial aspect in drug design.[1] This guide offers a comprehensive exploration of 2-[(2-Fluorobenzyl)oxy]benzaldehyde, detailing its physicochemical properties, synthesis, spectral characterization, and applications, with a focus on providing practical insights for researchers and development professionals.
PART 1: Core Chemical and Physical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. This section consolidates the key identifiers and physicochemical data for 2-[(2-Fluorobenzyl)oxy]benzaldehyde.
Chemical Identity
-
IUPAC Name: 2-[(2-Fluorophenyl)methoxy]benzaldehyde
-
CAS Number: 172685-66-4[2]
-
Molecular Formula: C₁₄H₁₁FO₂[2]
-
Synonyms: 2-((2-Fluorobenzyl)oxy)benzaldehyde
Physicochemical Data
The properties of this compound are critical for planning reactions, purification, and storage. While some experimental data is limited for this specific intermediate, reliable predicted values provide a strong basis for experimental design.
| Property | Value | Source |
| Molecular Weight | 230.23 g/mol | [2] |
| Physical Form | Solid | Inferred from supplier data |
| Boiling Point | 359.2 ± 22.0 °C (Predicted) | [3] |
| Density | 1.211 ± 0.06 g/cm³ (Predicted) | [2][3] |
| Vapor Pressure | 2.42E-05 mmHg at 25°C | [2] |
| Solubility | Insoluble in water; Soluble in methanol | [4][5] |
| Storage | Store at room temperature, under inert gas (Nitrogen or Argon) is recommended for long-term stability. | [5] |
PART 2: Synthesis and Mechanism
The most prevalent and efficient route for the synthesis of 2-[(2-Fluorobenzyl)oxy]benzaldehyde is the Williamson ether synthesis. This classic Sₙ2 reaction is favored for its reliability and high yields when using primary halides.[6]
Reaction Principle: The Williamson Ether Synthesis
The synthesis involves the O-alkylation of a phenol (in this case, salicylaldehyde or 2-hydroxybenzaldehyde) with an alkyl halide (2-fluorobenzyl chloride or bromide). The core of the reaction is a bimolecular nucleophilic substitution (Sₙ2) mechanism.[6][7]
-
Deprotonation: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), deprotonates the phenolic hydroxyl group of salicylaldehyde. This creates a highly nucleophilic phenoxide anion.
-
Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic benzylic carbon of the 2-fluorobenzyl halide.
-
Displacement: The attack results in the displacement of the halide leaving group (e.g., Br⁻ or Cl⁻), forming the ether linkage and yielding the final product.
The use of a primary benzyl halide like 2-fluorobenzyl bromide is ideal as it minimizes the competing E2 elimination reaction, ensuring a cleaner reaction profile.[7]
Diagram: Williamson Ether Synthesis Workflow
Caption: General workflow for the Williamson ether synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from standard Williamson ether synthesis methodologies for similar compounds.[7][8][9]
Materials:
-
Salicylaldehyde (1.0 eq)
-
2-Fluorobenzyl bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add salicylaldehyde (1.0 eq) and anhydrous DMF (approx. 10-15 volumes). Stir until the salicylaldehyde is fully dissolved.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will become a suspension.
-
Addition of Alkylating Agent: Add 2-fluorobenzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70°C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) by observing the consumption of the salicylaldehyde spot. The reaction is typically complete within 3-5 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water and then with a brine solution to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-[(2-Fluorobenzyl)oxy]benzaldehyde.
PART 3: Spectroscopic Characterization
Structural elucidation and purity assessment rely on spectroscopic analysis. Below is an interpretation of the expected spectral data for 2-[(2-Fluorobenzyl)oxy]benzaldehyde based on its functional groups and data from analogous structures.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would provide key information about the molecule's mass and fragmentation pattern.
-
Molecular Ion (M⁺): A peak at m/z ≈ 230, corresponding to the molecular weight of the compound [C₁₄H₁₁FO₂]⁺.[10]
-
Key Fragmentation Pathways:
-
Loss of Hydrogen (M-1): A peak at m/z ≈ 229, resulting from the loss of the aldehydic hydrogen.[10][11]
-
Loss of Formyl Radical (M-29): A peak at m/z ≈ 201, from the cleavage of the -CHO group.[10][11][12]
-
Benzylic/Ether Cleavage: The most significant fragmentation is expected to be the cleavage of the C-O bond of the ether. This would lead to two prominent fragments:
-
Fluorotropylium/Fluorobenzyl Cation ([C₇H₆F]⁺): A characteristic peak at m/z ≈ 109.
-
Benzaldehyde Ether Fragment: The other part of the molecule.
-
-
Tropylium Cation ([C₇H₇]⁺): A base peak may appear at m/z ≈ 91, which is a very stable tropylium cation formed from the benzyl portion of the molecule.[10]
-
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups present in the molecule.
-
Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ (approx. 3030-3080 cm⁻¹).[13]
-
Aldehyde C-H Stretch: Two characteristic weak bands (a Fermi doublet) are expected around 2820 cm⁻¹ and 2720 cm⁻¹.[13]
-
Carbonyl (C=O) Stretch: A very strong, sharp absorption peak characteristic of an aromatic aldehyde will be prominent around 1690-1710 cm⁻¹ .[13][14]
-
Aromatic C=C Stretches: Medium intensity peaks in the 1450-1600 cm⁻¹ region.[13]
-
C-O Ether Stretch: A strong band in the region of 1200-1250 cm⁻¹ (aryl-alkyl ether).
-
C-F Stretch: A strong absorption band in the fingerprint region, typically around 1000-1100 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for detailed structural confirmation. The following are predicted chemical shifts (δ) in ppm, referenced to TMS.
¹H NMR:
-
Aldehyde Proton (-CHO): A singlet appearing far downfield, typically δ 9.8 - 10.5 .
-
Aromatic Protons (Benzaldehyde Ring): A complex multiplet pattern between δ 6.9 - 7.9 . The proton ortho to the aldehyde group will be the most deshielded.
-
Aromatic Protons (Fluorobenzyl Ring): A multiplet pattern between δ 7.0 - 7.6 . The fluorine atom will cause splitting of adjacent proton signals.
-
Methylene Protons (-O-CH₂-Ar): A singlet around δ 5.1 - 5.3 .
¹³C NMR:
-
Aldehyde Carbonyl (C=O): A signal in the δ 189 - 195 range.
-
Aromatic Carbons: Multiple signals between δ 110 - 165 . The carbon attached to the oxygen (C-O) will be downfield (~δ 160), and the carbon attached to the fluorine will show a large C-F coupling constant.
-
Methylene Carbon (-O-CH₂-Ar): A signal around δ 65 - 75 .
PART 4: Applications in Research and Drug Development
2-[(2-Fluorobenzyl)oxy]benzaldehyde is not typically an end-product but rather a valuable intermediate. Its utility stems from the reactivity of the aldehyde group, which serves as a handle for a wide array of chemical transformations.
Intermediate for Bioactive Heterocycles
The aldehyde functionality is a perfect electrophile for condensation reactions with various nucleophiles to construct heterocyclic systems, which form the core of many pharmaceuticals. For example, it can react with hydrazines to form hydrazones or with substituted anilines to form Schiff bases, which are precursors to quinazolines, benzodiazepines, and other pharmacologically relevant scaffolds.[15]
Role in the Synthesis of Enzyme Inhibitors
Substituted benzaldehydes are crucial starting materials for synthesizing enzyme inhibitors. For instance, benzyloxybenzaldehyde derivatives are used to create chalcones that have shown potent and selective inhibitory activity against Monoamine Oxidase B (MAO-B), an enzyme implicated in Parkinson's disease.[16] While this specific isomer is not directly cited in the primary literature for MAO-B inhibitors, its structural similarity to active precursors makes it a compound of high interest for developing novel therapeutics in neurodegenerative disease.
Precursor for Pharmaceutical Agents
The structural motif of fluorobenzyl ethers is found in several advanced pharmaceutical intermediates. For example, the related isomer, 4-(2-fluorobenzyloxy)benzaldehyde, is a key intermediate in the synthesis of Ralfinamide, a compound investigated for neurological disorders.[17] This highlights the industrial relevance of this class of compounds in the production of high-value active pharmaceutical ingredients (APIs).
Diagram: Synthetic Utility Workflow
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A Comprehensive Technical Guide to the Synthesis and Characterization of 2-[(2-Fluorobenzyl)oxy]benzaldehyde
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 2-[(2-Fluorobenzyl)oxy]benzaldehyde, a key building block in medicinal chemistry and organic synthesis. The strategic incorporation of a fluorinated benzyl moiety onto a benzaldehyde scaffold offers a versatile platform for the development of novel therapeutic agents, leveraging the unique properties of fluorine to enhance metabolic stability and binding affinity.[1][2] This document details a robust synthetic protocol via the Williamson ether synthesis, outlines comprehensive characterization methodologies, and discusses the underlying chemical principles. It is intended for researchers, scientists, and professionals in drug development seeking to utilize this valuable intermediate.
Introduction: The Strategic Importance of Fluorinated Benzaldehyde Derivatives
Fluorine-containing organic molecules have become increasingly prominent in the landscape of drug discovery. The strategic introduction of fluorine can significantly modulate a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[2] The compound 2-[(2-Fluorobenzyl)oxy]benzaldehyde is a prime example of a versatile scaffold that combines the reactivity of an aldehyde group with the advantageous properties of a fluoroaromatic system. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including Wittig reactions, aldol condensations, and the formation of Schiff bases, enabling the synthesis of a diverse array of bioactive molecules.[1][3] Derivatives of structurally similar benzyloxybenzaldehydes have demonstrated significant potential in therapeutic areas such as oncology and neurodegenerative diseases.[1][4]
Synthesis of 2-[(2-Fluorobenzyl)oxy]benzaldehyde: The Williamson Ether Synthesis
The most common and efficient method for the preparation of 2-[(2-Fluorobenzyl)oxy]benzaldehyde is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.[5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the deprotonated hydroxyl group of the phenol acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide.[6][7]
Causality Behind Experimental Choices
-
Choice of Reactants : Salicylaldehyde (2-hydroxybenzaldehyde) is selected for its ortho-positioned hydroxyl and aldehyde groups. 2-Fluorobenzyl bromide is the preferred alkylating agent due to the good leaving group ability of bromide and the presence of the desired 2-fluoro substituent.
-
Base Selection : A moderately strong base like potassium carbonate (K₂CO₃) is typically used. It is strong enough to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide ion but not so strong as to cause unwanted side reactions.[6] The use of an anhydrous base is crucial to prevent side reactions with water.[5]
-
Solvent System : A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base, leaving the anionic nucleophile more exposed and reactive, thus favoring the SN2 pathway.[6][8]
Detailed Experimental Protocol
Reagents:
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
2-Fluorobenzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add salicylaldehyde (1.0 equivalent) and anhydrous DMF. Stir until the solid dissolves completely.
-
Addition of Base : Add anhydrous potassium carbonate (1.5 - 2.0 equivalents) to the solution. Stir the resulting suspension at room temperature for 20-30 minutes to facilitate the formation of the phenoxide salt.[2]
-
Addition of Alkylating Agent : Slowly add 2-fluorobenzyl bromide (1.1 - 1.2 equivalents) dropwise to the stirring suspension at room temperature.[5]
-
Reaction : Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2][5]
-
Workup : Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 times).
-
Washing : Combine the organic layers and wash sequentially with water and then brine.[2]
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[2][5]
Purification
The crude 2-[(2-Fluorobenzyl)oxy]benzaldehyde is typically purified by silica gel column chromatography using a suitable eluent system, such as a hexane/ethyl acetate gradient, to yield the pure product.[2][5] Recrystallization from a suitable solvent system like ethanol/water can also be employed for further purification.[5]
Synthetic Workflow Visualization
Caption: Workflow for the synthesis of 2-[(2-Fluorobenzyl)oxy]benzaldehyde.
Characterization of 2-[(2-Fluorobenzyl)oxy]benzaldehyde
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets, δ 6.8-7.9 ppm), Aldehyde proton (singlet, δ ~10.4 ppm), Methylene protons (-OCH₂-) (singlet, δ ~5.2 ppm). |
| ¹³C NMR | Carbonyl carbon (δ ~190 ppm), Aromatic carbons (δ 110-160 ppm), Methylene carbon (δ ~70 ppm). |
| IR Spectroscopy | C=O stretch (aldehyde): ~1680-1700 cm⁻¹, C-O-C stretch (ether): ~1250 cm⁻¹, C-F stretch: ~1100-1200 cm⁻¹.[2] |
| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z = 230.23.[9] |
Detailed Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the structure of the molecule. The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the methylene protons of the benzyl group, and the aromatic protons on both rings. The integration of these signals should correspond to the number of protons in each environment. The carbon NMR spectrum will confirm the presence of the carbonyl carbon, the methylene carbon, and the various aromatic carbons. Due to the fluorine atom, C-F coupling may be observed in the ¹³C NMR spectrum for the carbons in the fluorobenzyl ring.
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The most diagnostic peak will be the strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the aldehyde group, typically found around 1700 cm⁻¹.[10] Other characteristic absorptions include the C-O-C stretching vibration of the ether linkage and the C-F bond stretch.[2]
-
Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ is expected at an m/z value corresponding to the molecular weight of 230.23.[9] The fragmentation pattern is anticipated to be dominated by cleavages at the benzylic and ether linkages, leading to characteristic fragment ions such as the tropylium ion ([C₇H₇]⁺) at m/z = 91 and the fluorobenzoyl cation ([FC₆H₄CO]⁺) at m/z = 123.[9]
Characterization Workflow
Caption: General workflow for the purification and characterization of the synthesized compound.
Conclusion and Future Outlook
This guide has provided a comprehensive overview of the synthesis and characterization of 2-[(2-Fluorobenzyl)oxy]benzaldehyde. The Williamson ether synthesis offers a reliable and high-yielding route to this valuable intermediate. The detailed characterization protocol ensures the identity and purity of the final product, which is crucial for its application in further synthetic endeavors. The unique structural features of this compound make it an attractive starting material for the development of novel therapeutic agents, and further exploration of its utility in constructing diverse molecular architectures is a promising area of research.
References
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- BenchChem. (2025). An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde. BenchChem.
- BenchChem. (2025). The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis: A Technical Guide. BenchChem.
- BenchChem. (2025). Interpreting the Mass Spectrum of 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide. BenchChem.
- BenchChem. (2025). (Benzyloxy)-4-fluorobenzaldehyde via Williamson Ether Synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde. BenchChem.
- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Berkeley Learning Hub. (2025). Benzaldehyde IR Spectrum Analysis.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
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An In-depth Technical Guide to 2-[(2-Fluorobenzyl)oxy]benzaldehyde Derivatives and Analogs for Researchers and Drug Development Professionals
Foreword: The Strategic Importance of the 2-[(2-Fluorobenzyl)oxy]benzaldehyde Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of a core scaffold is paramount to the successful development of novel therapeutics. The 2-[(2-fluorobenzyl)oxy]benzaldehyde moiety has emerged as a privileged scaffold, offering a unique convergence of chemical reactivity, structural versatility, and desirable pharmacokinetic attributes. The presence of a reactive aldehyde group provides a versatile handle for a myriad of chemical transformations, while the 2-fluorobenzyl ether imparts crucial lipophilicity and metabolic stability. This strategic incorporation of fluorine, a cornerstone of contemporary drug design, often enhances binding affinity and bioavailability. This guide provides an in-depth exploration of the synthesis, chemical properties, and burgeoning therapeutic applications of derivatives and analogs of 2-[(2-fluorobenzyl)oxy]benzaldehyde, with a particular focus on their role in neurodegenerative diseases and beyond.
I. Synthesis and Characterization: A Practical Approach
The cornerstone of any drug discovery program is the robust and reproducible synthesis of the core molecule and its derivatives. The most prevalent and efficient method for the synthesis of 2-[(2-fluorobenzyl)oxy]benzaldehyde and its analogs is the Williamson ether synthesis.
A. Core Synthesis: Williamson Ether Synthesis
This classical nucleophilic substitution reaction involves the O-alkylation of a substituted salicylaldehyde with a benzyl halide in the presence of a weak base.
Diagram of the General Synthetic Workflow:
spectroscopic data (NMR, IR, MS) of 2-[(2-Fluorobenzyl)oxy]benzaldehyde
An In-depth Technical Guide to the Spectroscopic Characterization of 2-[(2-Fluorobenzyl)oxy]benzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-[(2-Fluorobenzyl)oxy]benzaldehyde, a key organic intermediate with applications in synthetic chemistry and drug discovery. As a Senior Application Scientist, this document is structured to offer not just raw data, but a detailed interpretation grounded in fundamental principles and comparative analysis. We will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and purity assessment of this compound. This guide is intended for researchers, chemists, and quality control professionals who require a robust understanding of how to characterize this molecule.
Molecular Structure and Spectroscopic Overview
2-[(2-Fluorobenzyl)oxy]benzaldehyde possesses the chemical formula C₁₄H₁₁FO₂ and a molecular weight of approximately 230.23 g/mol [1][2]. The molecule's architecture features a benzaldehyde ring substituted at the 2-position with a 2-fluorobenzyl ether linkage. This unique combination of an aldehyde, an ether, and a fluorinated aromatic ring gives rise to a distinct spectroscopic fingerprint. The following sections will detail the expected spectral features that confirm this structure.
Molecular Structure Diagram
The diagram below illustrates the molecular structure of 2-[(2-Fluorobenzyl)oxy]benzaldehyde with atom numbering conventions used for subsequent NMR spectral assignments.
Caption: Molecular structure of 2-[(2-Fluorobenzyl)oxy]benzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-[(2-Fluorobenzyl)oxy]benzaldehyde, both ¹H and ¹³C NMR provide definitive structural information.
Experimental Protocol: NMR
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer, typically operating at 400 MHz or higher for protons, to ensure adequate signal dispersion.
-
Data Acquisition (¹H NMR):
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Time (AQ): ~2-3 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 scans, depending on sample concentration.
-
-
Data Acquisition (¹³C NMR):
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides a precise map of the proton environments in the molecule. The predicted chemical shifts are influenced by the electron-withdrawing aldehyde group and the fluorine atom, as well as the ether linkage[4].
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Key Insights |
| Aldehyde (-CHO) | ~10.4 | Singlet (s) | 1H | The strong deshielding effect of the carbonyl group places this proton significantly downfield. |
| Aromatic (H6) | ~7.9 | Doublet of doublets (dd) | 1H | Proximal to the electron-withdrawing aldehyde group, resulting in a downfield shift. |
| Aromatic (H4) | ~7.6 | Triplet of doublets (td) | 1H | Aromatic proton on the benzaldehyde ring. |
| Aromatic (Fluorobenzyl) | ~7.3-7.5 | Multiplet (m) | 4H | Protons on the 2-fluorobenzyl ring, showing complex splitting due to H-H and H-F couplings. |
| Aromatic (H3, H5) | ~7.1-7.2 | Multiplet (m) | 2H | Aromatic protons on the benzaldehyde ring. |
| Methylene (-OCH₂-) | ~5.2 | Singlet (s) | 2H | Benzylic protons adjacent to the ether oxygen, appearing as a sharp singlet. |
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature. Proton decoupling is employed to simplify the spectrum to a series of single lines.
| Carbon Assignment | Predicted δ (ppm) | Key Insights |
| Aldehyde (C=O) | ~189-191 | The carbonyl carbon is highly deshielded and appears far downfield. |
| Aromatic (C-F) | ~160 (d, ¹JCF ≈ 245 Hz) | The carbon directly bonded to fluorine is significantly shifted downfield and appears as a doublet with a large one-bond C-F coupling constant. |
| Aromatic (C-O) | ~161 | The carbon attached to the ether oxygen is deshielded. |
| Aromatic (C-H & C-C) | ~110-136 | A complex region containing the remaining 10 aromatic carbons. The carbon ortho to the fluorine will show a smaller two-bond C-F coupling (²JCF). |
| Methylene (-OCH₂-) | ~70-72 | The benzylic carbon of the ether linkage appears in the typical range for such groups[3]. |
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR
Methodology:
-
Instrumentation: An Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory, is standard. ATR is preferred for solid samples as it requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure using the instrument's clamp.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Parameters:
-
Spectral Range: 4000–400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
IR Spectral Data and Functional Group Analysis
The IR spectrum of 2-[(2-Fluorobenzyl)oxy]benzaldehyde will exhibit characteristic absorption bands confirming its key functional groups[5][6].
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~3060 | C-H Stretch | Aromatic | Medium-Weak |
| ~2850 & ~2750 | C-H Stretch (Fermi doublet) | Aldehyde | Weak |
| ~1700 | C=O Stretch | Aldehyde (Carbonyl) | Strong, Sharp |
| ~1600 & ~1480 | C=C Stretch | Aromatic Ring | Medium |
| ~1240 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Strong |
| ~1100 | C-F Stretch | Fluoroaromatic | Strong |
The presence of a strong, sharp peak around 1700 cm⁻¹ is highly diagnostic for the aldehyde's carbonyl group[6]. The pair of weak bands between 2700-2900 cm⁻¹ is characteristic of the aldehyde C-H stretch and definitively confirms its presence[5]. The strong absorption around 1240 cm⁻¹ confirms the aryl-alkyl ether linkage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed under specific ionization conditions offers valuable structural clues.
Experimental Protocol: MS
Methodology (Electron Ionization):
-
Ionization Method: Electron Ionization (EI) is a common technique that uses a high-energy electron beam (typically 70 eV) to ionize the sample, causing fragmentation.
-
Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
Mass Spectrum and Fragmentation Analysis
The EI mass spectrum is predicted to show a molecular ion (M⁺) peak and several characteristic fragment ions that validate the structure of 2-[(2-Fluorobenzyl)oxy]benzaldehyde.
Predicted Fragmentation Data:
| m/z Value | Proposed Fragment Ion | Formula | Significance |
| 230 | [M]⁺ | [C₁₄H₁₁FO₂]⁺ | Molecular Ion |
| 229 | [M-H]⁺ | [C₁₄H₁₀FO₂]⁺ | Loss of a hydrogen radical, often from the aldehyde. |
| 201 | [M-CHO]⁺ | [C₁₃H₁₀FO]⁺ | Loss of the formyl radical, characteristic of aldehydes. |
| 109 | [FC₆H₄CH₂]⁺ | [C₇H₆F]⁺ | Cleavage of the ether C-O bond, forming the stable 2-fluorobenzyl cation. This is a highly indicative fragment. |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | While less likely than m/z 109, rearrangement to the very stable tropylium ion is a common pathway for benzylic compounds[1]. |
Proposed Fragmentation Pathway
The fragmentation process is initiated by the formation of the molecular ion. The most favorable cleavage occurs at the benzylic C-O bond, which is inherently weak and leads to the formation of a resonance-stabilized 2-fluorobenzyl cation.
Caption: Proposed EI-MS fragmentation pathway for 2-[(2-Fluorobenzyl)oxy]benzaldehyde.
Conclusion
The structural characterization of 2-[(2-Fluorobenzyl)oxy]benzaldehyde is unequivocally achieved through the combined application of NMR, IR, and MS. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key aldehyde, ether, and fluoroaromatic functional groups, and mass spectrometry validates the molecular weight and reveals structurally significant fragmentation patterns. The data and interpretations presented in this guide provide a robust, self-validating framework for scientists and researchers to confidently identify and assess the purity of this important chemical intermediate.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). Retrieved from [Link]
-
PubChem. (n.d.). o-Fluorobenzaldehyde. Retrieved from [Link]
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Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde - IR Spectrum. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of benzaldehyde at different concentrations. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 2-hydroxy- - Mass spectrum. Retrieved from [Link]
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PubChem. (n.d.). 3-((3-Fluorobenzyl)oxy)benzaldehyde. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 2-[(2-Fluorobenzyl)oxy]benzaldehyde in Common Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences reaction kinetics, purification strategies, and the ultimate bioavailability of a drug candidate.[1] This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-[(2-Fluorobenzyl)oxy]benzaldehyde (CAS: 172685-66-4), a key building block in modern organic synthesis. Due to a lack of extensive, publicly available quantitative data, this document emphasizes theoretical solubility assessment based on molecular structure, provides detailed, field-proven experimental protocols for accurate solubility determination, and discusses the utility of predictive computational models. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this compound.
Introduction and Physicochemical Profile
2-[(2-Fluorobenzyl)oxy]benzaldehyde is an aromatic compound featuring an aldehyde, an ether linkage, and a fluorinated benzyl group. These functional groups are common in medicinal chemistry, and understanding their collective influence on solubility is paramount for efficient process development.[2][3] Solubility dictates the choice of solvent for synthesis, extraction, and crystallization, directly impacting yield, purity, and cost.[4]
A precise understanding of this compound's behavior in various solvents enables chemists to avoid common pitfalls such as poor reaction performance due to reactant immiscibility or challenges in product isolation.
Table 1: Physicochemical Properties of 2-[(2-Fluorobenzyl)oxy]benzaldehyde
| Property | Value | Source |
| CAS Number | 172685-66-4 | [5] |
| Molecular Formula | C₁₄H₁₁FO₂ | [6] |
| Molecular Weight | 230.24 g/mol | |
| Boiling Point | 359.2°C at 760 mmHg | [5] |
| Physical Form | Solid | |
| InChI Key | BNEIFWJSGRGFJC-UHFFFAOYSA-N |
Theoretical Solubility Assessment: A "Like Dissolves Like" Approach
The principle of "like dissolves like" provides a robust qualitative framework for predicting solubility.[4] The molecular structure of 2-[(2-Fluorobenzyl)oxy]benzaldehyde contains both polar and nonpolar regions, suggesting a nuanced solubility profile.
Caption: Experimental workflow for the shake-flask method.
Shake-Flask Methodology (Excess Solid)
This method ensures that the solvent is fully saturated with the solute, representing the true thermodynamic solubility limit at a given temperature.
Materials:
-
2-[(2-Fluorobenzyl)oxy]benzaldehyde (solid)
-
Selected solvents (e.g., Water, Ethanol, DMSO, Acetone, Ethyl Acetate, Hexane)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Quantification instrument (HPLC or UV-Vis Spectrophotometer)
Step-by-Step Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 2-[(2-Fluorobenzyl)oxy]benzaldehyde to a vial (e.g., 10-20 mg). The key is to ensure undissolved solid remains visible at the end of the experiment. [7] * Accurately add a known volume of the chosen solvent (e.g., 2 mL).
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, remove the vials and let them stand at the same constant temperature to allow the undissolved solid to settle.
-
For fine suspensions, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the excess solid.
-
-
Sample Analysis (Quantification by HPLC):
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately pass the solution through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles.
-
Accurately dilute a known volume of the filtered, saturated solution with the mobile phase or solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample by a validated HPLC method to determine its concentration.
-
Causality: HPLC is the preferred method in drug development settings due to its high sensitivity, specificity, and ability to separate the analyte from potential impurities. [1]
-
-
Calculation:
-
Calculate the original solubility using the measured concentration and the dilution factor.
-
Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
-
Predictive Computational Models
When experimental resources are limited, computational models can provide valuable estimations of solubility. These methods are increasingly used in early-stage drug discovery to prioritize compounds. [9]
-
Quantitative Structure-Property Relationship (QSPR): These models correlate structural or physicochemical features of molecules with their solubility. They are trained on large datasets of compounds with known experimental solubilities. [1]* Machine Learning Models: Modern approaches using machine learning algorithms, such as Light Gradient Boosting Machines or Graph Neural Networks, can offer highly accurate predictions. [10][11]These models learn complex relationships between molecular structure and solubility from vast datasets. [12] While powerful, it is crucial to recognize that these are predictive tools. Their accuracy depends heavily on the quality and relevance of the training data. [9]Therefore, experimental validation of predicted results for a novel compound like 2-[(2-Fluorobenzyl)oxy]benzaldehyde is always recommended.
Summary and Data Consolidation
The solubility of 2-[(2-Fluorobenzyl)oxy]benzaldehyde is governed by a balance of polar (ether, aldehyde, fluorine) and nonpolar (aromatic rings) structural features. This leads to a theoretical profile of high solubility in polar aprotic solvents and poor solubility in water and nonpolar hydrocarbons.
For any process development, this theoretical assessment must be confirmed by rigorous experimental data. The shake-flask method coupled with HPLC or UV-Vis analysis provides a reliable means to generate this critical information. The data should be compiled systematically for easy comparison and use.
Table 2: Template for Experimental Solubility Data of 2-[(2-Fluorobenzyl)oxy]benzaldehyde at 25°C
| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |
| Water | Polar Protic | Very Poor | Record Data Here | Record Data Here |
| Ethanol | Polar Protic | Moderate/Low | Record Data Here | Record Data Here |
| DMSO | Polar Aprotic | High | Record Data Here | Record Data Here |
| Acetone | Polar Aprotic | High | Record Data Here | Record Data Here |
| Ethyl Acetate | Moderately Polar | Moderate | Record Data Here | Record Data Here |
| Dichloromethane | Moderately Polar | Moderate | Record Data Here | Record Data Here |
| Hexane | Nonpolar | Poor | Record Data Here | Record Data Here |
References
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Ribeiro da Silva, M. A., & Monte, M. J. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. [Link]
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Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]
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Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Unknown. (n.d.). Procedure For Determining Solubility Of Organic Compounds. Scribd. [Link]
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Haghtalab, A., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing). [Link]
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Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
- Google Patents. (2017). EP3257842A1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree.
-
Zhang, Y., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. NIH National Center for Biotechnology Information. [Link]
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Chen, Z., et al. (2023). Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks. Digital Discovery (RSC Publishing). [Link]
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Gao, C., et al. (2023). Creation and interpretation of machine learning models for aqueous solubility prediction. Future Science. [Link]
- Google Patents. (2011). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
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PubChem. (n.d.). 3-((3-Fluorobenzyl)oxy)benzaldehyde. [Link]
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An In-depth Technical Guide to the Chemical Reactivity of the Aldehyde Group in 2-[(2-Fluorobenzyl)oxy]benzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in 2-[(2-Fluorobenzyl)oxy]benzaldehyde. The document is intended for researchers, scientists, and professionals in drug development who utilize substituted benzaldehydes as key intermediates in organic synthesis. We will dissect the intricate interplay of electronic and steric factors governed by the ortho 2-fluorobenzyl ether substituent and their profound impact on the electrophilicity of the carbonyl carbon. This guide will cover the theoretical framework of its reactivity, explore key reaction classes with detailed experimental protocols, and offer insights into the practical application of this versatile building block.
Introduction: A Molecule of Unique Reactivity
2-[(2-Fluorobenzyl)oxy]benzaldehyde is an aromatic aldehyde that presents a fascinating case study in chemical reactivity. The aldehyde group, a cornerstone of synthetic organic chemistry, is modulated by a bulky and electronically complex substituent at the ortho position. Understanding the nuanced reactivity of this molecule is paramount for its effective deployment in the synthesis of complex organic scaffolds, including pharmaceuticals and other high-value materials.[1] This guide will elucidate the factors that differentiate its reactivity from simpler benzaldehydes and provide a predictive framework for its behavior in various chemical transformations.
The primary determinant of an aldehyde's reactivity is the electrophilicity of its carbonyl carbon.[2][3][4] This is influenced by:
-
Electronic Effects : The electron density at the carbonyl carbon, which is modulated by inductive and resonance effects of the substituents on the aromatic ring.
-
Steric Effects : The spatial arrangement of atoms around the reaction center, which can hinder the approach of nucleophiles.[5][6]
In 2-[(2-Fluorobenzyl)oxy]benzaldehyde, the ortho substituent introduces a complex interplay of these effects that will be the central theme of our exploration.
Theoretical Framework: Unraveling the Electronic and Steric Landscape
The reactivity of the aldehyde group in 2-[(2-Fluorobenzyl)oxy]benzaldehyde is a direct consequence of the electronic and steric properties of the 2-fluorobenzyl ether moiety at the ortho position.
Electronic Effects: A Duality of Influence
The 2-[(2-fluorobenzyl)oxy] group exhibits a dual electronic nature.[7]
-
Inductive Effect (-I) : The oxygen atom, being highly electronegative, withdraws electron density from the aromatic ring through the sigma bond. This inductive effect increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity.[7] The fluorine atom on the benzyl ring also contributes a strong -I effect, which is transmitted through the ether linkage, further polarizing the molecule.
-
Resonance Effect (+R) : The lone pairs of electrons on the ether oxygen can be delocalized into the π-system of the aromatic ring. This resonance effect donates electron density to the ring, which can partially counteract the inductive withdrawal.[7] The net effect is a delicate balance that ultimately determines the overall electrophilicity of the aldehyde. Compared to a simple methoxy group, the electron-withdrawing fluorine on the benzyl ring is expected to slightly diminish the electron-donating character of the ether oxygen.
Steric Hindrance: The Ortho Effect
The sheer bulk of the 2-fluorobenzyl ether group at the position adjacent to the aldehyde functionality presents a significant steric barrier.[5][8] This steric hindrance can impede the trajectory of incoming nucleophiles, making it more challenging for them to attack the electrophilic carbonyl carbon.[5][6] This "ortho effect" can lead to slower reaction rates compared to its meta and para isomers or less substituted benzaldehydes. In some cases, it may even necessitate more forcing reaction conditions or specialized reagents to achieve desired transformations.[5]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Factors influencing the reactivity of 2-[(2-Fluorobenzyl)oxy]benzaldehyde."
Key Reaction Classes and Experimental Protocols
The aldehyde group in 2-[(2-Fluorobenzyl)oxy]benzaldehyde is amenable to a wide range of chemical transformations. This section details the methodologies for several key reactions, taking into account the specific electronic and steric characteristics of the substrate.
Oxidation to Carboxylic Acid
The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation. Due to the presence of the ether linkage, strong, non-selective oxidizing agents should be used with caution. A mild and efficient method involves the use of sodium chlorite.[9]
Protocol: Sodium Chlorite Oxidation
-
Reaction Setup : In a three-necked flask, dissolve 2-[(2-Fluorobenzyl)oxy]benzaldehyde (1 equivalent) in acetonitrile (approx. 3 mL per mmol of aldehyde) and cool the solution to 0°C in an ice bath with stirring.[9]
-
Reagent Addition : Prepare a solution of sodium chlorite (3 equivalents) in water (approx. 0.8 mL per mmol of NaClO₂) and add it to the aldehyde solution.[9]
-
Acidification : Slowly add a solution of hydrochloric acid (4 equivalents) in water dropwise to the reaction mixture, ensuring the temperature is maintained at 0°C.[9]
-
Reaction Progression : After the addition is complete, continue stirring at 0°C for 30 minutes. Subsequently, remove the ice bath, warm the mixture to 80°C, and stir for an additional 30 minutes.[9]
-
Work-up and Purification : Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-[(2-Fluorobenzyl)oxy]benzoic acid can be purified by recrystallization or column chromatography.
| Reagent/Solvent | Molar Ratio/Concentration | Purpose |
| 2-[(2-Fluorobenzyl)oxy]benzaldehyde | 1 eq | Substrate |
| Acetonitrile | ~3 mL/mmol | Solvent |
| Sodium Chlorite (NaClO₂) | 3 eq | Oxidizing Agent |
| Hydrochloric Acid (HCl) | 4 eq | Activator |
| Water | - | Solvent for reagents |
Reductive Amination for Secondary Amine Synthesis
Reductive amination is a powerful method for forming C-N bonds. The reaction of 2-[(2-Fluorobenzyl)oxy]benzaldehyde with a primary amine, followed by in-situ reduction of the resulting imine, yields a secondary amine. The steric hindrance around the aldehyde may slow down the initial imine formation.
Protocol: One-Pot Reductive Amination
-
Imine Formation : In a round-bottom flask, dissolve 2-[(2-Fluorobenzyl)oxy]benzaldehyde (1 equivalent) and a primary amine (1.1 equivalents) in a suitable solvent like methanol or dichloroethane. Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction : Cool the reaction mixture to 0°C and add a mild reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise. STAB is often preferred for its milder nature and tolerance of slightly acidic conditions.
-
Reaction Progression : Allow the reaction to warm to room temperature and stir for an additional 3-12 hours, monitoring by TLC.
-
Work-up and Purification : Quench the reaction by the slow addition of water. Extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The crude secondary amine can be purified by column chromatography.
Nucleophilic Addition: Grignard and Wittig Reactions
Nucleophilic addition reactions are central to the chemistry of aldehydes. However, the steric bulk of the ortho 2-fluorobenzyl ether group can significantly impact the feasibility and yield of these reactions.[5]
3.3.1. Grignard Reaction for Secondary Alcohol Synthesis
The addition of a Grignard reagent to 2-[(2-Fluorobenzyl)oxy]benzaldehyde will produce a secondary alcohol. To overcome steric hindrance, the use of a more reactive organometallic reagent or the addition of a Lewis acid might be beneficial.[5]
Protocol: Grignard Addition
-
Reaction Setup : To a solution of 2-[(2-Fluorobenzyl)oxy]benzaldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), cool the flask to 0°C.
-
Reagent Addition : Add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 equivalents in THF) dropwise to the aldehyde solution with vigorous stirring.[10]
-
Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.[10]
-
Work-up and Purification : Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium chloride.[10] Separate the organic layer, and extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting secondary alcohol is then purified by column chromatography.
3.3.2. Wittig Reaction for Alkene Synthesis
The Wittig reaction provides a route to synthesize alkenes from aldehydes. The steric hindrance of the ortho substituent may necessitate longer reaction times or the use of a more reactive phosphorus ylide (e.g., from a phosphonium salt with a less sterically demanding substituent).[2][11]
Protocol: Wittig Olefination
-
Ylide Generation : In a flame-dried, three-necked flask under an inert atmosphere, suspend a suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 equivalents) in anhydrous THF. Cool the suspension to 0°C and add a strong base such as n-butyllithium or sodium hydride dropwise to generate the phosphorus ylide.[11]
-
Reaction with Aldehyde : To the colored ylide solution, add a solution of 2-[(2-Fluorobenzyl)oxy]benzaldehyde (1 equivalent) in anhydrous THF dropwise.[11]
-
Reaction Progression : Allow the reaction mixture to warm to room temperature and stir for several hours until completion, as monitored by TLC.[11]
-
Work-up and Purification : Quench the reaction with water and separate the organic layer. Extract the aqueous phase with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, containing the desired alkene and triphenylphosphine oxide, is purified by column chromatography.[10][11]
dot graph G { layout=neato; node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
} caption: "Key synthetic transformations of 2-[(2-Fluorobenzyl)oxy]benzaldehyde."
Conclusion
The chemical reactivity of the aldehyde group in 2-[(2-Fluorobenzyl)oxy]benzaldehyde is a finely tuned system governed by the competing electronic influences and the significant steric presence of its ortho substituent. While the inductive effects of the oxygen and fluorine atoms enhance the electrophilicity of the carbonyl carbon, this is tempered by resonance donation from the ether oxygen and significant steric hindrance that can modulate the approach of nucleophiles. This guide has provided a theoretical framework and practical, step-by-step protocols for key transformations, offering researchers and drug development professionals the necessary insights to effectively utilize this valuable synthetic intermediate. A thorough understanding of these principles is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.
References
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-(Benzyloxy)-4-fluorobenzaldehyde and 2,4-difluorobenzaldehyde.
- BenchChem. (n.d.). Comparison of 2-(Benzyloxy)-4-fluorobenzaldehyde with other fluorobenzaldehyde isomers in synthesis.
- ResearchGate. (n.d.). Henry reactions of substituted benzaldehydes that bear an ortho- alkoxy group.
- ACS Publications. (2023). Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy. Organic Letters.
- BenchChem. (n.d.). Comparing reactivity of 2-Chloro-6-fluorobenzaldehyde with other benzaldehydes.
- ACS Publications. (n.d.). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters.
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Addition Reactions Involving 2-Chloro-6-fluorobenzaldehyde.
- BenchChem. (n.d.). Unveiling the Electron-Withdrawing Landscape of 2-Chloro-6-fluorobenzaldehyde: A Technical Guide.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde.
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An In-Depth Technical Guide to the Preliminary Biological Screening of 2-[(2-Fluorobenzyl)oxy]benzaldehyde Derivatives
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The 2-[(2-Fluorobenzyl)oxy]benzaldehyde scaffold represents a promising starting point for the discovery of novel therapeutic agents. This structural motif, combining a benzaldehyde core with a fluorinated benzyl ether, offers a unique combination of steric and electronic properties that can be fine-tuned to modulate biological activity. Benzaldehyde derivatives, in general, are known to possess a wide array of biological functions, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities[1][2]. The introduction of a 2-fluorobenzyl group can enhance metabolic stability and improve binding affinity to target proteins, making these derivatives particularly attractive for drug development.
This guide provides a comprehensive, field-proven framework for conducting the preliminary biological screening of novel 2-[(2-Fluorobenzyl)oxy]benzaldehyde derivatives. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a logical, efficient, and self-validating screening cascade. Our approach prioritizes early deselection of unfavorable candidates and focuses resources on the most promising leads.
The Screening Cascade: A Strategic Workflow
A successful preliminary screening campaign is not a random collection of assays but a structured progression from broad, high-throughput methods to more specific, mechanistically informative studies. This "fail-fast, fail-cheap" philosophy is essential for efficient drug discovery. Our workflow begins with in silico predictions, moves to a battery of robust in vitro assays, and culminates in the selection of candidates for preliminary in vivo consideration.
Caption: A logical workflow for the preliminary biological screening of novel compounds.
Phase 1: Foundational Steps - Synthesis and In Silico Profiling
Synthesis of Derivatives
The synthesis of the title compounds typically involves the O-alkylation of a substituted salicylaldehyde with 2-fluorobenzyl halide[3][4]. A general synthetic route is outlined below. The purpose of this initial step is to generate a small, structurally diverse library of derivatives by varying the substituents (R¹, R², R³) on the benzaldehyde ring to explore the structure-activity relationship (SAR).
Caption: General synthesis of 2-[(2-Fluorobenzyl)oxy]benzaldehyde derivatives. (Note: Image placeholders would be replaced with actual chemical structures in a live environment).
In Silico ADMET Screening
Before committing to costly and time-consuming wet-lab experiments, it is crucial to perform an in silico evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[5][6] This computational step helps to eliminate compounds that are unlikely to become successful drugs due to poor pharmacokinetic profiles.[7] Early prediction of ADMET properties allows researchers to focus on candidates with a higher probability of success, significantly accelerating the drug discovery process.[6]
Core Directive: The goal here is not to find perfect drugs, but to identify and eliminate compounds with obvious liabilities (e.g., high predicted toxicity, poor absorption).
Protocol: Predictive ADMET Profiling
-
Structure Preparation: Generate 2D or 3D structures of the synthesized derivatives in a suitable format (e.g., SMILES, SDF).
-
Model Selection: Utilize validated computational models or platforms (e.g., admetSAR, SwissADME) to predict key ADMET properties.[5]
-
Property Evaluation: Assess critical parameters such as:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Predicted clearance rate.
-
Toxicity: Ames mutagenicity, carcinogenicity, hepatotoxicity.
-
-
Analysis: Consolidate the data into a summary table. Apply a scoring function, like the ADMET-score, to rank compounds based on their overall drug-likeness.[5] Compounds with significant predicted liabilities (e.g., positive Ames test, multiple CYP inhibitions) should be deprioritized.
| Compound ID | Mol. Weight | LogP | HIA (+) | BBB (+) | CYP2D6 Inhibitor | Ames Toxic | ADMET Score |
| FBA-001 | 244.24 | 3.1 | High | High | No | No | 0.85 |
| FBA-002 | 274.27 | 3.5 | High | Low | No | No | 0.79 |
| FBA-003 | 290.70 | 4.2 | Low | High | Yes | Yes | 0.21 |
| Caption: Example of a summary table for in silico ADMET prediction. |
Phase 2: Primary In Vitro Screening
This phase involves testing the synthesized derivatives that passed the in silico filter in a panel of broad biological assays. The choice of assays is guided by the known activities of the parent benzaldehyde scaffold.
Antimicrobial Activity Screening
Benzaldehyde and its derivatives are well-documented as antimicrobial agents.[8][9] Their mechanism often involves disrupting the cell membrane or inhibiting essential enzymes.[8] A preliminary screen for both antibacterial and antifungal activity is therefore a logical starting point.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) This method is a gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10]
-
Preparation of Inoculum: Culture representative strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[11]
-
Compound Dilution: Prepare a stock solution of each derivative (e.g., in DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate containing appropriate growth broth.
-
Inoculation: Add the standardized microbial suspension to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest compound concentration at which no visible turbidity (growth) is observed.[10]
| Compound ID | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| FBA-001 | 16 | 64 | 32 |
| FBA-002 | 8 | 32 | 16 |
| FBA-004 | >128 | >128 | >128 |
| Ciprofloxacin | 2 | 1 | N/A |
| Caption: Example data table for antimicrobial MIC screening. |
Anticancer Activity (Cytotoxicity) Screening
Many benzyloxybenzaldehyde derivatives have shown significant anticancer activity, often by inducing apoptosis and causing cell cycle arrest.[12] The initial screen should assess general cytotoxicity against one or more cancer cell lines to identify hits.
Protocol: MTT Assay for Cell Viability The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10]
-
Cell Seeding: Plate cancer cells (e.g., HL-60 human leukemia, A549 human lung carcinoma) in a 96-well plate at a predetermined density and allow them to adhere overnight.[12][13]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Antioxidant Activity Screening
The benzaldehyde scaffold is associated with antioxidant properties, which can be beneficial in combating diseases linked to oxidative stress.[14][15]
Protocol: DPPH Radical Scavenging Assay This is one of the most common and technically simple assays for evaluating antioxidant capacity.[16] It measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
-
Reaction Setup: In a 96-well plate, add a methanolic solution of DPPH to various concentrations of the test compound.[16]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. The purple DPPH radical shows a strong absorbance at this wavelength, which decreases as it is scavenged by the antioxidant.[16]
-
Calculation: Calculate the percentage of radical scavenging activity. A standard antioxidant like ascorbic acid or Trolox should be used as a positive control.
Phase 3: Secondary & Mechanistic Screening
Compounds that show promising activity ("hits") in the primary screens are advanced to this phase to confirm their activity and begin to elucidate their mechanism of action (MOA).
Enzyme Inhibition Assays
Many drugs exert their therapeutic effect by inhibiting specific enzymes.[17][18] Based on the structures of our lead compounds and literature on related molecules, potential targets could include Aldose Reductase (implicated in diabetic complications) or Aldehyde Dehydrogenase (ALDH, relevant in cancer).[13][14]
Protocol: General Fluorometric Enzyme Inhibition Assay This protocol can be adapted for various enzymes where the reaction produces a fluorescent product.
-
Assay Buffer Preparation: Prepare an assay buffer specific to the enzyme of interest.
-
Reaction Mixture: In a microplate, combine the enzyme, the test compound (inhibitor) at various concentrations, and any necessary co-factors (e.g., NAD(P)⁺).
-
Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., hexanal for ALDH).[13]
-
Kinetic Reading: Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence over time at the appropriate excitation/emission wavelengths.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value from the dose-response curve. Further kinetic studies can be performed to determine the type of inhibition (e.g., competitive, non-competitive).[19]
Anticancer Mechanism of Action (MOA)
For hits from the cytotoxicity screen, it is crucial to determine if they are killing cancer cells via a controlled, programmed process (apoptosis) or through general toxicity (necrosis). Apoptosis is the preferred mechanism for an anticancer drug.
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An In-depth Technical Guide to the Structural Analysis of 2-[(2-Fluorobenzyl)oxy]benzaldehyde
Foreword: The Strategic Importance of Fluorinated Benzyl Ethers in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles—make it an invaluable tool for optimizing lead compounds. Within this context, 2-[(2-Fluorobenzyl)oxy]benzaldehyde emerges as a molecule of significant interest. Its structure marries the reactivity of an aromatic aldehyde, a critical functional group for diverse synthetic transformations, with the advantageous properties of a fluorinated benzyl ether moiety. This guide provides a comprehensive structural and analytical examination of this compound, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its potential in their synthetic endeavors.
Molecular Identity and Physicochemical Properties
2-[(2-Fluorobenzyl)oxy]benzaldehyde is a crystalline solid at room temperature. Its core structure consists of a benzaldehyde ring substituted at the 2-position with a 2-fluorobenzyl ether group. This arrangement presents a versatile platform for further chemical modification.
| Property | Value | Source |
| CAS Number | 172685-66-4 | |
| Molecular Formula | C₁₄H₁₁FO₂ | [1] |
| Molecular Weight | 230.24 g/mol | |
| Predicted Boiling Point | 359.2 ± 22.0 °C | [1] |
| Predicted Density | 1.211 ± 0.06 g/cm³ | [1] |
| InChI Key | BNEIFWJSGRGFJC-UHFFFAOYSA-N |
Synthesis and Purification: A Validated Protocol
The most reliable and commonly employed method for the synthesis of 2-[(2-Fluorobenzyl)oxy]benzaldehyde is the Williamson ether synthesis. This well-established Sₙ2 reaction provides a high-yielding and clean route to the target molecule. The causality behind this choice lies in the high nucleophilicity of the phenoxide intermediate and the good leaving group ability of the halide on the benzyl halide.
Reaction Mechanism and Workflow
The synthesis proceeds via the deprotonation of salicylaldehyde (2-hydroxybenzaldehyde) by a mild base, typically potassium carbonate, to form a potassium phenoxide intermediate. This nucleophile then attacks the electrophilic benzylic carbon of 2-fluorobenzyl bromide, displacing the bromide and forming the desired ether linkage. A polar aprotic solvent like dimethylformamide (DMF) is chosen to facilitate the Sₙ2 mechanism.
Caption: Workflow for the Williamson Ether Synthesis.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add salicylaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask, ensuring the solids are well-suspended.
-
Reagent Addition: While stirring vigorously, add 2-fluorobenzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to 70°C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).
-
Quenching and Extraction: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure product.
Spectroscopic Structural Elucidation
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is anticipated to show distinct signals for the aldehydic proton, the aromatic protons on both rings, and the benzylic methylene protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~10.4 | Singlet (s) | 1H | Aldehyde (-CHO) | Aldehydic protons are highly deshielded and typically appear as singlets in this region.[3] |
| ~7.9 | Doublet of doublets (dd) | 1H | Ar-H (ortho to CHO) | This proton is deshielded by the anisotropic effect of the aldehyde carbonyl group. |
| ~7.2-7.6 | Multiplet (m) | 5H | Ar-H (Fluorobenzyl ring) & Ar-H | Protons on the fluorobenzyl ring and the remaining protons on the benzaldehyde ring will appear in this region, with splitting patterns influenced by fluorine coupling. |
| ~7.0-7.1 | Multiplet (m) | 2H | Ar-H (Benzaldehyde ring) | Protons ortho and para to the electron-donating ether linkage will be more shielded. |
| ~5.2 | Singlet (s) | 2H | Methylene (-OCH₂-) | The benzylic protons adjacent to the ether oxygen typically appear as a sharp singlet in this range. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by the aldehydic carbon, the aromatic carbons (with C-F coupling evident for the fluorinated ring), and the benzylic methylene carbon.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~191 | Aldehyde (C=O) | The carbonyl carbon of an aromatic aldehyde is characteristically found in this downfield region. |
| ~160 (d, ¹JCF ≈ 245 Hz) | C-F (Fluorobenzyl ring) | The carbon directly bonded to fluorine will appear as a doublet with a large one-bond coupling constant. |
| ~115-160 | Aromatic Carbons | The remaining aromatic carbons will resonate in this range. Carbons ortho and para to the fluorine will show smaller C-F coupling constants. |
| ~70 | Methylene (-OCH₂-) | The benzylic ether carbon is typically observed in this region. |
Mass Spectrometry (EI-MS) and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for confirming the molecular weight and gaining structural information through fragmentation analysis. The fragmentation pattern of 2-[(2-Fluorobenzyl)oxy]benzaldehyde is predicted to be dominated by cleavage at the benzylic C-O bond, a characteristic pathway for benzyl ethers.[4]
Caption: Predicted major fragmentation pathways in EI-MS.
Key Predicted Fragments:
-
m/z = 230: The molecular ion peak [M]⁺˙, corresponding to the molecular weight of the compound.[5]
-
m/z = 229: Loss of a hydrogen radical from the molecular ion, [M-H]⁺.
-
m/z = 109: A very prominent peak resulting from the cleavage of the benzylic C-O bond to form the stable 2-fluorobenzyl cation, which can rearrange to the fluorotropylium ion. This is a diagnostic peak for the fluorobenzyl moiety.
-
m/z = 121: The corresponding fragment from the salicylaldehyde portion of the molecule following benzylic cleavage.
Crystallographic and Conformational Insights
While no public crystal structure exists for 2-[(2-Fluorobenzyl)oxy]benzaldehyde, analysis of similar structures, such as derivatives of (benzyloxy)styryl)benzaldehyde, reveals important conformational features.[6] The dihedral angles between the two aromatic rings are not coplanar, adopting a twisted conformation to minimize steric hindrance. The ether linkage (C-O-C) typically exhibits a bond angle of approximately 118-120°. The overall three-dimensional shape is crucial for understanding how this molecule can interact with biological targets, such as enzyme active sites.
Applications in Drug Development and Synthesis
The true value of 2-[(2-Fluorobenzyl)oxy]benzaldehyde lies in its utility as a synthetic intermediate. The aldehyde group is a versatile handle for a wide array of chemical transformations, including:
-
Reductive Amination: To form secondary amines, a key linkage in many pharmaceutical agents.
-
Wittig Reaction: For the synthesis of stilbene derivatives, which are known to possess diverse biological activities.
-
Condensation Reactions (e.g., Claisen-Schmidt): To form chalcones, which are precursors to flavonoids and other bioactive heterocyclic compounds.
Its application has been noted in the synthesis of compounds with potential therapeutic uses, such as MAO-B inhibitors for neurodegenerative diseases and novel anticancer agents.[7][8]
Conclusion
2-[(2-Fluorobenzyl)oxy]benzaldehyde is a strategically designed building block that offers significant advantages for medicinal chemistry and organic synthesis. This guide has provided a comprehensive structural analysis based on established chemical principles and comparative data from closely related analogues. By understanding its synthesis, spectroscopic signatures, and conformational properties, researchers are well-equipped to utilize this valuable intermediate for the development of next-generation therapeutics and novel chemical entities. The protocols and data presented herein serve as a self-validating system, providing a robust foundation for its application in the laboratory.
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Xia, C., et al. (2020). Crystal structure of (E)-2-(4-((3,4-difluorobenzyl)oxy)styryl)-4,6-dimethoxybenzaldehyde, C24H20F2O4. Zeitschrift für Kristallographie - New Crystal Structures, 235(3). Retrieved from [Link]styryl-46-dimethoxybenzaldehyde_C24H20F2O4)
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-[(2-Fluorobenzyl)oxy]benzaldehyde
Introduction: The Strategic Importance of 2-[(2-Fluorobenzyl)oxy]benzaldehyde
In the landscape of contemporary drug discovery and fine chemical synthesis, 2-[(2-Fluorobenzyl)oxy]benzaldehyde emerges as a molecule of significant interest. Its structure, which marries a reactive aldehyde, a stable benzyl ether linkage, and a strategically positioned fluorine atom, offers a versatile platform for the construction of complex molecular architectures. The aldehyde functional group serves as a gateway for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and various condensations. The 2-fluorobenzyl ether moiety not only protects the phenolic hydroxyl group of salicylaldehyde but also introduces a fluorine atom, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of bioactive molecules.
This document provides a comprehensive guide for the synthesis of 2-[(2-Fluorobenzyl)oxy]benzaldehyde via the Williamson ether synthesis, tailored for researchers, scientists, and drug development professionals. The protocols and insights presented herein are grounded in established chemical principles and aim to ensure a reproducible and efficient synthesis.
Reaction Mechanism: A Guided Tour of the Williamson Ether Synthesis
The synthesis of 2-[(2-Fluorobenzyl)oxy]benzaldehyde is achieved through the Williamson ether synthesis, a robust and widely utilized method for forming carbon-oxygen bonds. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]
The key steps in the mechanism are:
-
Deprotonation: The phenolic hydroxyl group of salicylaldehyde is deprotonated by a suitable base, in this case, potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. The choice of a moderately strong base like potassium carbonate is crucial to ensure efficient deprotonation without promoting unwanted side reactions.
-
Nucleophilic Attack: The newly formed phenoxide ion, a potent nucleophile, attacks the electrophilic benzylic carbon of 2-fluorobenzyl bromide. This attack occurs from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral (though not the case here).
-
Displacement: The carbon-oxygen bond is formed concurrently with the cleavage of the carbon-bromine bond, with bromide acting as the leaving group.
The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is instrumental in accelerating the reaction.[2][3][4] DMF effectively solvates the potassium cation, leaving the phenoxide anion more "naked" and, therefore, more nucleophilic and reactive.
Caption: Reaction mechanism of the Williamson ether synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the laboratory-scale synthesis of 2-[(2-Fluorobenzyl)oxy]benzaldehyde.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Salicylaldehyde | 122.12 | 5.0 g | 40.9 | 1.0 |
| 2-Fluorobenzyl bromide | 189.03 | 8.5 g | 45.0 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 8.5 g | 61.5 | 1.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | - |
| Ethyl Acetate | 88.11 | As needed | - | - |
| Deionized Water | 18.02 | As needed | - | - |
| Brine (saturated NaCl solution) | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | - |
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (40.9 mmol) of salicylaldehyde in 50 mL of anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: To the stirred solution, add 8.5 g (61.5 mmol) of anhydrous potassium carbonate. Stir the resulting suspension at room temperature for 20-30 minutes to facilitate the formation of the phenoxide salt. The mixture will typically turn yellow.
-
Addition of Alkylating Agent: Slowly add 8.5 g (45.0 mmol) of 2-fluorobenzyl bromide to the reaction mixture.
-
Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate = 4:1). The disappearance of the salicylaldehyde spot will indicate the completion of the reaction.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 200 mL of cold deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or solid.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Caption: Experimental workflow for the synthesis.
Safety Precautions
-
Salicylaldehyde: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. Suspected of causing genetic defects.
-
2-Fluorobenzyl bromide: A lachrymator and corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood.
-
Potassium Carbonate: Causes skin and serious eye irritation. May cause respiratory irritation.[5]
-
N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin and if inhaled. Causes serious eye irritation. May damage the unborn child.[2]
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Characterization of 2-[(2-Fluorobenzyl)oxy]benzaldehyde
The identity and purity of the synthesized product should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~10.5 ppm), the benzylic protons (singlet, ~5.2 ppm), and the aromatic protons in their respective regions.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon (~190 ppm), the carbons of the two aromatic rings, and the benzylic carbon (~70 ppm).
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretch of the aldehyde around 1680-1700 cm⁻¹ and characteristic bands for the C-O-C ether linkage.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete deprotonation of salicylaldehyde. | Ensure potassium carbonate is anhydrous and used in sufficient excess. Consider a stronger base like sodium hydride (NaH) if necessary, with appropriate safety precautions. |
| Inactive 2-fluorobenzyl bromide. | Use freshly opened or purified 2-fluorobenzyl bromide. | |
| Low reaction temperature. | Ensure the reaction temperature is maintained at 60-70°C. | |
| Formation of side products | C-alkylation of the phenoxide. | This is generally a minor pathway but can be minimized by maintaining the recommended reaction temperature. |
| Difficult purification | Residual DMF in the product. | Ensure thorough washing with water and brine during the workup. |
| Co-elution of impurities during chromatography. | Optimize the eluent system for column chromatography. |
Conclusion
The Williamson ether synthesis provides a reliable and efficient route to 2-[(2-Fluorobenzyl)oxy]benzaldehyde, a valuable intermediate in organic and medicinal chemistry. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully synthesize this compound in good yield and purity. Thorough characterization of the final product is essential to ensure its suitability for downstream applications.
References
-
BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Redox. (2020). Safety Data Sheet: Potassium Carbonate. Retrieved from [Link]
-
Penta chemicals. (2025). Salicylaldehyde - SAFETY DATA SHEET. Retrieved from [Link]
Sources
Application Note & Protocol: Synthesis of a Stilbene Derivative via the Wittig Reaction with 2-[(2-Fluorobenzyl)oxy]benzaldehyde
Abstract
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and reliable method for the synthesis of alkenes from carbonyl compounds.[1][2] Its significance lies in the high degree of regioselectivity, ensuring the carbon-carbon double bond is formed precisely at the location of the original carbonyl group.[3] This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of a complex stilbene derivative, specifically reacting 2-[(2-Fluorobenzyl)oxy]benzaldehyde with a benzyl-derived phosphorus ylide. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol from ylide generation to product purification, and provide expert insights into potential challenges and troubleshooting. The protocol is designed to be a self-validating system, incorporating in-process checks to ensure reaction progression and success.
Introduction: The Strategic Importance of the Wittig Reaction
The olefination of aldehydes and ketones is a fundamental transformation in the assembly of complex organic molecules, particularly in the pharmaceutical industry for creating scaffolds found in numerous therapeutic agents. The Wittig reaction, conceived by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, offers a distinct advantage over other olefination methods like elimination reactions by constructing the alkene from two separate carbon fragments, allowing for convergent and flexible synthetic routes.[2][4]
The target reaction involves a "semi-stabilized" ylide, derived from a benzyltriphenylphosphonium salt, reacting with the sterically demanding 2-[(2-Fluorobenzyl)oxy]benzaldehyde. The bulky ortho-substituent on the aldehyde presents an interesting case for examining stereoselectivity, as such features are known to influence the geometric outcome of the reaction, sometimes anomalously favoring the Z-isomer.[5][6] This guide will navigate these complexities to ensure a successful synthesis.
Mechanism and Stereochemical Considerations
The Wittig reaction proceeds through a well-studied pathway that is critical to understand for experimental design and troubleshooting.[7] The modern consensus for reactions conducted under lithium-salt-free conditions, as detailed in this protocol, supports a concerted mechanism.[1][7]
The process unfolds in two primary stages:
-
Ylide Formation: A phosphonium salt, prepared via an SN2 reaction between triphenylphosphine and an alkyl halide, is deprotonated at the carbon adjacent to the phosphorus atom using a strong base.[3][8] The resulting species is a phosphorus ylide, a resonance-stabilized carbanion where the negative charge is delocalized onto the phosphorus atom.[9]
-
Olefin Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. This is believed to proceed via a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate called an oxaphosphetane.[9][10] This intermediate is unstable and rapidly collapses in an irreversible, stereospecific retro-[2+2] cycloaddition to yield the final alkene and the highly stable triphenylphosphine oxide (TPPO). The formation of the very strong phosphorus-oxygen double bond is the thermodynamic driving force for the reaction.[2]
Visualizing the Mechanism
Caption: The Wittig reaction mechanism.
Stereoselectivity: The geometry of the resulting alkene is largely determined by the nature of the 'R' group on the ylide.[1]
-
Non-stabilized Ylides (R = alkyl): Generally yield (Z)-alkenes.
-
Stabilized Ylides (R = ester, ketone): Generally yield (E)-alkenes with high selectivity.[11]
-
Semi-stabilized Ylides (R = aryl, as in a benzylide): Often provide poor selectivity, resulting in a mixture of (E) and (Z)-isomers.[1]
However, studies have shown that for ortho-substituted benzaldehydes, steric interactions in the transition state can override typical selectivity rules and favor the formation of the Z-isomer.[5] Researchers should anticipate a mixture of isomers from this protocol and plan for their potential separation during purification.
Reagents and Materials
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-[(2-Fluorobenzyl)oxy]benzaldehyde | ≥97% | Sigma-Aldrich | The electrophile. |
| Benzyl bromide or Benzyl chloride | ≥98% | Sigma-Aldrich | Reagent for phosphonium salt formation. Lachrymator. |
| Triphenylphosphine (PPh₃) | ≥99% | Sigma-Aldrich | Nucleophile for salt formation. |
| Sodium hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich | Strong base for ylide generation. Handle with extreme care. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | MilliporeSigma | Reaction solvent. Must be anhydrous. |
| Anhydrous Diethyl ether (Et₂O) | ACS Grade | Fisher Scientific | For washing and precipitation. |
| Hexanes | ACS Grade | Fisher Scientific | For purification (TLC and chromatography). |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For purification (TLC and chromatography). |
| Saturated aq. Ammonium Chloride (NH₄Cl) | - | - | For quenching the reaction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
| Round-bottom flasks, Condenser, Magnetic stirrer | - | - | Standard glassware. |
| Syringes, Needles, Septa | - | - | For handling anhydrous/air-sensitive reagents. |
| Inert atmosphere setup (Nitrogen or Argon) | - | - | Essential for ylide generation. |
Experimental Protocol
This protocol is divided into three main parts: the preparation of the phosphonium salt, the in-situ generation of the ylide and subsequent Wittig reaction, and finally the product workup and purification.
Visualizing the Experimental Workflow
Caption: Overall experimental workflow.
Part A: Preparation of Benzyltriphenylphosphonium Salt
(Note: This salt can also be purchased commercially. If so, proceed to Part B.)
-
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add triphenylphosphine (1.0 eq, e.g., 26.2 g, 100 mmol).
-
Reagent Addition: Add 50 mL of toluene, followed by benzyl chloride or bromide (1.0 eq, e.g., 100 mmol).
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. A white precipitate of the phosphonium salt will form.
-
Isolation: Cool the mixture to room temperature, then further in an ice bath. Collect the white solid by suction filtration.
-
Washing: Wash the solid with cold diethyl ether (2 x 30 mL) to remove any unreacted starting materials.
-
Drying: Dry the salt under vacuum to obtain benzyltriphenylphosphonium halide as a white, crystalline solid. Store in a desiccator.
Part B: Wittig Reaction
-
Inert Atmosphere: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Allow it to cool to room temperature under a stream of nitrogen.
-
Base Preparation: Carefully weigh sodium hydride (1.2 eq, 60% dispersion in oil) and add it to the flask. Add 20 mL of anhydrous THF.
-
Ylide Generation: Add the dried benzyltriphenylphosphonium salt (1.1 eq) to the NaH suspension in portions. Stir the mixture at room temperature. The formation of the ylide is often indicated by the appearance of a characteristic color (typically orange or deep red). Allow stirring for 1 hour to ensure complete formation.
-
Aldehyde Addition: In a separate dry flask, dissolve 2-[(2-Fluorobenzyl)oxy]benzaldehyde (1.0 eq) in 10 mL of anhydrous THF.
-
Reaction: Cool the ylide suspension to 0 °C using an ice bath. Add the aldehyde solution dropwise via syringe over 15-20 minutes.
-
Causality: Slow, cold addition helps to control the exothermic reaction and can improve stereoselectivity by minimizing side reactions.
-
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the aldehyde.
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture back to 0 °C and quench it by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Causality: This step safely neutralizes any remaining ylide and excess NaH.
-
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 20 mL of water. Shake and separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
TPPO Removal & Purification: The crude product will be a mixture of the desired alkene and triphenylphosphine oxide (TPPO).
-
Method 1 (Precipitation): Dissolve the crude residue in a minimal amount of dichloromethane and add a large volume of hexanes or diethyl ether while stirring. The less soluble TPPO may precipitate and can be removed by filtration.[13][14] This is often effective but may not be quantitative.
-
Method 2 (Chromatography): The most reliable method is flash column chromatography on silica gel. Use a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes, starting from 100% hexanes). The nonpolar alkene product will elute before the more polar TPPO.[13][15]
-
-
Characterization: Collect the product fractions, combine, and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the E/Z isomer ratio.
Data Summary and Expected Results
| Parameter | Value |
| Stoichiometry | |
| Aldehyde | 1.0 eq |
| Phosphonium Salt | 1.1 eq |
| Base (NaH) | 1.2 eq |
| Reaction Conditions | |
| Solvent | Anhydrous THF |
| Ylide Formation Temp. | Room Temperature |
| Aldehyde Addition Temp. | 0 °C |
| Reaction Temp. | 0 °C to Room Temperature |
| Expected Outcome | |
| Expected Yield | 60-85% (post-chromatography) |
| Product Appearance | White solid or pale oil |
| Stereoselectivity | Mixture of E and Z isomers expected |
| TLC Monitoring | |
| Mobile Phase | 10% Ethyl Acetate / 90% Hexanes |
| Rf (Aldehyde) | ~0.4 |
| Rf (Alkene Product) | ~0.7-0.8 |
| Rf (TPPO) | ~0.1 |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No reaction / Low Conversion | 1. Incomplete ylide formation due to wet solvent/glassware or inactive base. 2. Aldehyde is sterically hindered or unreactive. | 1. Ensure all reagents and solvents are rigorously anhydrous. Use fresh, high-quality NaH. 2. Increase reaction time or gently heat the reaction mixture (e.g., to 40-50 °C). |
| Complex product mixture | 1. Side reactions due to impurities. 2. Aldehyde is labile and may decompose or self-condense. | 1. Purify starting materials if necessary. 2. Maintain low temperature during aldehyde addition. Ensure the base is fully consumed before adding the aldehyde. |
| Difficulty removing TPPO | TPPO is co-eluting with the product or has similar solubility. | 1. Optimize chromatography: use a shallower solvent gradient. 2. Attempt precipitation from a different solvent system (e.g., cold pentane). 3. Some literature suggests converting TPPO to a water-soluble complex. |
| Low Yield | 1. Mechanical losses during workup. 2. Incomplete reaction (see above). 3. Ylide decomposition. | 1. Be careful during extractions and transfers. 2. Monitor reaction by TLC to ensure completion. 3. Use the ylide immediately after its formation. |
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere in a fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Benzyl Halides: Lachrymators and irritants. Handle in a well-ventilated fume hood.
-
Anhydrous Solvents (THF, Ether): Highly flammable and can form explosive peroxides. Use from sealed bottles and do not distill to dryness.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
-
Lumen Learning. (n.d.). 20.4. The Wittig reaction. In Organic Chemistry II. Retrieved from [Link]
-
ChemTube3D. (n.d.). Stereoselective Wittig Reaction-Overview. Retrieved from [Link]
-
Quora. (2015, August 17). What is the stereoselectivity of Wittig's reaction?. Retrieved from [Link]
-
OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry. Retrieved from [Link]
-
Refubium - Freie Universität Berlin. (n.d.). 3.1 Synthesis of Stilbene Derivatives. Retrieved from [Link]
-
Robiette, R., Richardson, J., Aggarwal, V. K., & Harvey, J. N. (2013). Anomalous Stereoselectivity in the Wittig Reaction: The Role of Steric Interactions. The Journal of Organic Chemistry, 78(18), 9279–9290. Available from [Link]
-
Paul, S., Mizuno, C. S., Lee, H. J., Zheng, X., Chajkowisk, J., Rim, H., & Lantvit, D. D. (2017). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 7(62), 39017-39045. Available from [Link]
-
Scribd. (n.d.). Wittig Reaction Stereoselectivity. Retrieved from [Link]
-
Molander, G. A., & Sandvido, D. (2009). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic letters, 11(13), 2848–2851. Available from [Link]
-
Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6696. Available from [Link]
-
Chemical Thinking Laboratory. (2022, August 17). The Wittig Reaction [Video]. YouTube. Retrieved from [Link]
-
O'Brien, C. J., & Tellez, J. L. (2012). Catalytic Wittig and aza-Wittig reactions. Beilstein Journal of Organic Chemistry, 8, 1358–1373. Available from [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]
-
University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
University of California, San Diego. (n.d.). 27. A Solvent Free Wittig Reaction. Retrieved from [Link]
- European Patent Office. (n.d.). Workup of Wittig reaction products (EP 0630877 B1).
-
Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
Sacramento State. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Supporting Information: A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. Retrieved from [Link]
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
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Schiff base formation with 2-[(2-Fluorobenzyl)oxy]benzaldehyde
An In-Depth Guide to the Synthesis and Application of Schiff Bases from 2-[(2-Fluorobenzyl)oxy]benzaldehyde
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the formation, characterization, and potential applications of Schiff bases derived from 2-[(2-Fluorobenzyl)oxy]benzaldehyde. The guide emphasizes the mechanistic rationale behind the synthetic protocol and explores the significance of the unique structural motifs of the parent aldehyde.
Introduction and Scientific Rationale
Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a cornerstone of synthetic chemistry. First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1][2][3] Their versatile nature stems from the electrophilic carbon and nucleophilic nitrogen of the imine bond, which provides a scaffold for further synthetic transformations and diverse biological interactions.[3] Schiff bases and their metal complexes are integral to various fields, serving as catalysts, intermediates, and, most notably, as promising candidates in medicinal chemistry with a wide spectrum of pharmacological activities including antimicrobial, antiviral, and anticancer properties.[3][4][5]
The choice of 2-[(2-Fluorobenzyl)oxy]benzaldehyde as the carbonyl precursor is strategic. The molecule incorporates two key features:
-
A Benzyloxy Moiety: This bulky group can influence the stereochemistry of the resulting Schiff base and its coordination complexes.
-
A Fluorine Substituent: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[6][7] Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere for hydrogen, but with profound effects on the molecule's physicochemical properties.[8][9] Strategic fluorination can enhance metabolic stability by strengthening the C-F bond against oxidative degradation, improve membrane permeability by altering lipophilicity, and increase binding affinity to target proteins through unique electronic interactions.[6][8][9]
This guide will detail a robust protocol for the synthesis of a representative Schiff base from this fluorinated aldehyde, outline its characterization, and discuss its potential in creating novel therapeutic agents and advanced materials.
The Mechanism of Schiff Base Formation
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is generally reversible and often catalyzed by a small amount of acid or base.[10]
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This step forms a zwitterionic intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, resulting in a neutral aminoalcohol, commonly known as a carbinolamine. This intermediate is often unstable.[10][11]
-
Dehydration: The dehydration of the carbinolamine is typically the rate-determining step and is facilitated by acid catalysis.[10][12] The acid protonates the hydroxyl group, converting it into a good leaving group (water). The subsequent elimination of water and the formation of the carbon-nitrogen double bond yields the final Schiff base (imine).
It is crucial to maintain a mildly acidic pH. If the conditions are too acidic, the amine nucleophile will be protonated, rendering it non-nucleophilic and inhibiting the initial attack on the carbonyl group.[10]
Caption: General mechanism of acid-catalyzed Schiff base formation.
Detailed Experimental Protocol
This section provides a step-by-step protocol for the synthesis of a Schiff base from 2-[(2-Fluorobenzyl)oxy]benzaldehyde and a representative primary amine, 2-aminobenzoic acid. This choice allows for the formation of a potentially bidentate or tridentate ligand useful in coordination chemistry.[13]
Materials and Reagents
-
2-[(2-Fluorobenzyl)oxy]benzaldehyde (FW: 230.23 g/mol )
-
2-Aminobenzoic acid (Anthranilic acid) (FW: 137.14 g/mol )
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Büchner funnel)
Synthetic Procedure
-
Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 2.30 g (10 mmol) of 2-[(2-Fluorobenzyl)oxy]benzaldehyde in 30 mL of absolute ethanol. Stir the mixture until the aldehyde is fully dissolved.
-
Addition of Amine: To this solution, add 1.37 g (10 mmol) of 2-aminobenzoic acid. A 1:1 molar stoichiometry is used for this synthesis.[13]
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the dehydration step.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Cooling: After the reflux period, remove the heat source and allow the mixture to cool slowly to room temperature. The product may begin to precipitate. To maximize yield, the flask can be placed in an ice bath for 30 minutes.
-
Isolation of Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of ice-cold ethanol to remove any unreacted starting materials, followed by a wash with deionized water.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
-
Characterization: Determine the melting point and characterize the structure of the synthesized Schiff base using FT-IR, ¹H NMR, and Mass Spectrometry.
Caption: Workflow for the synthesis of a Schiff base.
Characterization of the Synthesized Schiff Base
Spectroscopic analysis is essential to confirm the successful formation of the imine linkage and the overall structure of the product. The following table summarizes the expected data for the Schiff base derived from 2-[(2-Fluorobenzyl)oxy]benzaldehyde and 2-aminobenzoic acid.
| Technique | Key Observation | Explanation |
| Melting Point | Sharp, defined melting point | Indicates the purity of the synthesized compound.[13] |
| FT-IR (cm⁻¹) | Disappearance of aldehyde C=O stretch (~1700 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong C=N (azomethine) stretch around 1600-1640 cm⁻¹ . | This is the most direct evidence of Schiff base formation.[14][15] |
| ¹H NMR (ppm) | Appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the range of 8.0-9.0 ppm . Disappearance of the aldehyde proton signal (~9.5-10.5 ppm). | The downfield shift of the azomethine proton is a definitive marker for imine formation. |
| ¹³C NMR (ppm) | Appearance of the imine carbon (-C=N-) signal in the range of 145-165 ppm . | Confirms the presence of the carbon-nitrogen double bond. |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product (C₂₁H₁₆FNO₃, MW = 365.36 g/mol ). | Confirms the molecular formula and successful condensation of the two reactants. |
Potential Applications in Research and Drug Development
Schiff bases are highly valued for their broad range of biological activities and their ability to act as versatile ligands in coordination chemistry.[2][4] The unique structure of a Schiff base derived from 2-[(2-Fluorobenzyl)oxy]benzaldehyde suggests several promising applications.
-
Antimicrobial and Antifungal Agents: The azomethine group is a known pharmacophore that contributes to the antimicrobial properties of many compounds.[4][16] The presence of the fluorine atom can further enhance this activity by improving cellular uptake and metabolic stability.[17] The synthesized compound could be screened against various bacterial and fungal strains.[18]
-
Anticancer Therapeutics: Numerous Schiff base derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][19] The compound can be evaluated for its potential to induce apoptosis or inhibit cell proliferation in cancer models. The fluorobenzyl ether moiety may contribute to specific interactions within the active sites of target enzymes or receptors.
-
Coordination Chemistry and Catalysis: Schiff bases are excellent chelating ligands, forming stable complexes with a variety of transition metals.[2][13] The synthesized Schiff base, with its potential N,O-donor sites from the imine nitrogen and the carboxylic acid oxygen, can coordinate with metal ions like Cu(II), Fe(II), or Zn(II). These metal complexes often exhibit enhanced biological activity compared to the free ligand and can also be explored as catalysts in organic synthesis.[5]
Caption: Schiff base as a ligand forming a bioactive metal complex.
Safety and Handling
Standard laboratory safety protocols should be strictly followed.
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Aldehydes are often irritants. Avoid inhalation of vapors and contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.
References
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Matar, S., Talib, W. H., et al. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,30-diaminodipropylamine. Semantic Scholar. Available at: [Link]
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Silva, P. J. (2019). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ Organic Chemistry. Available at: [Link]
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Synthesis, spectroscopic, molecular modelling and antimicrobial studies of fluorine containing schiff base. SciSpace. Available at: [Link]
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REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences. Available at: [Link]
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Silva, P. J. (2019). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ. Available at: [Link]
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Synthesis, Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. MDPI. Available at: [Link]
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Silva, P. J. (2019). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. ResearchGate. Available at: [Link]
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Matar, S., et al. (2016). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry. Available at: [Link]
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Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. Available at: [Link]
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"SYNTHESIS CHARACTERIZATION PHARMACOLOGICAL ACTIVITY OF SOME NOVEL SCHIFF BASE ". IJCRT.org. Available at: [Link]
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Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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Structures and Applications. Chemical Review and Letters. Available at: [Link]
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Synthesis and Spectral Characterization of Novel Schiff Base and Fe(II) Complex: Evaluation of Antibacterial, Antifungal, and An. Preprints.org. Available at: [Link]
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Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
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Ahmed, A. A., Aliyu, H. N., & Yunusa, Y. (2021). Synthesis, Characterization and Biocidal Activity of Some Schiff Base Metal(II) Complexes. Jordan Journal of Chemistry. Available at: [Link]
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Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. MDPI. Available at: [Link]
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Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. PubMed. Available at: [Link]
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(PDF) ACTIVITIES OF SCHIFF BASE DERIVED FROM 2-AMINOBENZENETHIOL AND 4-NITROBENZALDEHYDE AND ITS Mn(II), Fe(II) AND Co(II) COMPLEXES. ResearchGate. Available at: [Link]
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Application Notes & Protocols: Synthesis of Novel Chalcones using 2-[(2-Fluorobenzyl)oxy]benzaldehyde
Introduction: The Strategic Value of Chalcones in Modern Drug Discovery
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, represent a class of open-chain flavonoids that are precursors to a vast array of bioactive molecules.[1][2] Found abundantly in nature, these compounds are renowned for their simple, yet versatile structure, which serves as a privileged template in medicinal chemistry.[2][3] The core of their biological activity is often attributed to the α,β-unsaturated ketone moiety, a reactive pharmacophore that can interact with various biological targets.[1][2][4] Consequently, synthetic and natural chalcones have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3][4][5][6]
The Claisen-Schmidt condensation, a reliable and efficient base-catalyzed crossed aldol reaction, remains the cornerstone of chalcone synthesis.[7][8][9] This method allows for the facile construction of the chalcone backbone by reacting an aromatic aldehyde with an acetophenone derivative.[5][10] The ability to readily introduce diverse substituents onto either aromatic ring makes this scaffold exceptionally attractive for developing new therapeutic agents through structure-activity relationship (SAR) studies.[7]
This guide focuses on the strategic use of 2-[(2-Fluorobenzyl)oxy]benzaldehyde , a precursor designed to generate novel chalcones with significant potential. The introduction of a bulky, fluorinated benzyloxy group at the ortho position of the aldehyde is a deliberate design choice. This moiety can influence the molecule's conformational flexibility, lipophilicity, and metabolic stability, while the fluorine atom can enhance binding affinity to target proteins through hydrogen bonding or other electrostatic interactions. These application notes provide detailed, field-proven protocols for the synthesis, purification, and characterization of chalcones derived from this unique precursor, offering researchers a robust platform for innovation in drug development.
Section 1: The Claisen-Schmidt Condensation: Mechanism and Strategic Considerations
The synthesis of chalcones from 2-[(2-Fluorobenzyl)oxy]benzaldehyde and an acetophenone derivative is achieved via the Claisen-Schmidt condensation.[8] This reaction is a specific type of crossed aldol condensation between an aldehyde that lacks α-hydrogens (preventing self-condensation) and an enolizable ketone.[8][9][11]
1.1. Reaction Mechanism
The reaction proceeds in three primary stages under basic conditions (e.g., NaOH or KOH):
-
Enolate Formation: The base (hydroxide ion) abstracts an acidic α-hydrogen from the acetophenone to form a resonance-stabilized enolate ion. This enolate is the key nucleophile in the reaction.[9][11]
-
Nucleophilic Attack (Aldol Addition): The nucleophilic enolate attacks the electrophilic carbonyl carbon of 2-[(2-Fluorobenzyl)oxy]benzaldehyde, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated by the solvent (e.g., ethanol) to yield a β-hydroxy ketone (an aldol addition product).[9]
-
Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration. The hydroxide ion removes a proton from the α-carbon, forming an enolate which then eliminates a hydroxide ion from the β-carbon, resulting in the formation of a stable, conjugated α,β-unsaturated ketone—the chalcone. This final step is thermodynamically driven by the formation of the extended conjugated system.[11]
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synthesis of MAO-B inhibitors from 2-[(2-Fluorobenzyl)oxy]benzaldehyde
An Application Guide for the Synthesis and Evaluation of Potent Monoamine Oxidase-B (MAO-B) Inhibitors from 2-[(2-Fluorobenzyl)oxy]benzaldehyde
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the synthesis, characterization, and in vitro evaluation of potent Monoamine Oxidase-B (MAO-B) inhibitors, starting from the versatile precursor, 2-[(2-Fluorobenzyl)oxy]benzaldehyde. The inhibition of MAO-B is a clinically validated strategy for the treatment of neurodegenerative disorders, most notably Parkinson's disease, as it increases dopaminergic neurotransmission by slowing the breakdown of dopamine.[1][2] This guide details a robust two-step synthetic pathway commencing with a base-catalyzed Claisen-Schmidt condensation to yield a chalcone intermediate, followed by a cyclization reaction to form a highly active pyrazoline derivative. We provide field-proven, step-by-step protocols, explain the causality behind experimental choices, and outline the necessary analytical and biochemical assays to validate the synthesized compounds.
Introduction: The Rationale for MAO-B Inhibition
Monoamine Oxidase (MAO) is a mitochondrial-bound enzyme responsible for the oxidative deamination of monoamine neurotransmitters.[3][4] It exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.[3][5] In the human brain, MAO-B is the predominant form and plays a critical role in the catabolism of dopamine.[1][4] In neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to a dopamine deficit.[6] Selective inhibition of MAO-B effectively increases the synaptic concentration of dopamine, offering significant symptomatic relief.[1][7]
The 2-[(2-Fluorobenzyl)oxy]phenyl scaffold has emerged as a key pharmacophore in the design of potent and selective MAO-B inhibitors.[2][8] Chalcones (1,3-diaryl-2-propen-1-ones) and their heterocyclic derivatives, such as pyrazolines, derived from this scaffold have demonstrated exceptionally high inhibitory potency, often in the nanomolar range.[2][9] The fluorobenzyl moiety, in particular, is understood to engage in favorable interactions within the active site of the MAO-B enzyme.[9][10]
This guide focuses on a synthetic strategy that first constructs a chalcone via a Claisen-Schmidt condensation, a reliable C-C bond-forming reaction, and then converts this intermediate into a pyrazoline, a class of compounds known for potent MAO-B inhibition.[11][12][13]
Synthetic Strategy and Mechanistic Considerations
The overall synthetic workflow is a two-stage process designed for efficiency and high yield, starting from commercially available materials.
Caption: Overall synthetic workflow from the starting aldehyde to the final pyrazoline inhibitor.
2.1. Step 1: Claisen-Schmidt Condensation
This reaction is a cornerstone of chalcone synthesis. It is a mixed aldol condensation that occurs between an aromatic aldehyde (which cannot enolize) and a ketone containing α-hydrogens.[14][15]
-
Mechanism Rationale: A strong base, such as sodium hydroxide (NaOH), deprotonates the α-carbon of the acetophenone, creating a nucleophilic enolate ion.[14] This enolate then attacks the electrophilic carbonyl carbon of the 2-[(2-Fluorobenzyl)oxy]benzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield the highly conjugated and thermodynamically stable α,β-unsaturated ketone, known as a chalcone.[14] The use of an aldehyde without α-hydrogens prevents self-condensation, leading to a cleaner reaction and higher yield of the desired crossed product.[14]
2.2. Step 2: Pyrazoline Synthesis
The synthesized chalcone is a versatile intermediate. The α,β-unsaturated carbonyl system is an excellent Michael acceptor, making it susceptible to nucleophilic attack.
-
Mechanism Rationale: The reaction with hydrazine hydrate in the presence of a catalytic amount of acid (e.g., glacial acetic acid) proceeds via a condensation-cyclization pathway.[9] One nitrogen of the hydrazine attacks the β-carbon of the chalcone (Michael addition), followed by an intramolecular cyclization and dehydration to form the stable five-membered dihydropyrazole (pyrazoline) ring.[9] Pyrazoline derivatives often exhibit enhanced and more selective MAO-B inhibition compared to their parent chalcones.[13]
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Sodium hydroxide is corrosive and requires careful handling.[16]
Protocol 1: Synthesis of (E)-1-(4-bromophenyl)-3-(2-((2-fluorobenzyl)oxy)phenyl)prop-2-en-1-one (Chalcone Intermediate)
This protocol is adapted from established Claisen-Schmidt condensation procedures.[2][17][18]
3.1. Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 2-[(2-Fluorobenzyl)oxy]benzaldehyde | C₁₄H₁₁FO₂ | 230.24 | 1.0 | 10 | 2.30 g |
| 4'-Bromoacetophenone | C₈H₇BrO | 199.04 | 1.0 | 10 | 1.99 g |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 3.0 | 30 | 1.20 g |
| Ethanol (95%) | C₂H₅OH | - | Solvent | - | 50 mL |
| Deionized Water | H₂O | - | Solvent | - | ~200 mL |
3.2. Step-by-Step Procedure
-
Reactant Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.30 g (10 mmol) of 2-[(2-Fluorobenzyl)oxy]benzaldehyde and 1.99 g (10 mmol) of 4'-bromoacetophenone in 30 mL of 95% ethanol. Stir at room temperature until all solids are dissolved.
-
Catalyst Addition: In a separate beaker, prepare the catalyst solution by dissolving 1.20 g (30 mmol) of NaOH in 20 mL of deionized water and cool it in an ice bath. Add this cold NaOH solution dropwise to the stirred ethanolic solution of reactants over 20-30 minutes.
-
Reaction: Maintain the reaction temperature between 20-25°C using a water bath. A yellow precipitate should begin to form. Continue stirring vigorously at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate eluent system until the starting aldehyde spot has disappeared.
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing ~150 mL of ice-cold water. Stir for 20 minutes to ensure complete precipitation of the crude product.
-
Filtration: Collect the yellow solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove excess NaOH.
-
Purification: Recrystallize the crude product from hot ethanol. Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and air-dry.
-
Characterization: Determine the final yield and melting point. Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 5-(4-bromophenyl)-3-(2-((2-fluorobenzyl)oxy)phenyl)-4,5-dihydro-1H-pyrazole (Pyrazoline Derivative)
This protocol is based on standard methods for pyrazoline synthesis from chalcones.[9][19]
3.1. Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| Chalcone Intermediate | C₂₂H₁₆BrFO₂ | 411.27 | 1.0 | 5 | 2.06 g |
| Hydrazine Hydrate (~64%) | N₂H₄·H₂O | 50.06 | 2.0 | 10 | ~0.5 mL |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Catalytic | - | ~1 mL |
| Ethanol (95%) | C₂H₅OH | - | Solvent | - | 40 mL |
3.2. Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2.06 g (5 mmol) of the purified chalcone intermediate in 40 mL of 95% ethanol.
-
Reagent Addition: Add ~0.5 mL (10 mmol) of hydrazine hydrate to the solution, followed by the addition of 1 mL of glacial acetic acid as a catalyst.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours.
-
Monitoring: Monitor the reaction progress by TLC (4:1 Hexane:Ethyl Acetate), observing the disappearance of the chalcone spot and the appearance of a new, typically higher Rf, product spot.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ~150 mL of ice-cold water. A white or off-white solid should precipitate.
-
Filtration: Collect the solid by vacuum filtration, wash thoroughly with cold water, and air-dry.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
-
Characterization: Determine the final yield and melting point. Confirm the final structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The characteristic three-proton AMX or ABX spin system in the ¹H NMR spectrum for the C4 and C5 protons is a key indicator of pyrazoline ring formation.[19]
In Vitro MAO-B Inhibition Assay
To validate the biological activity of the synthesized compound, a fluorometric in vitro assay is performed to determine its half-maximal inhibitory concentration (IC₅₀).[20]
Caption: Workflow for the in vitro fluorometric MAO-B inhibition assay.
4.1. Protocol: Fluorometric MAO-B Inhibitor Screening
This protocol is adapted from commercially available kits and established methods.[20][21][22]
4.1.1. Materials and Reagents
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., Tyramine or Benzylamine)
-
Fluorescent Probe (e.g., OxiRed™ or equivalent that detects H₂O₂)
-
Developer solution
-
Synthesized pyrazoline inhibitor
-
96-well black plate with a flat bottom
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)[20][22]
4.1.2. Step-by-Step Procedure
-
Inhibitor Preparation: Prepare a stock solution of the synthesized pyrazoline in DMSO. Create a serial dilution (e.g., 7-point) in MAO-B Assay Buffer to achieve final assay concentrations ranging from picomolar to micromolar. Do the same for the Selegiline positive control.
-
Plate Setup: To a 96-well plate, add 10 µL of the diluted test inhibitor solutions, Selegiline solutions (Positive Control), or Assay Buffer (Enzyme Control).
-
Enzyme Addition: Prepare a working solution of MAO-B enzyme in Assay Buffer according to the manufacturer's instructions. Add 50 µL of the enzyme solution to each well.
-
Pre-incubation: Mix gently and incubate the plate at 37°C for 10 minutes.[22]
-
Reaction Initiation: Prepare a Master Mix of the MAO-B Substrate Solution containing the substrate, developer, and fluorescent probe in Assay Buffer. Add 40 µL of this solution to each well to start the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence kinetically at 37°C for 30-40 minutes, taking readings every 1-2 minutes (Ex/Em = 535/587 nm).
-
Data Analysis:
-
For each concentration, determine the reaction rate by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Calculate the percent inhibition for each concentration using the formula: % Inhibition = [(Slope of Enzyme Control - Slope of Test Inhibitor) / Slope of Enzyme Control] x 100[21]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[20]
-
Structure-Activity Relationship (SAR) Insights
The design of the target molecule is guided by established structure-activity relationships for MAO-B inhibitors.
-
Fluorobenzyl Group: The presence and position of the fluorine atom on the benzyl ring are critical. Halogens can modulate the electronic properties and lipophilicity of the molecule, influencing its ability to cross the blood-brain barrier and interact with the enzyme's active site.[9][10] Fluorine substitution has been shown to result in high MAO-B inhibitory activity.[10]
-
Chalcone and Pyrazoline Core: The core heterocyclic structure is essential for activity. The pyrazoline ring, in particular, is a privileged scaffold in many MAO inhibitors.[11][12][19]
-
Substitution on the Second Aromatic Ring: The 4-bromo substitution on the acetophenone-derived phenyl ring was chosen intentionally. Electron-withdrawing groups like halogens in the para position of this ring have been consistently shown to produce highly potent and selective MAO-B inhibitors.[2][8][23]
By systematically following these detailed protocols, researchers can reliably synthesize and validate novel MAO-B inhibitors based on the 2-[(2-Fluorobenzyl)oxy]benzaldehyde scaffold, contributing to the development of next-generation therapeutics for neurodegenerative diseases.
References
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- Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. (2016-04-20). RSC Advances.
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- A novel selective MAO-B inhibitor with neuroprotective and anti-Parkinsonian properties. (2018-01-05).
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- Inhibition of monoamine oxidase by fluorobenzyloxy chalcone deriv
- Effect of MAO-B Inhibitors on Neurometabolic Profile of Patients Affected by Parkinson Disease: A Proton Magnetic Resonance Spectroscopy Study. (2022-03-30). NIH.
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- Chemistry and synthetic methodologies of chalcones and their deriv
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- Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Deriv
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022-08-02). PubMed Central.
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- Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease. (2023-04-05). PubMed.
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Application Notes and Protocols for the Synthesis of Novel Chalcones via Claisen-Schmidt Condensation with 2-[(2-Fluorobenzyl)oxy]benzaldehyde
Introduction: The Strategic Synthesis of Fluorinated Chalcones
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The Claisen-Schmidt condensation, a reliable and versatile variant of the crossed-aldol condensation, stands as the most prevalent method for their synthesis.[2][3] This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde (lacking α-hydrogens) with an enolizable ketone or aldehyde.[4]
This guide provides a detailed protocol and expert insights for the Claisen-Schmidt condensation using a specialized substrate: 2-[(2-Fluorobenzyl)oxy]benzaldehyde. The incorporation of a fluorinated benzyl moiety is a strategic design element. The fluorine atom can enhance metabolic stability and binding affinity of the final chalcone product, while the benzyloxy group offers a potential site for further functionalization.[5] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing a robust starting point for the synthesis of novel, fluorinated chalcone derivatives.
Reaction Mechanism and Rationale for Experimental Choices
The base-catalyzed Claisen-Schmidt condensation proceeds through a well-established multi-step mechanism. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction conditions.[6][7]
-
Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (in this protocol, acetophenone) to form a resonance-stabilized enolate.[3][7] The choice of a strong base is crucial to ensure a sufficient concentration of the enolate for the reaction to proceed at a reasonable rate.
-
Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the 2-[(2-Fluorobenzyl)oxy]benzaldehyde.[8] Aromatic aldehydes are excellent electrophiles in this reaction as they lack α-hydrogens and therefore cannot self-condense.[3]
-
Aldol Adduct Formation: This attack forms a tetrahedral intermediate, which is then protonated by the solvent (typically ethanol or water) to yield a β-hydroxy ketone, also known as an aldol adduct.
-
Dehydration: Under the basic reaction conditions, the aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated ketone (chalcone).[6] This dehydration step is typically rapid as it leads to a thermodynamically stable, conjugated π-system.[6]
The choice of ethanol as a solvent is strategic; it readily dissolves both the aromatic aldehyde and the ketone, while also being compatible with the aqueous base solution.[2][9] The reaction is typically conducted at room temperature to minimize side reactions, such as the Cannizzaro reaction of the aldehyde, which can reduce the yield of the desired product.[10]
Reaction Scheme:
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Detailed Experimental Protocol
This protocol describes the synthesis of a chalcone derivative from 2-[(2-Fluorobenzyl)oxy]benzaldehyde and acetophenone.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Amount (mass/volume) |
| 2-[(2-Fluorobenzyl)oxy]benzaldehyde | 172685-66-4 | 230.24 | 5.0 | 1.15 g |
| Acetophenone | 98-86-2 | 120.15 | 5.0 | 0.60 mL (0.61 g) |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 10.0 | 0.40 g |
| Ethanol (95%) | 64-17-5 | 46.07 | - | 20 mL |
| Deionized Water | 7732-18-5 | 18.02 | - | 20 mL |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | - | As needed |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beaker (250 mL)
-
Büchner funnel and filter paper
-
Ice bath
-
Thin Layer Chromatography (TLC) apparatus (silica gel plates)
Procedure
Workflow Diagram:
Caption: Experimental workflow for chalcone synthesis.
Step-by-Step Method:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.15 g (5.0 mmol) of 2-[(2-Fluorobenzyl)oxy]benzaldehyde and 0.60 mL (5.0 mmol) of acetophenone in 15 mL of 95% ethanol.[2] Stir the mixture with a magnetic stirrer until all solids have dissolved.
-
Catalyst Preparation: In a separate small beaker, dissolve 0.40 g (10.0 mmol) of sodium hydroxide in 5 mL of deionized water. Allow the solution to cool to room temperature.
-
Reaction Initiation: Place the round-bottom flask containing the aldehyde and ketone solution in an ice bath and stir for 10-15 minutes. Slowly add the prepared sodium hydroxide solution dropwise to the stirred mixture over a period of 15-20 minutes.[7] A color change and the formation of a precipitate are typically observed.
-
Reaction Progression: After the addition of the base is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is complete when the starting aldehyde spot is no longer visible.
-
Product Isolation: Pour the reaction mixture into a 250 mL beaker containing approximately 50 g of crushed ice and 50 mL of cold deionized water.
-
Neutralization: While stirring, slowly add dilute hydrochloric acid to neutralize the excess sodium hydroxide until the solution is acidic to litmus paper.
-
Filtration and Washing: Collect the precipitated crude product by vacuum filtration using a Büchner funnel.[11] Wash the solid product thoroughly with several portions of cold deionized water until the filtrate is neutral.
-
Drying: Allow the crude product to air dry on the filter paper, then transfer it to a watch glass and dry further in a desiccator.
Purification: Recrystallization
Recrystallization is a crucial step to obtain a high-purity chalcone product, removing unreacted starting materials and by-products.[1][12]
-
Solvent Selection: Ethanol is often a suitable solvent for the recrystallization of chalcones.[1][12]
-
Procedure: a. Transfer the crude, dried chalcone to a clean Erlenmeyer flask. b. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Keep the solution at or near its boiling point. c. Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. d. To maximize crystal yield, place the flask in an ice bath for 20-30 minutes.[9] e. Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol. f. Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Characterization of the Final Product
The identity and purity of the synthesized chalcone should be confirmed using standard analytical techniques.
-
Melting Point: Determine the melting point of the purified product. A sharp melting point range is indicative of high purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the α,β-unsaturated carbonyl group (C=O) typically in the range of 1630-1685 cm⁻¹. The C=C stretching of the enone system is usually observed around 1580-1640 cm⁻¹.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic doublets for the vinylic protons (α- and β-hydrogens) of the enone system, typically in the range of 6.5-8.0 ppm with a coupling constant (J) of approximately 15-16 Hz, confirming the trans configuration. Aromatic protons and protons from the benzyl and fluoro-benzyl groups will also be present in their respective regions.[15]
-
¹³C NMR: The carbonyl carbon should appear as a signal in the downfield region, typically around 185-200 ppm.[15]
-
Safety and Handling Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium hydroxide is corrosive and can cause severe burns. Handle with care.
-
Concentrated hydrochloric acid is corrosive and has toxic fumes. Handle with care.
-
Organic solvents like ethanol are flammable. Avoid open flames.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this protocol.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of a novel fluorinated chalcone using 2-[(2-Fluorobenzyl)oxy]benzaldehyde via the Claisen-Schmidt condensation. The detailed explanation of the reaction mechanism and the rationale behind the experimental choices empower researchers to not only replicate this synthesis but also to adapt and optimize it for different substrates. The successful synthesis and characterization of these chalcone derivatives will provide valuable molecular scaffolds for further investigation in drug discovery and materials science.
References
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PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation). Available from: [Link]
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Claisen-Schmidt Condensation. Available from: [Link]
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BYJU'S. Claisen Condensation Mechanism. Available from: [Link]
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Chemistry and synthetic methodologies of chalcones and their derivatives: A review. (2023). AIP Conference Proceedings. Available from: [Link]
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Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. (2020). YouTube. Available from: [Link]
-
Homework.Study.com. Why is it important to recrystallize the Chalcone before proceeding with the hydrogenation reactions? Available from: [Link]
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Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. (2022). Journal of Drug Delivery and Therapeutics. Available from: [Link]
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Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. (2022). International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]
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Scribd. Chemists: Novel Chalcone Synthesis | PDF | Nuclear Magnetic Resonance Spectroscopy | Carbon. Available from: [Link]
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A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (2012). Molecules. Available from: [Link]
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ResearchGate. Chalcones: A review on synthesis and pharmacological activities. Available from: [Link]
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AIP Publishing. Development Of Chalcone Synthesis: Optimization Of Synthetic Method. Available from: [Link]
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Chemical Review and Letters. New Synthesis of Chalcone Derivatives and Their Applications. Available from: [Link]
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Chemistry LibreTexts. 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Available from: [Link]
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ResearchGate. (PDF) Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Available from: [Link]
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Wikipedia. Claisen–Schmidt condensation. Available from: [Link]
-
The Royal Society of Chemistry. Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Available from: [Link]
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ACS Publications. Gas-phase base-catalyzed Claisen—Schmidt reactions of the acetone enolate anion with various para-substituted benzaldehydes | Journal of the American Society for Mass Spectrometry. Available from: [Link]
-
Jetir.Org. A Study on the Synthesis, Characterisation of Chalcone moiety. Available from: [Link]
-
UTAR Institutional Repository. synthesis and characterization of chalcone derivatives and their antioxidant activity. Available from: [Link]
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European Journal of Chemistry. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. Available from: [Link]
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Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. Available from: [Link]
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ResearchGate. Fig 2: Claisen Schmidt condensation using various acid/base catalysts. Available from: [Link]
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The Royal Society of Chemistry. Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. Available from: [Link]
-
ResearchGate. Mechanism of base-catalyzed Claisen-Schmidt condensation. Available from: [Link]
- Google Patents. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
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The Rising Profile of 2-[(2-Fluorobenzyl)oxy]benzaldehyde in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: A Scaffold of Strategic Importance
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of synthetic versatility and potent biological activity is paramount. Among the rising stars in this domain is 2-[(2-Fluorobenzyl)oxy]benzaldehyde , a molecule that, while seemingly unassuming, packs a strategic punch for drug design and development. Its structure, featuring a reactive aldehyde group ortho- to a fluorinated benzyloxy moiety, provides a unique confluence of chemical handles and pharmacologically relevant features. The fluorine atom, a bioisostere of hydrogen, is a well-established tool in medicinal chemistry for enhancing metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This guide delves into the applications of 2-[(2-Fluorobenzyl)oxy]benzaldehyde, offering in-depth technical insights, validated experimental protocols, and a forward-looking perspective on its potential in shaping the next generation of therapeutics.
Core Applications in Drug Discovery
The true potential of 2-[(2-Fluorobenzyl)oxy]benzaldehyde is realized in its derivatization. The aldehyde functionality serves as a versatile anchor for a wide array of chemical transformations, including but not limited to, Schiff base formation, Wittig reactions, and aldol condensations.[2] This synthetic accessibility allows for the creation of diverse libraries of compounds for screening against various therapeutic targets.
Anticancer Activity: A Promising Frontier
A significant body of research points to the anticancer potential of benzyloxybenzaldehyde derivatives. While direct studies on 2-[(2-Fluorobenzyl)oxy]benzaldehyde are emerging, compelling evidence from structurally similar analogs provides a strong rationale for its investigation in oncology.
A study on a series of benzyloxybenzaldehyde derivatives, including the chloro-analogs 2-[(2-chlorobenzyl)oxy]benzaldehyde and 2-[(4-chlorobenzyl)oxy]benzaldehyde , demonstrated significant cytotoxic activity against the human leukemia (HL-60) cell line.[3] These compounds were found to induce cell cycle arrest at the G2/M phase and trigger apoptosis, a programmed cell death pathway crucial for eliminating cancerous cells.[3] The mechanism of action was linked to the disruption of the mitochondrial membrane potential, a key event in the apoptotic cascade.[3]
Table 1: Anticancer Activity of Benzyloxybenzaldehyde Derivatives against HL-60 Cells [3]
| Compound | IC₅₀ (µM) |
| 2-[(2-Chlorobenzyl)oxy]benzaldehyde | 1-10 |
| 2-[(4-Chlorobenzyl)oxy]benzaldehyde | 1-10 |
| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | <1 |
Data synthesized from the cited literature.
The presence of the 2-fluorobenzyl group in the title compound is anticipated to modulate this activity, potentially enhancing potency and pharmacokinetic properties.
Anticonvulsant and Neuroprotective Potential
Derivatives of fluorobenzyloxy-containing scaffolds have emerged as promising candidates for the treatment of neurological disorders. For instance, (S)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide has been identified as a potent anticonvulsant agent with an outstanding therapeutic index in animal models.[4] This highlights the potential of the fluorobenzyloxy pharmacophore in designing novel central nervous system (CNS) active agents.
Furthermore, the strategic incorporation of a fluorobenzyl moiety is a key feature in the design of selective monoamine oxidase B (MAO-B) inhibitors.[5] Inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease. The 2-[(2-Fluorobenzyl)oxy]benzaldehyde scaffold provides an excellent starting point for the synthesis of novel MAO-B inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 2-[(2-Fluorobenzyl)oxy]benzaldehyde via Williamson Ether Synthesis
This protocol describes a robust and widely applicable method for the synthesis of the title compound from commercially available starting materials. The Williamson ether synthesis is a reliable method for forming the ether linkage.[6]
Materials:
-
Salicylaldehyde (1.0 eq)
-
2-Fluorobenzyl bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of salicylaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add 2-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford pure 2-[(2-Fluorobenzyl)oxy]benzaldehyde.
Diagram 1: Synthetic Workflow for 2-[(2-Fluorobenzyl)oxy]benzaldehyde
Caption: General workflow for the synthesis of the title compound.
Protocol 2: Synthesis of a Schiff Base Derivative
The aldehyde group of 2-[(2-Fluorobenzyl)oxy]benzaldehyde is a versatile handle for further derivatization. This protocol outlines the synthesis of a Schiff base (imine) by condensation with a primary amine.
Materials:
-
2-[(2-Fluorobenzyl)oxy]benzaldehyde (1.0 eq)
-
Aniline (or other primary amine) (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve 2-[(2-Fluorobenzyl)oxy]benzaldehyde (1.0 eq) and the primary amine (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product will often precipitate out of solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizing the Mechanism of Action
Based on the pro-apoptotic activity of its analogs, a plausible mechanism of action for derivatives of 2-[(2-Fluorobenzyl)oxy]benzaldehyde in cancer cells can be hypothesized.
Diagram 2: Hypothesized Apoptotic Pathway
Caption: A potential mechanism of apoptosis induction.
Conclusion and Future Directions
2-[(2-Fluorobenzyl)oxy]benzaldehyde represents a promising and versatile scaffold in medicinal chemistry. The strategic placement of the fluorobenzyl group offers significant advantages for the development of potent and selective therapeutic agents. While further research is needed to fully elucidate the biological activity profile of this specific compound and its derivatives, the existing data on its close analogs strongly supports its potential in anticancer and neuroprotective drug discovery. The synthetic accessibility of this scaffold, coupled with its favorable physicochemical properties, makes it an attractive starting point for the generation of diverse chemical libraries for high-throughput screening. It is anticipated that future studies will continue to unlock the full therapeutic potential of this intriguing molecule.
References
- Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree - Google Patents.
- Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents.
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Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & medicinal chemistry, 13(5), 1537–1544. Available from: [Link]
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Robust neuroprotective effects of 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a HTB/pyruvate ester, in the postischemic rat brain - NIH. Available from: [Link]
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Pevarello, P., Bonsignori, A., Dostert, P., Heidempergher, F., & Varasi, M. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of medicinal chemistry, 41(4), 579–590. Available from: [Link]
- Dimmock, J. R., Vashishtha, S. C., & Stables, J. P. (1999). Anticonvulsant activities of 4-(4'-fluorophenoxy) benzaldehyde semicarbazone. Pharmazie, 54(2), 108–111.
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Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - NIH. Available from: [Link]
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society reviews, 37(2), 320–330. Available from: [Link]
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Application Notes and Protocols for the Synthesis of Fluorinated Benzyloxy Chalcones
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of medicinal chemistry, the introduction of fluorine into bioactive scaffolds is a cornerstone strategy for enhancing pharmacological profiles.[1][2][3] The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the ability of the C-F bond to act as a hydrogen bond acceptor—allow for the fine-tuning of a molecule's steric, electronic, and physicochemical properties.[4] Judicious incorporation of fluorine can lead to improved metabolic stability, enhanced membrane permeability, increased binding affinity to target proteins, and modulated pKa.[2][4][5]
Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diphenyl-2-propen-1-one core.[6][7] This versatile scaffold is a privileged structure in drug discovery, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[6][8] The combination of a fluorinated ring system with a benzyloxy-substituted chalcone framework presents a powerful approach for developing novel therapeutic agents with potentially superior efficacy and pharmacokinetic properties.[9][10]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic routes to fluorinated benzyloxy chalcones. We will delve into the mechanistic underpinnings of the most common synthetic strategy, the Claisen-Schmidt condensation, and provide detailed, field-proven protocols to empower your research endeavors.
Core Synthetic Strategy: The Claisen-Schmidt Condensation
The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[8][11][12] This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with an aromatic ketone that possesses α-hydrogens.[13][14] In the context of our target molecules, this translates to the reaction between a substituted benzyloxyacetophenone and a fluorinated benzaldehyde (or vice versa).
Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation
The base-catalyzed reaction is a robust and widely used method.[12] It proceeds through an aldol condensation mechanism followed by a dehydration step.[12][13]
-
Enolate Formation: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the acetophenone derivative. This deprotonation forms a resonance-stabilized enolate ion, which serves as the key nucleophile.[14][15][16]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the benzaldehyde derivative. This step results in the formation of a tetrahedral alkoxide intermediate.[15][16][17]
-
Protonation: The alkoxide intermediate is protonated by the solvent (typically an alcohol), yielding a β-hydroxy ketone, also known as an aldol adduct.
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule). The abstraction of a proton from the α-carbon leads to the formation of a new enolate, which then eliminates the β-hydroxyl group. This elimination is driven by the formation of a highly stable, conjugated α,β-unsaturated ketone system—the chalcone.[13][17]
The overall workflow is highly efficient, often resulting in the precipitation of the chalcone product from the reaction mixture, which simplifies purification.[13]
Caption: General workflow for fluorinated benzyloxy chalcone synthesis.
Experimental Protocols
Protocol 1: General Base-Catalyzed Synthesis of a Fluorinated Benzyloxy Chalcone
This protocol describes a standard, reliable method for synthesizing (E)-1-(4-(benzyloxy)phenyl)-3-(4-fluorophenyl)prop-2-en-1-one.
Rationale: The use of sodium hydroxide in ethanol is a classic and cost-effective method for Claisen-Schmidt condensation.[12] Ethanol serves as a good solvent for both reactants, and the aqueous NaOH provides the basic catalyst. The reaction is typically performed at room temperature, making it accessible and easy to control. The product's low solubility in the aqueous ethanol mixture upon neutralization often leads to its precipitation, facilitating isolation.
Materials:
-
4-Benzyloxyacetophenone (1.0 eq)
-
4-Fluorobenzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.0 eq)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Deionized Water
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-benzyloxyacetophenone (e.g., 10 mmol, 2.26 g) and 4-fluorobenzaldehyde (e.g., 10 mmol, 1.24 g) in 40 mL of 95% ethanol. Stir the mixture until all solids are dissolved.
-
Cool the flask in an ice bath.
-
Prepare a solution of NaOH (e.g., 20 mmol, 0.80 g) in 10 mL of deionized water and cool it in the ice bath.
-
Add the cold NaOH solution dropwise to the stirred ethanolic solution of the reactants over 20-30 minutes. It is crucial to maintain the reaction temperature below 25°C to minimize side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. The formation of a solid precipitate is often observed.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate, 4:1). The disappearance of the starting aldehyde is a good indicator of reaction completion.
-
Once the reaction is complete, pour the mixture into a beaker containing approximately 200 g of crushed ice.
-
Slowly acidify the mixture with a 10% HCl solution while stirring until the pH is neutral (pH ~7). This step protonates any remaining enolate and phenoxide ions.
-
Collect the precipitated solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.
-
Dry the crude product in a desiccator or a vacuum oven at low heat.
-
For further purification, recrystallize the crude chalcone from hot ethanol.
Self-Validation:
-
TLC Analysis: A single spot for the product, with a different Rf value from the starting materials, indicates a successful reaction and purification.
-
Melting Point: A sharp melting point for the recrystallized product is indicative of high purity.
-
Spectroscopic Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Key ¹H NMR signals include the characteristic doublets for the α- and β-protons of the enone system (typically in the 6.5-8.0 ppm range) with a large coupling constant (J ≈ 15-16 Hz) confirming the E-configuration.
Protocol 2: Acid-Catalyzed Synthesis of Fluorinated Chalcones
While less common than base catalysis, acid-catalyzed conditions can also be employed, sometimes offering advantages for specific substrates.[18][19]
Rationale: Acid catalysts, such as SOCl₂/EtOH or other Lewis/Brønsted acids, activate the aldehyde carbonyl group, making it more electrophilic.[19] The ketone then forms an enol, which acts as the nucleophile. This method can be advantageous for substrates that are sensitive to strong bases.
Caption: Key steps in the acid-catalyzed chalcone synthesis mechanism.
Data Summary and Comparison
The choice of synthetic route can influence reaction times and yields. The following table summarizes typical conditions for the base-catalyzed synthesis of various fluorinated benzyloxy chalcones.
| Entry | Acetophenone Derivative | Benzaldehyde Derivative | Catalyst (eq) | Solvent | Time (h) | Yield (%) |
| 1 | 4-Benzyloxyacetophenone | 4-Fluorobenzaldehyde | NaOH (2.0) | Ethanol | 4-6 | ~85-95 |
| 2 | 4-Benzyloxyacetophenone | 2-Fluorobenzaldehyde | NaOH (2.0) | Ethanol | 5-7 | ~80-90 |
| 3 | 4-Benzyloxyacetophenone | 2,4-Difluorobenzaldehyde | KOH (2.5) | Methanol | 4-6 | ~88-96 |
| 4 | 3-Benzyloxy-4-methoxyacetophenone | 3-Fluorobenzaldehyde | NaOH (2.0) | Ethanol | 6-8 | ~75-85 |
| 5 | 2-Hydroxy-4-benzyloxyacetophenone | 4-Fluorobenzaldehyde | KOH (3.0) | Ethanol | 8-12 | ~70-80 |
Note: Yields are representative and can vary based on reaction scale, purity of reagents, and specific laboratory conditions.
Conclusion
The synthesis of fluorinated benzyloxy chalcones is readily achievable through the robust and versatile Claisen-Schmidt condensation. By understanding the underlying mechanism and carefully controlling reaction parameters, researchers can efficiently generate a diverse library of these promising compounds for evaluation in drug discovery programs. The protocols and data provided herein serve as a validated starting point for the synthesis, purification, and characterization of these valuable molecular scaffolds.
References
- Mishra, N. et al. (2016). The Many Roles for Fluorine in Medicinal Chemistry.
- Chemistry Notes. (2022).
- Maidh, T. K. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch.
- Zhou, Y. et al. (2016). Applications of Fluorine in Medicinal Chemistry.
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
- PraxiLabs. (n.d.).
- Müller, K. et al. (2007). Applications of Fluorine in Medicinal Chemistry. PubMed.
- BYJU'S. (n.d.).
- Mahavidyalaya, Y. et al. (n.d.). Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones.
- All Chemistry. (2020). Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. YouTube.
- N'gaman-Kouassi, C. C. et al. (2021).
- Li, Y. et al. (2024).
- Hussain, Z. et al. (2021). Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity.
- Kagechika, H. et al. (1996).
- Barot, K. (2015). A Review on Chalcones Synthesis and their Biological Activity.
- Stompor, M. (2023).
- Al-Amiery, A. A. et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega.
- LibreTexts Chemistry. (2024). 23.
- Kumar, A. et al. (2021).
- BenchChem. (2025).
- Pinto, M. et al. (2021). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. MDPI.
- Chiappini, C. et al. (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media.
- Chiappini, C. et al. (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. PMC - NIH.
- Nikpassand, M. et al. (n.d.).
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- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-[(2-Fluorobenzyl)oxy]benzaldehyde
Welcome to the technical support center for the synthesis of 2-[(2-Fluorobenzyl)oxy]benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and systematically improve your product yield and purity.
The primary and most efficient route to synthesize 2-[(2-Fluorobenzyl)oxy]benzaldehyde is the Williamson ether synthesis. This robust SN2 reaction involves the O-alkylation of a phenol (salicylaldehyde, 2-hydroxybenzaldehyde) with an alkyl halide (2-fluorobenzyl halide) in the presence of a suitable base.[1][2] While straightforward in principle, achieving high yields requires careful attention to reagent quality, reaction conditions, and potential side reactions.
Troubleshooting Guide: Common Synthesis Issues
This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.
Question: My reaction yield is very low, or I've recovered only starting material. What are the likely causes?
Answer: This is the most frequent issue and can be traced back to one of three key areas: deprotonation, the activity of the alkylating agent, or the reaction environment. Let's break down the diagnostic process.
1. Incomplete Deprotonation of Salicylaldehyde
The first step of the Williamson ether synthesis is the quantitative conversion of the phenolic hydroxyl group into a more nucleophilic phenoxide ion.[2][3] Incomplete deprotonation is a primary cause of reaction failure.
-
Potential Cause: Insufficient or deactivated base.
-
Recommended Solution:
-
Base Selection: Potassium carbonate (K₂CO₃) is a common, mild base suitable for this reaction.[1][4][5] For a more forceful deprotonation, especially if salicylaldehyde is wet, sodium hydride (NaH) is an excellent, non-nucleophilic choice.[6][7]
-
Stoichiometry: Ensure you are using a stoichiometric excess of the base. For K₂CO₃, a range of 1.5–2.0 equivalents is recommended to drive the equilibrium towards the phenoxide.[1][4]
-
Base Quality: K₂CO₃ must be anhydrous; consider drying it in an oven before use. NaH is highly reactive with moisture and should be handled under an inert atmosphere (Nitrogen or Argon). A gray appearance in NaH can indicate deactivation.[8] Use only fresh, free-flowing NaH powder.
-
-
-
Potential Cause: Presence of water in the reaction.
-
Recommended Solution: The Williamson ether synthesis is highly sensitive to moisture.[8] Water will consume strong bases like NaH and can hydrolyze your alkyl halide. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
2. Inactive Alkylating Agent
The success of the SN2 reaction depends on an active electrophile.
-
Potential Cause: Degraded 2-Fluorobenzyl Halide.
-
Recommended Solution: Benzyl halides, particularly bromides, can degrade over time, especially when exposed to light and moisture.[1] It is critical to use a freshly opened bottle or purify the halide before use (e.g., by passing it through a short plug of neutral alumina).
-
3. Suboptimal Reaction Conditions
The solvent and temperature create the environment for the SN2 reaction, and poor choices can drastically lower the yield.
-
Potential Cause: Incorrect solvent choice.
-
Recommended Solution: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile, or DMSO are essential.[1][2][9] These solvents solvate the cation (K⁺ or Na⁺) without strongly solvating the phenoxide nucleophile, enhancing its reactivity.[2] Using protic solvents like ethanol can lead to competitive side reactions and reduce the nucleophilicity of the phenoxide through hydrogen bonding.[10]
-
-
Potential Cause: Reaction temperature is too low or too high.
-
Recommended Solution: While higher temperatures increase reaction rates, they can also promote side reactions.[8] A typical temperature range for this synthesis is 60–80°C.[1][4][11] It is best to start at a moderate temperature (e.g., 60°C) and monitor the reaction's progress via Thin Layer Chromatography (TLC) before considering an increase.
-
Troubleshooting Flowchart for Low Yield
The following diagram provides a logical workflow to diagnose the cause of low product yield.
Caption: Troubleshooting flowchart for low yield.
Question: My TLC shows multiple product spots, and the final NMR is complex. What are the likely side products?
Answer: The formation of multiple products typically points to competing reaction pathways or the presence of impurities in the starting materials.
-
Potential Cause: C-Alkylation Side Reaction.
-
Explanation: While the phenoxide ion preferentially attacks via the oxygen (O-alkylation) to form the desired ether, a competing reaction can occur where the benzyl group attaches to a carbon atom on the aromatic ring (C-alkylation), typically at the ortho or para position relative to the hydroxyl group.[1]
-
Recommended Solution: O-alkylation is generally favored over C-alkylation for phenoxides. However, factors like the choice of counter-ion and solvent can influence this ratio. Lowering the reaction temperature may slightly favor O-alkylation.[1] Ensuring a homogenous solution can also help minimize this side reaction.
-
-
Potential Cause: Impurities in Starting Materials.
-
Explanation: Commercially available 2-fluorobenzyl chloride can sometimes contain small amounts of other isomers (e.g., 3- or 4-fluorobenzyl chloride) which would lead to the formation of isomeric products.[12] Similarly, salicylaldehyde can oxidize over time to salicylic acid.
-
Recommended Solution: Verify the purity of your starting materials using techniques like GC-MS or NMR before starting the reaction. Purification of starting materials, if necessary, is a crucial step for a clean reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for this synthesis? A1: This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] First, a base abstracts the acidic proton from the hydroxyl group of salicylaldehyde to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of 2-fluorobenzyl halide, displacing the halide and forming the new C-O ether bond in a single, concerted step.[2][6]
Q2: Which is a better alkylating agent: 2-fluorobenzyl bromide or 2-fluorobenzyl chloride? A2: Both can be used effectively. Bromide is a better leaving group than chloride, so 2-fluorobenzyl bromide will generally react faster than 2-fluorobenzyl chloride under identical conditions. However, the chloride is often more stable, less expensive, and perfectly suitable for this synthesis, perhaps requiring slightly longer reaction times or higher temperatures.
Q3: How should I monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the most effective method.[1][4][11] Spot the reaction mixture against the salicylaldehyde starting material on a silica gel plate. A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1). The product, being less polar than the starting phenol, will have a higher Rf value. The reaction is complete when the salicylaldehyde spot has been completely consumed.
Q4: What is the best method for purifying the final product? A4: The crude product is typically purified by silica gel column chromatography.[1][4][5] After an aqueous workup to remove the base and DMF, the crude material is loaded onto a silica column and eluted with a gradient of ethyl acetate in hexanes.[1][5] Alternatively, if the crude product is a solid and relatively clean, recrystallization from a suitable solvent system like ethanol/water can be an effective purification method.[11]
Q5: What are the critical safety precautions for this reaction? A5:
-
Sodium Hydride (NaH): If used, NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere and quenched carefully.
-
Solvents: DMF is a suspected teratogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Alkylating Agents: Benzyl halides are lachrymators and irritants. Always handle them in a fume hood.
Optimized Experimental Protocol
This protocol is a robust starting point for achieving a high yield of 2-[(2-Fluorobenzyl)oxy]benzaldehyde.
Materials & Reagents
| Reagent | Molar Eq. | Rationale |
| Salicylaldehyde | 1.0 | Starting Phenol |
| 2-Fluorobenzyl Bromide | 1.1 - 1.2 | Alkylating agent; slight excess ensures complete consumption of the limiting reagent.[1] |
| Anhydrous K₂CO₃ | 1.5 - 2.0 | Base; excess drives the deprotonation equilibrium.[1][4] |
| Anhydrous DMF | - | Polar aprotic solvent to facilitate the SN2 reaction.[1][2][5] |
Procedure
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add salicylaldehyde (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).[4][5]
-
Solvent Addition: Add anhydrous DMF and stir the suspension at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.[4][5][11]
-
Alkylating Agent Addition: Slowly add 2-fluorobenzyl bromide (1.1 eq) to the stirring suspension at room temperature.[4][5]
-
Reaction: Heat the mixture to 60-70°C and stir vigorously for 4-6 hours.[4][11] Monitor the reaction progress by TLC until the salicylaldehyde is consumed.[4][11]
-
Workup: Cool the reaction mixture to room temperature and pour it into cold deionized water.[4]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with ethyl acetate.[1][4][11]
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine (saturated NaCl solution).[1][4][11]
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1][4][5][11]
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to obtain the pure 2-[(2-Fluorobenzyl)oxy]benzaldehyde.[1][4]
Synthesis Workflow Diagram
Caption: Experimental workflow for synthesis and purification.
References
- BenchChem Technical Support Team. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers. Benchchem.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde. Benchchem.
- BenchChem. (2025). Technical Guide: 2-(Benzyloxy)-4-fluorobenzaldehyde. Benchchem.
- BenchChem. (2025). (Benzyloxy)-4-fluorobenzaldehyde via Williamson Ether Synthesis. Benchchem.
- BenchChem. (2025). The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis: A Technical Guide. Benchchem.
- BenchChem. (2025). An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde. Benchchem.
- BenchChem. (2025). An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde (CAS: 202857-89-4). Benchchem.
- BenchChem. (2025). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. Benchchem.
- Williamson Ether Synthesis. (n.d.). Cambridge University Press.
- The Williamson Ether Synthesis. (n.d.).
- Reusch, W. (2013, May 5). Ether Synthesis.
- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
- Pevarello, P., et al. (2017). Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree. Google Patents.
-
Chegg. (2020, June 25). Solved Answer: Given Reaction is williamson ether Synthesis. Retrieved from [Link]
- Pevarello, P., et al. (2011). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. Google Patents.
-
Reddit user discussion on Williamson ether synthesis. (2020, November 23). r/chemistry. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-[(2-Fluorobenzyl)oxy]benzaldehyde
Welcome to the technical support center for the synthesis of 2-[(2-Fluorobenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during this synthesis. Our goal is to equip you with the expertise to navigate potential side reactions and optimize your experimental outcomes.
I. Introduction to the Synthesis
The synthesis of 2-[(2-Fluorobenzyl)oxy]benzaldehyde is most commonly achieved via the Williamson ether synthesis. This well-established SN2 reaction involves the O-alkylation of a phenoxide with an alkyl halide.[1][2][3] In this specific case, salicylaldehyde (2-hydroxybenzaldehyde) is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-fluorobenzyl halide (typically bromide or chloride) to form the desired ether product.[4]
The presence of the aldehyde group on the salicylaldehyde ring and the fluorine atom on the benzyl halide introduces specific chemical considerations that can lead to side reactions if not properly controlled. This guide will focus on identifying and mitigating these issues.
II. Visualizing the Reaction Pathway
Understanding the primary reaction and potential side reactions is crucial for effective troubleshooting. The following diagrams illustrate the intended synthetic route and the most common competing pathways.
Caption: Desired O-Alkylation pathway for the synthesis.
Sources
purification of crude 2-[(2-Fluorobenzyl)oxy]benzaldehyde by column chromatography
An advanced technical support guide for researchers, scientists, and drug development professionals on the .
Technical Support Center: Purification of 2-[(2-Fluorobenzyl)oxy]benzaldehyde
This guide provides a comprehensive, field-tested framework for the purification of 2-[(2-Fluorobenzyl)oxy]benzaldehyde using silica gel column chromatography. The methodologies and troubleshooting advice are designed to empower researchers to move from crude reaction mixtures to highly pure material efficiently.
Pre-Analysis: Understanding the Chemistry of Separation
The target molecule, 2-[(2-Fluorobenzyl)oxy]benzaldehyde, is a moderately polar compound. Its purification strategy is dictated by its structure and the likely impurities from its synthesis, which is typically a Williamson ether synthesis.
-
Target Compound: Contains a polar aldehyde group and a moderately polar benzyl ether moiety.
-
Common Impurities:
-
2-hydroxybenzaldehyde (Starting Material): More polar than the product due to the free hydroxyl group. It will have a significantly lower Rf value.
-
2-fluorobenzyl halide (Starting Material): Less polar than the product. It will have a higher Rf value.
-
Benzoic acid derivatives (Oxidation): Benzaldehydes can oxidize to carboxylic acids, especially if left exposed to air.[1] These are very polar impurities that may streak or remain at the baseline on a TLC plate.
-
The success of column chromatography is almost entirely dependent on the preliminary work done with Thin Layer Chromatography (TLC).[2][3] The goal is to find a solvent system that provides good separation and places the target compound at an optimal retention factor (Rf).
The Ideal Rf Value: For effective separation on a column, the target compound's Rf should be approximately 0.25 - 0.35 .[4]
-
Rf too high (>0.5): The compound will elute too quickly, mixing with less polar impurities.
-
Rf too low (<0.15): The compound will take a very long time to elute, leading to band broadening and excessive solvent use.
Core Protocol: Method Development with TLC
Before packing any column, the ideal mobile phase (eluent) must be determined. A standard approach is to use a two-component system of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).[5][6]
Step-by-Step TLC Analysis:
-
Prepare several TLC chambers with different ratios of Hexane:Ethyl Acetate (Hex:EtOAc). A good starting range is 9:1, 8:2, and 7:3. Ensure the chamber is saturated with solvent vapor by placing a piece of filter paper inside.[7]
-
Dissolve a small sample of the crude reaction mixture in a volatile solvent like dichloromethane (DCM) or ethyl acetate.
-
Spot the crude mixture on the baseline of a TLC plate. It is also wise to co-spot the crude mixture alongside any available starting material standards.
-
Develop the plates in the prepared chambers.
-
After the solvent front nears the top of the plate, remove it and immediately mark the solvent front with a pencil.[2]
-
Visualize the spots under a UV lamp (254 nm). Circle all visible spots.
-
Calculate the Rf value for each spot using the formula:
Data Interpretation for Solvent System Selection:
| Solvent System (Hex:EtOAc) | Observed Rf of Product | Interpretation & Next Step |
| 9:1 | 0.10 | Too low. The eluent is not polar enough. |
| 8:2 | 0.31 | Optimal. This system provides good mobility and is an excellent starting point for the column. |
| 7:3 | 0.55 | Too high. The eluent is too polar; the compound will elute too quickly from the column, risking co-elution with impurities. |
Experimental Workflow: From Crude Mixture to Pure Product
This section details the full procedure for purifying 2-[(2-Fluorobenzyl)oxy]benzaldehyde using flash column chromatography.
Workflow Diagram
Caption: Workflow for column chromatography purification.
Step-by-Step Purification Protocol
-
Column Preparation (Dry Packing):
-
Select a glass column of appropriate size. The amount of silica gel should be 30-50 times the weight of the crude sample.[11]
-
Securely clamp the column vertically. Place a small plug of cotton or glass wool at the bottom, then add a ~1 cm layer of sand.[12]
-
Pour the dry silica gel (230-400 mesh) into the column. Tap the column gently and continuously to ensure even packing and remove air pockets.
-
Carefully add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.[13]
-
Pre-elute the column by passing 2-3 column volumes of the least polar solvent (e.g., hexanes) through the silica gel to create a stable, wetted stationary phase.
-
-
Sample Loading (Dry Loading):
-
Dry loading is highly recommended to improve resolution, especially if the crude product is not readily soluble in the mobile phase.[13][14]
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add silica gel (approximately 1-2 times the mass of your crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully layer this powder onto the sand at the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin elution by carefully adding the mobile phase determined from your TLC analysis (e.g., 8:2 Hex:EtOAc).
-
Use positive air pressure (flash chromatography) to maintain a steady and appropriate flow rate. A flow rate that is too fast reduces separation, while one that is too slow causes band broadening due to diffusion.[13]
-
Collect the eluent in sequentially numbered test tubes or flasks.
-
Continuously monitor the collected fractions by TLC to track the elution of the product and any impurities.
-
-
Product Isolation:
-
Once TLC analysis confirms which fractions contain the pure product, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 2-[(2-Fluorobenzyl)oxy]benzaldehyde.
-
Confirm purity using analytical techniques such as NMR or LC-MS.
-
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the purification process in a question-and-answer format.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common chromatography issues.
Q1: My product is not eluting from the column, or is moving extremely slowly (Rf ≈ 0). What should I do?
A1: This indicates your eluent is not polar enough to displace the compound from the silica gel.
-
Immediate Action: Gradually increase the polarity of your mobile phase. For example, if you are using 8:2 Hex:EtOAc, switch to 7:3 or even 6:4. Make these changes slowly to avoid co-eluting impurities.
-
Underlying Cause: The initial TLC analysis may have been misleading, or the scale-up to the column changed the separation dynamics. Always re-verify your solvent system.
-
Expert Tip: If the compound still won't elute, it may be decomposing or irreversibly adsorbed. A "methanol purge" (flushing the column with 100% methanol) can be used to wash everything off the column, which can help determine if the compound degraded.[15]
Q2: All my spots came out together in the first few fractions. Why did this happen?
A2: Your eluent is too polar, causing all components to travel with the solvent front.
-
Immediate Action: There is no way to salvage the current column. The collected fractions will need to be re-purified.
-
Prevention: Re-develop your TLC method using a significantly less polar solvent system. If you used 8:2 Hex:EtOAc, try 9:1 or even 9.5:0.5. Your goal is to bring the product's Rf value down to the 0.25-0.35 range.[14]
Q3: My product is streaking on the TLC plate and eluting from the column over many fractions (poor resolution). What causes this?
A3: Streaking is a common and frustrating issue with several potential causes.
-
Cause 1: Sample Overload: The most common reason. Too much sample was spotted on the TLC plate, or the column itself is overloaded.[2] Try spotting a more dilute sample on the TLC. For the column, ensure the silica-to-sample ratio is at least 30:1.
-
Cause 2: Compound Instability: Aldehydes can be sensitive to the acidic nature of silica gel.[1][11] The streaking could be a result of slow decomposition on the stationary phase.
-
Solution for Instability:
-
Test for Degradation: Perform a 2D TLC. Spot the compound, run the plate, dry it completely, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, the spot will remain on the diagonal. A spot off the diagonal confirms degradation.[15][16]
-
Neutralize the Silica: Add a small amount of triethylamine (~0.5-1%) to your eluent. This base will neutralize the acidic silanol groups on the silica surface, often preventing decomposition.[4][5] Note that this will likely change the Rf value, so you must re-run the TLC with the modified eluent.
-
Change Stationary Phase: Consider using neutral alumina instead of silica gel, as it is less acidic and may be more suitable for sensitive aldehydes.[4]
-
Q4: I can't achieve baseline separation between my product and a close-running impurity. What are my options?
A4: This is a classic "difficult separation" problem.
-
Option 1: Optimize the Column Parameters:
-
Increase Column Length/Mass: Use a longer column or a higher ratio of silica to crude material (e.g., 100:1). This gives the compounds more "time" on the stationary phase to separate.
-
Decrease Flow Rate: A slower flow rate can sometimes improve the equilibrium between the mobile and stationary phases, enhancing resolution.[13]
-
-
Option 2: Change Solvent Selectivity: If Hex:EtOAc is not working, the two compounds may have very similar polarities in that system. Try a completely different solvent combination. A common alternative is a Dichloromethane/Methanol system, which interacts with compounds differently and may resolve the mixture.[5][17]
References
-
Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]
-
Pediaa.Com. (2018, April 18). How to Calculate Rf Values for TLC. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
LearnSci. (n.d.). Thin layer chromatography (TLC) Rf measurement. LabSim. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
benchflydotcom. (2009, August 6). How to calculate an Rf value [Video]. YouTube. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
Krishgen Biosystems. (2008, November 20). General Methods for Flash Chromatography Using Disposable Columns. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Thin-Layer (Planar) Chromatography. Retrieved from [Link]
-
alwsci Blogs. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Retrieved from [Link]
-
University of Alberta, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
Senzer, B. D., et al. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]
-
ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
YMC America. (n.d.). Enabling high purities and yields in therapeutic peptide purification using multicolumn countercurrent solvent gradient pur. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Nitrobenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Yield in Wittig Reactions with Substituted Benzaldehydes
Welcome to the technical support center for troubleshooting Wittig reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Wittig reaction, particularly when encountering low yields with substituted benzaldehydes. Here, we address common challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: I am seeing very low conversion of my substituted benzaldehyde in my Wittig reaction. What are the most common culprits?
Low conversion in a Wittig reaction can be attributed to several factors, often related to the stability and reactivity of both the ylide and the benzaldehyde derivative.
-
Ylide Instability or Incomplete Formation : Non-stabilized ylides, which are highly reactive, can decompose if not used promptly after generation.[1] Conversely, the base used might not be strong enough to fully deprotonate the phosphonium salt, leading to incomplete ylide formation. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.[1] It is also crucial to ensure the freshness and quality of the base.[1]
-
Substituent Effects on Benzaldehyde : The electronic nature of the substituent on the benzaldehyde ring plays a significant role in its reactivity. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ylide and thus increasing the reaction rate.[2] Conversely, electron-donating groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) decrease the electrophilicity of the carbonyl carbon, slowing down the reaction and potentially leading to lower yields.[2][3]
-
Steric Hindrance : Bulky substituents on either the benzaldehyde or the phosphonium ylide can sterically hinder the approach of the two reactants, leading to a slower reaction and reduced yields.[1][4] This is particularly problematic with sterically hindered ketones.[5]
-
Poor Quality of the Aldehyde : Aldehydes are prone to oxidation to carboxylic acids or polymerization, especially if not purified recently.[1][5] Using freshly distilled or purified aldehyde is recommended.[1]
Q2: My Wittig reaction with a benzaldehyde containing an acidic proton (e.g., hydroxybenzaldehyde) is failing. What is the issue?
When your benzaldehyde contains an acidic proton, such as the hydroxyl group in hydroxybenzaldehyde, the strong base used to generate the ylide can deprotonate the aldehyde as well. This creates a phenoxide ion, which is an electron-donating group and significantly deactivates the carbonyl group towards nucleophilic attack by the ylide.[6] The result is a poor or no reaction.
Troubleshooting Steps:
-
Protecting Group Strategy : The most effective solution is to protect the acidic functional group before the Wittig reaction. For a hydroxyl group, common protecting groups include silyl ethers (e.g., TBDMS) or acetals. After the Wittig reaction, the protecting group can be removed under appropriate conditions.
-
Use of Excess Base : While not always ideal, using a sufficient excess of the base to deprotonate both the phosphonium salt and the acidic group on the aldehyde can sometimes allow the reaction to proceed, albeit often with lower yields.[6]
-
Alternative Reaction Order : In some cases, adding the phosphonium salt to a mixture of the aldehyde and the base can be beneficial, as it allows the ylide to be generated in the presence of the aldehyde, potentially reacting before it can be quenched.[6]
Q3: I am struggling with the removal of triphenylphosphine oxide from my reaction mixture. How can I simplify the purification process?
The removal of the triphenylphosphine oxide byproduct is a common challenge in Wittig reactions. Its polarity can be similar to that of the desired alkene product, making chromatographic separation difficult.
Strategies for Easier Purification:
-
Crystallization : If your product is a solid, recrystallization can be an effective method to separate it from the triphenylphosphine oxide.
-
Alternative Solvents for Extraction : Sometimes, washing the crude reaction mixture with a solvent in which the triphenylphosphine oxide is more soluble than the product can help. For example, washing with cold diethyl ether or a mixture of ether and hexanes can sometimes selectively remove the byproduct.
-
Consider the Horner-Wadsworth-Emmons (HWE) Reaction : If purification remains a significant issue, switching to the Horner-Wadsworth-Emmons (HWE) reaction is a highly recommended alternative.[7][8] The HWE reaction uses a phosphonate ester instead of a phosphonium salt, and the resulting phosphate byproduct is water-soluble, making it easily removable by a simple aqueous extraction.[9][10]
Understanding Ylide Stability and its Impact on Stereoselectivity
The nature of the ylide is a critical factor in determining the stereochemical outcome of the Wittig reaction.[11]
-
Non-stabilized Ylides : These ylides have alkyl or other electron-donating groups attached to the carbanion. They are highly reactive and generally lead to the formation of the (Z)-alkene (cis) as the major product.[5][12] This is because the reaction is under kinetic control, and the transition state leading to the (Z)-isomer is lower in energy.[5]
-
Stabilized Ylides : These ylides have electron-withdrawing groups (e.g., ester, ketone) that can delocalize the negative charge of the carbanion, making them more stable and less reactive.[11][12] Stabilized ylides typically favor the formation of the (E)-alkene (trans) as the major product.[5][12] The reaction is under thermodynamic control, and the more stable (E)-isomer is preferentially formed.
-
Semi-stabilized Ylides : Ylides with aryl substituents fall into this category. They often give poor stereoselectivity, resulting in a mixture of (E) and (Z)-isomers.[5]
The Horner-Wadsworth-Emmons (HWE) Reaction: A Powerful Alternative
For many challenging Wittig reactions, especially those involving sterically hindered substrates or when high (E)-selectivity is desired, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative.[7][8]
Advantages of the HWE Reaction:
-
Higher Nucleophilicity : Phosphonate carbanions are more nucleophilic and less basic than their phosphonium ylide counterparts.[7]
-
Excellent (E)-Selectivity : The HWE reaction generally provides high selectivity for the thermodynamically more stable (E)-alkene.[7][10]
-
Facile Purification : The dialkylphosphate byproduct is water-soluble, allowing for simple removal by aqueous extraction.[9][10]
Experimental Protocols
General Protocol for a Standard Wittig Reaction (Non-stabilized Ylide)
-
Ylide Generation :
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF) or diethyl ether.[1]
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).[1]
-
Add a strong base (e.g., n-BuLi, 1.05 equivalents) dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., orange, red).[1]
-
Stir the mixture for 30-60 minutes at this temperature.[1]
-
-
Reaction with Aldehyde :
-
Slowly add a solution of the substituted benzaldehyde (1.0 equivalent) in the same anhydrous solvent to the ylide solution at the low temperature.[1]
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Workup and Purification :
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
General Protocol for a Horner-Wadsworth-Emmons (HWE) Reaction
-
Carbanion Generation :
-
In a flame-dried flask under an inert atmosphere, add the phosphonate ester (1.1 equivalents) to a suspension of sodium hydride (NaH, 1.1 equivalents) in anhydrous THF at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.
-
-
Reaction with Aldehyde :
-
Cool the reaction mixture to 0 °C and add a solution of the substituted benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
-
Workup and Purification :
-
Quench the reaction with water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
The crude product is often of high purity after the aqueous workup, but can be further purified by column chromatography if necessary.
-
Quantitative Data Summary
The following table illustrates the effect of substituents on the relative rate of the Wittig reaction with benzaldehydes.
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
| p-NO₂ | Wittig Reaction | 14.7 |
| m-NO₂ | Wittig Reaction | 10.5 |
| p-Cl | Wittig Reaction | 2.75 |
| H | Wittig Reaction | 1.00 |
| p-CH₃ | Wittig Reaction | 0.45 |
| p-OCH₃ | Wittig Reaction | 0.23 |
Data adapted from BenchChem[2]. The relative rate constant is the ratio of the rate constant of the substituted benzaldehyde to that of the unsubstituted benzaldehyde.
References
- Troubleshooting low yields in the Wittig synthesis of substituted alkenes - Benchchem.
- Optimizing Wittig Reactions for High E-Alkene Selectivity: A Technical Support Guide - Benchchem.
-
Horner–Wadsworth–Emmons reaction - Wikipedia. Available from: [Link]
-
Wittig reaction - Wikipedia. Available from: [Link]
- A Comparative Guide to the Reactivity of Substituted Benzaldehydes - Benchchem.
-
WITTIG REACTION | MECHANISM - AdiChemistry. Available from: [Link]
-
the Wittig reaction - YouTube. Available from: [Link]
-
Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. Available from: [Link]
-
19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction - Chemistry LibreTexts. Available from: [Link]
-
The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation - ResearchGate. Available from: [Link]
- Addressing steric hindrance in the synthesis of substituted trans-stilbenes - Benchchem.
-
Wittig Reaction - Organic Chemistry Portal. Available from: [Link]
-
Wittig Reaction - Chemistry LibreTexts. Available from: [Link]
-
Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction - NIH. Available from: [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available from: [Link]
-
Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes1 | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Problems with wittig reaction : r/Chempros - Reddit. Available from: [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Available from: [Link]
-
Wittig reaction with benzaldehyde - Chemistry Stack Exchange. Available from: [Link]
-
The Wittig Reaction - Chemistry LibreTexts. Available from: [Link]
-
A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing. Available from: [Link]
-
Wittig Reaction - Common Conditions. Available from: [Link]
-
Need help with the wittig reaction, does the large steric hindrance here matter? Or is the product Cis because of the unstabilised carbanion. Thanks. : r/OrganicChemistry - Reddit. Available from: [Link]
-
19.7b Wittig Reaction | Organic Chemistry - YouTube. Available from: [Link]
-
The Wittig Reaction: Examples and Mechanism - Chemistry Steps. Available from: [Link]
-
The Wittig Reaction - Mechanism and Stereochemistry - YouTube. Available from: [Link]
Sources
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- 3. Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
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- 11. adichemistry.com [adichemistry.com]
- 12. Wittig Reaction [organic-chemistry.org]
preventing C-alkylation side products in Williamson ether synthesis
Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, specifically focusing on the challenge of C-alkylation side products when using phenoxide nucleophiles. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to make informed decisions in your lab.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions we receive regarding side reactions in the Williamson ether synthesis.
Q1: I'm trying to synthesize an alkyl aryl ether and my yield is low, with several unexpected products. What's happening?
Low yields in this synthesis, especially with phenoxides, often point to competing side reactions. The Williamson synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] However, two primary side reactions can significantly reduce the yield of your desired ether:
-
E2 Elimination: The alkoxide or phenoxide is a strong base and can promote an E2 elimination reaction with the alkyl halide, especially if the halide is secondary or tertiary, leading to an alkene byproduct.[1][3][4]
-
C-Alkylation: This is a specific issue when using phenoxides. The phenoxide ion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (typically at the ortho and para positions).[1][2] While reaction at the oxygen (O-alkylation) gives you the desired ether, reaction at the carbon of the ring (C-alkylation) leads to alkylated phenol side products.[1][5]
Q2: What is an "ambident nucleophile" and why does it cause C-alkylation?
An ambident nucleophile, like a phenoxide or an enolate ion, can attack an electrophile from two or more different atoms.[1] In a phenoxide ion, the negative charge is delocalized across the oxygen atom and the aromatic ring. This means both the oxygen and the ring carbons are potential sites for electrophilic attack. The competition between O-alkylation and C-alkylation is a classic example of kinetic versus thermodynamic control, which can be heavily influenced by your choice of reaction conditions.[1][6]
Q3: You mentioned reaction conditions. Which single factor has the biggest impact on preventing C-alkylation?
If I had to choose one, it would be the solvent . The choice of solvent dramatically influences the nucleophilicity of the phenoxide's oxygen versus its carbon atoms.[1][6]
-
Polar aprotic solvents (like DMF, DMSO, acetonitrile) are your best choice to favor O-alkylation .[1][7][8] These solvents are excellent at solvating the cation (e.g., Na⁺, K⁺) but poorly solvate the phenoxide anion. This leaves a "naked," highly reactive oxygen anion that is a potent nucleophile, promoting the desired SN2 attack.[7][8]
-
Protic solvents (like water, ethanol, or methanol) tend to favor C-alkylation .[1] These solvents form strong hydrogen bonds with the oxygen atom of the phenoxide. This solvation "shields" the oxygen, reducing its nucleophilicity and making the carbon atoms of the ring more competitive sites for alkylation.[1][6]
A study published by the Royal Society of Chemistry demonstrated this effect clearly, showing a ratio of O- to C-alkylated product of 97:3 in acetonitrile (aprotic) versus 72:28 in methanol (protic).[6]
Q4: Does the structure of my alkyl halide matter for C-alkylation?
While the alkyl halide's structure is the primary determinant for the competing E2 elimination reaction, it is less of a primary factor for the O- vs. C-alkylation ratio compared to the solvent.[1] However, for the overall success of the Williamson synthesis, the alkyl halide structure is critical. The reaction proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance.[1][3]
-
Methyl and primary alkyl halides are ideal and give the best yields of ether.[1][3][9]
-
Secondary alkyl halides are problematic and will often yield a mixture of ether (SN2) and alkene (E2).[1][3]
-
Tertiary alkyl halides will almost exclusively result in the elimination product (alkene) and are unsuitable for this synthesis.[1][2][3]
Therefore, if you are designing a synthesis for an asymmetrical ether, always choose the route where the less sterically hindered group is on the alkyl halide.[1][8] For example, to make tert-butyl methyl ether, you must use sodium tert-butoxide and methyl iodide, not sodium methoxide and tert-butyl chloride.[1][10]
Troubleshooting Guide: Minimizing C-Alkylation Products
Use this guide when you have identified C-alkylated phenols as significant byproducts in your reaction mixture (e.g., via NMR, GC-MS, or TLC analysis).
Issue: Significant C-Alkylation Detected
This troubleshooting workflow provides a logical sequence of checks and optimizations to shift the reaction selectivity towards the desired O-alkylation.
Caption: O-Alkylation vs. C-Alkylation pathways.
Experimental Protocol: Synthesis of Benzyl Phenyl Ether with Minimized C-Alkylation
This protocol provides a robust method for synthesizing an alkyl aryl ether, incorporating best practices to suppress C-alkylation.
Objective: To synthesize benzyl phenyl ether via O-alkylation while minimizing the formation of ortho- and para-benzylphenol.
Materials:
-
Phenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Benzyl Bromide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
5% Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Place the setup under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous conditions are critical to prevent hydrolysis of reagents and deactivation of the base. [7][11] * Add anhydrous DMF (approx. 5 mL per 1 g of phenol) via syringe.
-
-
Phenoxide Formation:
-
Stir the mixture vigorously at room temperature for 30 minutes. The K₂CO₃ is a suitable base for deprotonating the acidic phenol. [12]
-
-
Alkylation:
-
Slowly add benzyl bromide (1.1 eq) to the stirring suspension via syringe. Using a primary halide like benzyl bromide is crucial to avoid E2 elimination. [1][8] * Heat the reaction mixture to 60-70 °C using an oil bath. The choice of DMF as a polar aprotic solvent is the key to favoring O-alkylation. [1][8]
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be 10:1 Hexanes:Ethyl Acetate. The reaction is typically complete within 2-4 hours. [7]
-
-
Workup:
-
Once the reaction is complete (disappearance of phenol on TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMF).
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with 5% NaOH solution to remove any unreacted phenol. [7] * Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel to yield pure benzyl phenyl ether.
-
References
- BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
- BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
-
Diamanti, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC. [Link]
- BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of 1,2-Diphenoxyethane.
-
Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Reddit. (2025). Williamson Ether synthesis. [Link]
- BenchChem. (2025). Identifying and minimizing side reactions in Williamson ether synthesis.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. [Link]
-
Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]
Sources
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- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. byjus.com [byjus.com]
- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. francis-press.com [francis-press.com]
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- 12. jk-sci.com [jk-sci.com]
Technical Support Center: Optimization of Reaction Conditions for Schiff Base Formation
Welcome to the technical support center for Schiff base formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in imine synthesis. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, ensuring robust and reproducible results.
Introduction to Schiff Base Chemistry
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (C=N). They are typically formed through the condensation of a primary amine with an aldehyde or a ketone.[1][2][3] This seemingly straightforward reaction is governed by a delicate equilibrium and is sensitive to a variety of reaction parameters.[1][4][5] Understanding and controlling these parameters is the key to high-yield, high-purity synthesis. This guide will provide the technical insights to master this versatile reaction.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries encountered during Schiff base synthesis.
Q1: My Schiff base reaction is not proceeding to completion. What are the most likely causes?
Low conversion is a frequent issue and can often be traced back to one of the following:
-
Water Presence: The formation of a Schiff base is a reversible reaction that produces water as a byproduct.[4][5][6] If water is not removed from the reaction mixture, the equilibrium will not favor the product.
-
Incorrect pH: The reaction is typically acid-catalyzed, but a pH that is too low can be detrimental.[1][7][8]
-
Steric Hindrance: Bulky substituents on either the amine or the carbonyl compound can significantly slow down the reaction rate.[9][10]
-
Reaction Time and Temperature: The reaction may simply require more time or a higher temperature to reach completion, especially with less reactive starting materials like ketones.[5][11]
Q2: What is the optimal pH for Schiff base formation, and why is it so critical?
The optimal pH for Schiff base formation is typically mildly acidic, often in the range of 4-6.[7][8][12] This is because the reaction proceeds in two main steps, and each has a different pH requirement.[1][7][8]
-
Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon. This step requires a free lone pair on the amine, so a highly acidic environment (low pH) that protonates the amine will inhibit this step.[1][7][8]
-
Dehydration: The resulting carbinolamine intermediate is then dehydrated to form the imine. This step is acid-catalyzed, as protonation of the hydroxyl group makes it a better leaving group (water).[1][7][8]
Therefore, a mildly acidic pH provides a compromise: a sufficient concentration of protonated carbinolamine to facilitate dehydration without excessively protonating the starting amine.[1][7][8]
Q3: My Schiff base is unstable and decomposes upon isolation. What can I do?
Instability, particularly hydrolysis back to the starting materials, is a common problem, especially with Schiff bases derived from aliphatic aldehydes.[1][13] Here are some strategies to address this:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.[13] Store the purified product under an inert atmosphere and away from moisture.[13]
-
Aprotic Solvents: Using aprotic solvents can help to stabilize the Schiff base.[14]
-
In Situ Use: If the Schiff base is an intermediate for a subsequent reaction, consider performing the next step in the same pot without isolating the imine.
-
Reduction to a Secondary Amine: If the final desired product is a secondary amine, the crude Schiff base can be reduced immediately (e.g., with sodium borohydride). This forms a stable C-N single bond.
Q4: How do I choose the right solvent for my reaction?
Solvent selection can significantly impact reaction rate and yield.[15][16] Key considerations include:
-
Solubility: Both the amine and carbonyl compound should be soluble in the chosen solvent.
-
Azeotropic Water Removal: Solvents like toluene or benzene can facilitate the removal of water via a Dean-Stark apparatus.[11]
-
Polarity: The solvent polarity can influence the reaction rate. Protic solvents like ethanol can participate in hydrogen bonding and may be suitable, but sometimes aprotic solvents like acetonitrile or dichloromethane are preferred.[14][15]
-
Green Chemistry: Consider environmentally benign solvents like water or ethanol when possible.[17][18]
Troubleshooting Guide
This section provides a more in-depth, problem-oriented approach to specific experimental challenges.
Problem 1: Low or No Product Formation
| Symptom | Potential Cause | Suggested Solution |
| No reaction observed on TLC/LC-MS. | 1. Insufficient activation of the carbonyl group. | Add a catalytic amount of a mild acid like acetic acid or p-toluenesulfonic acid (p-TsOH).[19][20] |
| 2. Amine is protonated and non-nucleophilic. | If the reaction medium is too acidic, neutralize it slightly with a non-nucleophilic base. | |
| 3. Sterically hindered reactants. | Increase the reaction temperature and/or extend the reaction time.[11] Consider using a more potent catalyst, such as a Lewis acid (e.g., ZnCl2, TiCl4).[5] | |
| Reaction stalls at ~50% conversion. | 1. Equilibrium has been reached due to water accumulation. | Actively remove water from the reaction. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene), or by adding a dehydrating agent like molecular sieves (4Å) or anhydrous MgSO4.[5][11][21] |
| 2. Catalyst deactivation. | Add a fresh portion of the catalyst. |
Problem 2: Formation of Side Products
| Symptom | Potential Cause | Suggested Solution | | :--- | :--- | Aldol condensation of the aldehyde/ketone. | This is more common with aliphatic carbonyls that have α-hydrogens, especially under basic conditions.[5][6] Ensure the reaction is not basic. If using an acid catalyst, ensure it is not too weak, allowing for competing base-catalyzed pathways. | | Polymerization of the aldehyde. | Aliphatic aldehydes are prone to polymerization.[1][6] Use dilute conditions and maintain a controlled temperature. Add the aldehyde slowly to the amine solution. | | Formation of an aminal intermediate. | The aminal is the intermediate before dehydration.[5] Ensure sufficient acid catalyst and/or heat is present to promote the elimination of water. |
Problem 3: Product Purification and Isolation Issues
| Symptom | Potential Cause | Suggested Solution |
| Product hydrolyzes on silica gel column. | Silica gel is acidic and can catalyze the hydrolysis of the imine bond.[13] | * Deactivate the silica gel by treating it with a base like triethylamine before preparing the column.* Use a less acidic stationary phase like neutral alumina for chromatography.[13]* Opt for recrystallization as a purification method if possible.[13][22] |
| Product is an oil and difficult to handle. | The Schiff base may have a low melting point or be amorphous. | * Attempt to form a crystalline salt (e.g., hydrochloride or perchlorate) if the imine is basic enough.* If the product is an intermediate, consider using it directly in the next step without full purification. |
| NMR spectrum shows residual starting aldehyde/ketone. | Incomplete reaction or hydrolysis during workup/purification. | * Drive the reaction to completion using the methods in "Problem 1".* Wash the crude product with a solvent that will selectively dissolve the unreacted starting material.[22]* Ensure all workup and purification steps are performed under anhydrous conditions. |
Experimental Protocols & Workflows
General Protocol for Schiff Base Synthesis with Water Removal
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add the primary amine (1.0 eq.), the carbonyl compound (1.0-1.1 eq.), and a suitable solvent that forms an azeotrope with water (e.g., toluene).
-
Catalysis: Add a catalytic amount of an acid catalyst (e.g., p-TsOH, 0.01-0.05 eq.).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The crude product can then be purified.
Purification by Recrystallization
-
Dissolve the crude Schiff base in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a solvent mixture).[13][22]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizing the Process
Schiff Base Formation Mechanism
The following diagram illustrates the acid-catalyzed mechanism of Schiff base formation.
Caption: Acid-catalyzed mechanism of Schiff base formation.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low-yield reactions.
Caption: A step-by-step guide to troubleshooting low yields.
References
-
ResearchGate. (n.d.). How to purify Schiff base product? Retrieved from [Link]
-
Jiang, L. (1991). PREPARATION AND PURIFICATION OF SCHIFF BASE AND PROTONATED SCHIFF BASE FROM 9-CIS-RETINAL. Chinese Chemical Letters, 2(12), 921-924. Retrieved from [Link]
-
Anamika, & Prerna. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 9(8), 133-140. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Optimum pH range for formation of Schiff bases. Retrieved from [Link]
-
ResearchGate. (2023). How to purify Schiff base? Retrieved from [Link]
-
Fareed, G., et al. (2025). An Efficient Catalyst for the Synthesis of Schiff Bases. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). What is the best pH for the preparation of a Schiff base from guanine and salicylaldehyde? Retrieved from [Link]
-
TSI Journals. (n.d.). A Short Review on Schiff Bases and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation, classification and importance of Schiff bases and their complexes/ Review. Retrieved from [Link]
-
ResearchGate. (2021). Is there an effective way of purifying schiff bases? Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Schiff Base yield. Retrieved from [Link]
-
IIP Series. (n.d.). INTRODUCTION OF SCHIFF BASES. Retrieved from [Link]
-
STM Journals. (n.d.). Green Solvents In Synthesis Of Schiff's Base: A Comprehensive Review Of Sustainable Approach. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Retrieved from [Link]
-
Semantic Scholar. (1999). Roles of the Acidity and Basicity of the Solvent in the Solvent Effect Observed in the Absorption Spectra of Certatn Types of Schiff Bases. Retrieved from [Link]
-
Di Bernardo, P., et al. (n.d.). Complexation behaviour and stability of Schiff bases in aqueous solution. Dalton Transactions. Retrieved from [Link]
-
Jetir.org. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]
- Google Patents. (n.d.). Schiff base metal complexes for use as catalysts in organic synthesis.
-
YouTube. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application. Retrieved from [Link]
-
Wikipedia. (n.d.). Schiff base. Retrieved from [Link]
-
Carraro, M., et al. (2018). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Molecules, 23(10), 2645. Retrieved from [Link]
-
ResearchGate. (n.d.). A proposed mechanism for the synthesis of a Schiff base. Retrieved from [Link]
-
ResearchGate. (2025). A Comprehensive Review on Schiff Bases: Development Process, Green Synthetic Strategies, and Versatile Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Model Reaction Conditions for the Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]
-
ResearchGate. (2024). Solvent-assisted synthesis and spectroscopic characterization of Cu(II), Ni(II), and Co(II) complexes with schiff base 1,3-Bis(B. Retrieved from [Link]
-
RSC Publishing. (2024). Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of Schiff Bases by Non-Conventional Methods. Retrieved from [Link]
-
PubMed Central. (n.d.). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Retrieved from [Link]
-
Thieme Chemistry. (2026). Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Retrieved from [Link]
-
Reddit. (2024). Synthesis of Schiff base. Retrieved from [Link]
-
Al-Nahrain University. (2024). An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). How to synthesis schiff base? Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Synthesis of sterically hindered imines. Retrieved from [Link]
-
Science.gov. (n.d.). schiff bases synthesis: Topics by Science.gov. Retrieved from [Link]
-
IOSR Journal. (n.d.). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. Retrieved from [Link]
-
YouTube. (2022). synthesis of an imine or Schiff base - laboratory experiment. Retrieved from [Link]
-
ResearchGate. (2015). What are the conditions used for schiff base reaction? Retrieved from [Link]
Sources
- 1. wjpsonline.com [wjpsonline.com]
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- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 2-[(2-Fluorobenzyl)oxy]benzaldehyde Derivatives
Welcome to the technical support center for the purification of 2-[(2-Fluorobenzyl)oxy]benzaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important class of organic compounds. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity in your preparations.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a recrystallization solvent for 2-[(2-Fluorobenzyl)oxy]benzaldehyde derivatives?
A1: The ideal solvent for recrystallization should exhibit a significant difference in the solubility of your compound at elevated temperatures versus room or sub-ambient temperatures. For 2-[(2-Fluorobenzyl)oxy]benzaldehyde derivatives, which are generally non-polar to moderately polar, a good starting point is to screen solvents such as isopropanol, ethanol, ethyl acetate, toluene, and hexane, or mixtures thereof. A patent for the related compound, 4-(2-fluorobenzyloxy)benzaldehyde, suggests diisopropyl ether as a successful recrystallization solvent, which is an excellent candidate to include in your initial screening.
Key solvent characteristics to consider are:
-
Solubility Profile: The compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent to ensure good recovery.
-
Boiling Point: The solvent's boiling point should be lower than the melting point of your compound to prevent "oiling out."
-
Inertness: The solvent must not react with the aldehyde or ether functionalities of your molecule.
-
Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent.
Q2: My compound "oils out" during cooling instead of forming crystals. What causes this and how can I fix it?
A2: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling. This is common if the boiling point of the solvent is higher than the melting point of the solute. To remedy this:
-
Lower the boiling point of the solvent system: Add a lower-boiling point co-solvent in which your compound is also soluble.
-
Increase the solvent volume: Adding more solvent can keep the compound dissolved at a lower temperature, below its melting point, allowing for crystallization to occur.
-
Slower cooling: Allow the solution to cool more gradually to room temperature before placing it in an ice bath.
Q3: I'm not getting any crystal formation, even after cooling in an ice bath. What should I do?
A3: A lack of crystal formation is typically due to either using too much solvent or the solution being supersaturated but lacking a nucleation point. Here are some troubleshooting steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.
-
-
Reduce Solvent Volume: If nucleation techniques don't work, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Q4: My purified crystals are still showing impurities by TLC or NMR. What are the likely sources of these impurities and how can I remove them?
A4: Common impurities in the synthesis of 2-[(2-Fluorobenzyl)oxy]benzaldehyde derivatives include:
-
Starting Materials: Unreacted salicylaldehyde or 2-fluorobenzyl halide.
-
Oxidation Product: The corresponding 2-[(2-fluorobenzyl)oxy]benzoic acid, formed by air oxidation of the aldehyde.
-
Isomeric Impurities: If the starting materials were not pure, you might have isomeric impurities.
To improve purity:
-
Pre-purification wash: If you suspect acidic impurities like the benzoic acid derivative, you can dissolve the crude product in a suitable organic solvent (like ethyl acetate) and wash with a saturated sodium bicarbonate solution before recrystallization.
-
Activated Charcoal: If your product has a slight color, this may be due to polar, colored impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help remove these.
-
Second Recrystallization: A second recrystallization from a different solvent system can often remove impurities that co-crystallized in the first attempt.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Recovery of Product | 1. Too much solvent was used. 2. The compound is significantly soluble in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Reduce the solvent volume by evaporation. 2. Ensure the solution is thoroughly chilled in an ice bath before filtration. Use a minimal amount of ice-cold solvent for washing. Consider a different solvent. 3. Pre-heat the filtration apparatus (funnel and receiving flask). |
| Crystals are very fine or powdery | 1. The solution cooled too quickly. | 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. |
| Colored Crystals | 1. Presence of colored impurities. | 1. Add a small amount of activated charcoal to the hot solution and perform a hot filtration. |
| Oiling Out | 1. The melting point of the compound is below the boiling point of the solvent. 2. High concentration of impurities. | 1. Use a lower boiling point solvent or a mixed solvent system. 2. Add more of the "good" solvent to keep the compound dissolved at a lower temperature. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of 2-[(2-Fluorobenzyl)oxy]benzaldehyde
This protocol is a general guideline. The choice of solvent and volumes should be optimized for your specific derivative.
-
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., isopropanol, ethanol, or diisopropyl ether).
-
Dissolution:
-
Place the crude 2-[(2-fluorobenzyl)oxy]benzaldehyde (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen solvent (e.g., 5-10 mL) and heat the mixture to a gentle boil with stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (e.g., 1-2% by weight of your compound).
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven at a temperature well below their melting point.
-
Protocol 2: Two-Solvent Recrystallization
This method is useful when no single solvent provides the ideal solubility profile. A common pair is a "soluble" solvent and a "poor" or "anti-solvent." For this class of compounds, ethanol/water or ethyl acetate/hexane are good starting points.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "soluble" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of the hot "soluble" solvent until the cloudiness just disappears.
-
Crystallization and Isolation: Follow steps 5 and 6 from the single-solvent protocol.
Visualizing the Recrystallization Workflow
Caption: A generalized workflow for the recrystallization process.
References
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
- Google Patents. (2010). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. [Link]
-
MDPI. (2026). High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
identification and removal of impurities in safinamide synthesis
Answering the user's request.## Safinamide Synthesis: A Technical Support Center for Impurity Identification and Removal
Welcome to the technical support center for Safinamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity identification and removal during the synthesis of Safinamide. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower your experimental decisions.
Troubleshooting Guide: Identification and Removal of Impurities
This section addresses specific issues you may encounter during your synthesis and purification workflows.
Question 1: What are the common process-related and degradation impurities in Safinamide synthesis, and how can I identify them?
Answer:
During the synthesis and storage of Safinamide, a variety of impurities can emerge, broadly categorized as process-related impurities (from the synthetic route) and degradation products.[1] Vigilant monitoring is crucial as these can affect the drug's efficacy and safety.[1]
Commonly encountered impurities include:
-
Process-Related Impurities: These arise from the specific synthetic pathway and reaction conditions.[1] Examples identified in Safinamide mesylate bulk drug include Imp-B, Imp-C, Imp-D, and Imp-E.[2][3] Other known process impurities are Safinamide Amide Impurity, 4-((3-fluorobenzyl)oxy)benzaldehyde, and 4-((3-fluorobenzyl)oxy)benzoic acid.[1]
-
Degradation Products: Safinamide is particularly susceptible to oxidative degradation.[4] Stress testing under oxidative conditions has shown the formation of five degradation products: Imp-A, Imp-C, Imp-D, Imp-E, and Imp-F.[2][3] Notably, impurities C, D, and E are common to both process and degradation pathways.[2][3]
-
Genotoxic Impurities: These are of high concern due to their potential to damage DNA. Specific genotoxic impurities can form during the synthesis of the 4-((3-fluorobenzyl)oxy)benzaldehyde intermediate, including regioisomers like 4-((4-fluorobenzyl)oxy) benzaldehyde and 4-((2-fluorobenzyl)oxy) benzaldehyde.[5] Additionally, N-Nitroso Safinamide is a potential genotoxic impurity that requires sensitive analytical methods for detection.[6]
Identification Strategy:
The primary analytical tool for identifying and quantifying these impurities is High-Performance Liquid Chromatography (HPLC), often coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).[1]
| Impurity Type | Common Examples | Recommended Analytical Technique |
| Process-Related | Imp-B, Imp-C, Imp-E, Safinamide Amide Impurity | Stability-Indicating HPLC, LC-MS |
| Degradation (Oxidative) | Imp-A, Imp-F, Safinamide N-Oxide | Stability-Indicating HPLC, LC-MS |
| Process & Degradation | Imp-C, Imp-D ((S)-2-[4-(3-fluoro-benzyloxy) benzamido] propanamide) | Stability-Indicating HPLC, IR, NMR, MS for structural confirmation[2][3][7] |
| Genotoxic | N-Nitroso Safinamide, Regioisomeric benzaldehydes | LC-MS/MS for high sensitivity[6], HPLC for intermediates[5] |
| Starting Materials | 4-((3-fluorobenzyl)oxy)benzaldehyde | HPLC |
A robust, stability-indicating HPLC method is essential for separating the active pharmaceutical ingredient (API) from all potential impurities.[2][3]
Experimental Protocol: Stability-Indicating HPLC Method
This protocol is based on a validated method for separating Safinamide from its process-related and degradation impurities.[2][3][7]
-
Column: Inertsil ODS-3 (250 × 4.6 mm, 5 μm).[2][3][7]
-
Rationale: The C18 stationary phase provides excellent hydrophobic retention and separation for the relatively nonpolar Safinamide and its structurally similar impurities.
-
-
Mobile Phase A: 0.1% formic acid in water, with pH adjusted to 5.0.[1][2][3]
-
Rationale: The acidic mobile phase and pH control ensure consistent ionization states of the analytes, leading to sharp, reproducible peaks.
-
-
Gradient Elution: A gradient program is necessary to resolve both early-eluting polar impurities and later-eluting nonpolar impurities in a single run. The specific gradient should be optimized for your system but will generally involve increasing the percentage of Acetonitrile over time.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: 30-45°C.
-
Rationale: Elevated temperature can improve peak shape and reduce run time, but must be controlled to ensure reproducibility.
-
-
Detection: UV at 226 nm.
-
Structure Confirmation: For unknown peaks, fractions should be collected and analyzed by Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR) to confirm their structures.[3][7]
Workflow for Impurity Identification and Control
Caption: A workflow diagram illustrating the key stages of impurity management in Safinamide synthesis, from in-process monitoring to final quality control.
Question 2: My HPLC shows a significant unknown peak. How should I approach its identification and removal?
Answer:
Discovering an unknown peak requires a systematic troubleshooting approach. The goal is to first identify the impurity and its origin, then devise a targeted removal strategy.
Troubleshooting Workflow:
-
Verify System Suitability: First, ensure the peak is not an artifact. Check your HPLC system's performance, mobile phase preparation, and blank injections to rule out system contamination or baseline noise.
-
Preliminary Characterization (LC-MS): The fastest way to get initial structural information is by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) can reveal the molecular weight of the impurity. This data, combined with the known reactants and reaction mechanism, often allows for a tentative identification.
-
Investigate the Origin:
-
Process-Related? Does the impurity level increase during the reaction or is it present from the start? Analyze your starting materials and key intermediates.
-
Degradation Product? Is the impurity level higher in older samples or those exposed to air/light? Perform stress studies (e.g., exposure to AIBN for radical oxidation or H₂O₂ for oxidation) on a pure sample of Safinamide to see if the peak is generated.[2]
-
-
Structural Elucidation: If the impurity is significant and cannot be identified by LC-MS alone, preparative HPLC or column chromatography is required to isolate a sufficient quantity for full structural analysis by NMR (¹H, ¹³C) and IR spectroscopy.[3][7]
-
Devise a Removal Strategy: Once the impurity's structure and properties (e.g., polarity, acidity/basicity) are known, you can select an appropriate purification method:
-
Crystallization: This is often the most effective method for removing impurities that have different solubility profiles from the desired product. Experiment with different solvent/anti-solvent systems. A continuous crystallization process can also be employed for better control.[8][9]
-
Chromatography: If crystallization is ineffective, flash column chromatography with an appropriate stationary and mobile phase can be used, although this is less ideal for large-scale production.
-
Extraction: For impurities with a different pKa, an acid-base liquid-liquid extraction can be highly effective at an intermediate stage.[8][9]
-
Process Optimization: Revisit the reaction step where the impurity is formed. Adjusting temperature, reaction time, stoichiometry, or reagent choice can often minimize its formation.[10]
-
Decision Tree for Troubleshooting an Unknown HPLC Peak
Caption: A decision tree to guide researchers through the process of identifying and planning the removal of an unknown impurity observed in an HPLC chromatogram.
Frequently Asked Questions (FAQs)
Q1: What are "genotoxic impurities" in Safinamide synthesis and why do they require special attention? Genotoxic impurities are compounds that can cause genetic mutations and have the potential to be carcinogenic, even at very low levels.[5] In Safinamide synthesis, these can include N-Nitroso Safinamide and various regioisomers formed during the synthesis of the 4-((3-fluorobenzyl)oxy)benzaldehyde intermediate.[5][6] They require special attention because regulatory bodies impose extremely strict limits on their presence in the final drug product. Therefore, highly sensitive analytical methods like LC-MS/MS are needed for their quantification, and specific purification steps, such as treating the intermediate with n-heptane, may be required to ensure their removal.[5][6]
Q2: My final Safinamide product has high residual solvent content. What are the best practices for removal? Residual solvents are trace amounts of solvents used during synthesis that remain in the final product.[4] Their removal is critical to meet ICH guidelines. The most effective method is typically drying the final crystalline product under vacuum at an elevated temperature. The specific temperature and duration depend on the solvent's boiling point and the thermal stability of Safinamide mesylate. For high-boiling point solvents, a final recrystallization or slurry in a solvent in which the API is poorly soluble (like n-heptane or ethyl acetate) can help displace the trapped solvent before the final drying step.[5][11]
Q3: Can I avoid chromatographic purification for Safinamide synthesis? Yes, modern synthetic approaches aim to minimize or eliminate the need for chromatographic purification, which can be costly and time-consuming at scale. A highly optimized process that controls the formation of impurities is the first step.[10][12] Furthermore, a "one-pot" synthesis using microwave irradiation followed by direct crystallization of the final product has been developed, which avoids chromatography entirely.[11] Additionally, continuous flow synthesis methods that incorporate inline liquid-liquid extraction and crystallization steps have been shown to produce high-purity Safinamide mesylate without isolating intermediates or using chromatography.[8][9]
Q4: How does the mesylate salt formation step influence the final purity? The formation of the methanesulfonate (mesylate) salt is a critical final purification step. The process of dissolving the Safinamide free base in a suitable solvent (e.g., ethyl acetate) and adding methanesulfonic acid induces crystallization.[5][11] This crystallization process is often highly selective for the desired salt, leaving many impurities behind in the mother liquor. Therefore, carefully controlling the crystallization conditions (temperature, solvent, stirring rate) during salt formation is key to achieving high final purity.
References
-
Daicel Pharma. Safinamide Impurities Manufacturers & Suppliers. [Link]
-
ResearchGate. Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products | Request PDF. [Link]
-
PubMed. Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products. [Link]
-
Oxford Academic. Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products | Journal of AOAC INTERNATIONAL. [Link]
-
Veeprho. Safinamide Impurities and Related Compound. [Link]
-
Research Journal of Pharmacy and Technology. Trace level Quantification of N-Nitroso Safinamide: A Genotoxic Impurity in Safinamide Mesylate Using ESI-MS/MS. [Link]
-
ACS Sustainable Chemistry & Engineering. Continuous Synthesis of Safinamide Mesylate using Flow Reactions, Inline Extraction, and Crystallization. [Link]
- Google Patents.
-
Pharmaffiliates. Safinamide-impurities. [Link]
-
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Validation & Comparative
A Comparative Guide to the Synthesis of Fluorobenzyloxybenzaldehyde Isomers: Strategic Insights for Medicinal Chemists
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. Among the myriad of fluorinated building blocks, fluorobenzyloxybenzaldehydes stand out as versatile intermediates. The seemingly subtle shift in the fluorine atom's position on the benzyl ring—from ortho to meta to para—can have significant consequences on synthetic accessibility and reaction outcomes.
This guide provides a comprehensive comparative analysis of the synthesis of 2-, 3-, and 4-fluorobenzyloxybenzaldehydes. Moving beyond a simple recitation of protocols, we will delve into the mechanistic nuances that govern the synthesis of these valuable isomers, offering field-proven insights to guide your experimental choices and troubleshoot potential challenges.
The Synthetic Cornerstone: Williamson Ether Synthesis
The most prevalent and reliable method for synthesizing (fluorobenzyloxy)benzaldehydes is the Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic attack of a phenoxide ion on a fluorobenzyl halide or a related compound with a good leaving group.[1][2][3] The general workflow is robust, yet the efficiency and purity of the final product are intricately linked to the isomeric position of the fluorine substituent.
The reaction proceeds in two conceptual steps: the deprotonation of a hydroxybenzaldehyde to form a nucleophilic phenoxide, followed by the substitution reaction with an electrophilic fluorobenzyl halide.
Caption: General workflow of the Williamson ether synthesis.
Isomeric Influences on Synthesis: A Comparative Analysis
The electronic character of the fluorobenzyl halide is a critical determinant of its reactivity. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I).[4] However, it also possesses lone pairs that can be donated into the aromatic ring through a resonance effect (+M).[5] The interplay of these two opposing effects, which varies with the fluorine's position, dictates the electrophilicity of the benzylic carbon and, consequently, the facility of the SN2 reaction.
| Isomer | Fluorine Position | Dominant Electronic Effect on Benzylic Carbon | Expected Reactivity |
| 2-Fluorobenzyl | ortho | Strong -I effect, moderate +M effect. Steric hindrance. | Reactivity may be slightly reduced due to steric hindrance and a partially offsetting +M effect. |
| 3-Fluorobenzyl | meta | Strong -I effect, no +M effect at the benzylic position. | Highest reactivity due to the unmitigated electron-withdrawing nature of fluorine, making the benzylic carbon more electrophilic. |
| 4-Fluorobenzyl | para | Strong -I effect, strong +M effect. | Reactivity is generally high, but the +M effect can partially counteract the inductive withdrawal, potentially making it slightly less reactive than the meta isomer. |
This differential reactivity has practical implications for reaction conditions. For instance, the more reactive 3-fluorobenzyl halides may proceed to completion under milder conditions (e.g., lower temperature or shorter reaction time) compared to the ortho isomer, where steric hindrance might necessitate more forcing conditions.
Experimental Data Synopsis
The following table summarizes representative yields for the synthesis of 4-(fluorobenzyloxy)benzaldehydes, gleaned from various sources. It is important to note that direct, side-by-side comparative studies under identical conditions are scarce in the literature; thus, these values should be interpreted as indicative of the feasibility and general efficiency of the respective transformations.
| Product | Starting Materials | Base/Solvent | Yield | Reference |
| 4-(2-Fluorobenzyloxy)benzaldehyde | 4-Hydroxybenzaldehyde, 2-Fluorobenzyl derivative | Not specified | High purity achievable | [6] |
| 4-(3-Fluorobenzyloxy)benzaldehyde | 4-Hydroxybenzaldehyde, 3-Fluorobenzyl chloride | K₂CO₃/Ethanol | 95% | [6] |
| 4-(3-Fluorobenzyloxy)benzaldehyde | 4-Hydroxybenzaldehyde, 3-Fluorobenzyl bromide | K₂CO₃/Acetone | 94.4% | [7] |
| 4-(4-Fluorobenzyloxy)benzaldehyde | 4-Hydroxybenzaldehyde, 4-Fluorobenzyl bromide | Not specified | High yield expected | [8] |
The consistently high yields reported for the 3-fluorobenzyl isomer align with the theoretical prediction of its enhanced reactivity.
Causality in Experimental Design: Beyond the Basics
A successful synthesis hinges on a rational choice of reagents and conditions. Here, we dissect the key parameters for the Williamson ether synthesis of fluorobenzyloxybenzaldehydes.
-
Choice of Base: A base is required to deprotonate the weakly acidic phenolic hydroxyl group of hydroxybenzaldehyde.[9] Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and sodium hydride (NaH).[6][7][10] K₂CO₃ is often preferred due to its moderate strength, low cost, and ease of handling. Stronger bases like NaH may be employed if the phenol is particularly electron-deficient, but they also increase the risk of side reactions.[2]
-
Solvent Selection: Polar aprotic solvents such as acetone, dimethylformamide (DMF), and acetonitrile are generally recommended.[7][9] These solvents effectively solvate the cation of the base (e.g., K⁺), leaving the phenoxide anion more "naked" and thus more nucleophilic, which accelerates the SN2 reaction.[1] Protic solvents like ethanol can also be used, but they may solvate the phenoxide, slightly dampening its reactivity.[6]
-
Leaving Group: Benzyl bromides are typically more reactive than benzyl chlorides due to the better leaving group ability of bromide.[11] In some cases, using a mesylate (methanesulfonate) leaving group can lead to even higher yields and purity.[7]
-
Temperature and Reaction Time: The reaction is often conducted at elevated temperatures (e.g., 60 °C or reflux) to ensure a reasonable reaction rate.[6][7] The optimal time can range from a few hours to overnight, and reaction progress should be monitored by techniques like Thin Layer Chromatography (TLC).
Potential Pitfall: C- vs. O-Alkylation
A known side reaction in the alkylation of phenoxides is C-alkylation, where the electrophile attacks the aromatic ring instead of the oxygen atom.[9] This is because the phenoxide ion is an ambident nucleophile. While O-alkylation is generally favored, the choice of solvent and counter-ion can influence the outcome. The use of polar aprotic solvents, as recommended, typically favors O-alkylation. The formation of a dibenzylated impurity has been noted in the synthesis of safinamide precursors, highlighting the importance of controlling stoichiometry and reaction conditions to achieve high purity.[12]
Applications in Drug Development: The "Why" Behind the Synthesis
The fluorobenzyloxybenzaldehyde scaffold is a key component in several pharmaceuticals. For example, 4-(3-fluorobenzyloxy)benzaldehyde is a crucial intermediate in the synthesis of Safinamide, a drug used for the treatment of Parkinson's disease.[6] Similarly, 4-(2-fluorobenzyloxy)benzaldehyde is a precursor to Ralfinamide.[6] The position of the fluorine atom in these molecules is critical for their biological activity, likely influencing their binding to target enzymes through specific interactions.[13]
Experimental Protocol: Synthesis of 4-(3-Fluorobenzyloxy)benzaldehyde
This protocol is a representative example based on methodologies described in the literature.[6][7]
Materials:
-
4-Hydroxybenzaldehyde
-
3-Fluorobenzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 3-fluorobenzyl bromide (1.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (around 60°C) and maintain for 5-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with acetone.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(3-fluorobenzyloxy)benzaldehyde as a solid.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Fluorobenzyl bromides are lachrymators and should be handled with care.
Conclusion
The synthesis of 2-, 3-, and 4-fluorobenzyloxybenzaldehydes via the Williamson ether synthesis is a generally efficient process. However, the position of the fluorine atom is not an innocent bystander; it actively modulates the electronic properties of the fluorobenzyl halide, thereby influencing reactivity. The meta-substituted isomer, 3-fluorobenzyl halide, is predicted to be the most reactive due to the powerful, unopposed inductive electron withdrawal of the fluorine atom. This understanding allows the synthetic chemist to tailor reaction conditions to optimize yields and minimize impurities for each specific isomer. As these molecules continue to play a vital role in the development of new therapeutics, a firm grasp of their synthetic nuances is indispensable.
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A Comparative Guide to the Efficacy of Chalcones Derived from Fluorobenzylated Benzaldehydes
Introduction: The Strategic Synergy of Chalcones and Fluorine in Drug Discovery
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a vital class of polyphenolic compounds that serve as biosynthetic precursors to all flavonoids.[1][2] Their deceptively simple structure belies a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This biological versatility stems from the α,β-unsaturated ketone moiety, which acts as a Michael acceptor, enabling covalent interactions with nucleophilic residues in various biological targets.[1][5]
In medicinal chemistry, the introduction of fluorine into a bioactive scaffold is a well-established strategy for optimizing drug-like properties.[6][7] The high electronegativity, small atomic radius, and metabolic stability of the C-F bond can profoundly influence a molecule's lipophilicity, binding affinity, and bioavailability.[7][8] When applied to the chalcone framework, fluorination has been shown to consistently enhance biological efficacy.[9][10] This guide provides a comparative analysis of chalcones derived from ortho-, meta-, and para-fluorobenzylated benzaldehydes, synthesizing experimental data to elucidate structure-activity relationships (SAR) for researchers in drug development.
Synthesis and Evaluation Workflow: From Precursors to Bioactivity
The primary synthetic route to chalcones is the Claisen-Schmidt condensation, a robust and efficient base-catalyzed reaction between an acetophenone and a benzaldehyde.[5][11] The choice of a specific fluorobenzaldehyde isomer as a precursor directly influences the substitution pattern on the chalcone's B-ring, which is critical for its interaction with biological targets. The general workflow from synthesis to biological evaluation is a systematic process designed to identify promising lead compounds.
Comparative Efficacy Analysis
The position of the fluorine substituent on the chalcone's B-ring (derived from the benzaldehyde) is a key determinant of biological activity. The following sections compare the efficacy of ortho-, meta-, and para-fluorinated chalcones across several therapeutic areas.
Anticancer Activity
Fluorinated chalcones have demonstrated potent cytotoxic activity against numerous cancer cell lines.[10][12] The fluorine atom's ability to enhance lipophilicity facilitates passage through cell membranes, while its electron-withdrawing nature can modulate the reactivity of the chalcone scaffold.[13] Studies suggest that the substitution pattern significantly impacts this activity. For instance, some fluorinated chalcones have shown more potent antiproliferative activity against human pancreatic (BxPC-3) and breast (BT-20) cancer cells than their non-fluorinated hydroxy counterparts.[13]
| Chalcone Derivative (B-Ring Substitution) | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
| p-Fluoro Chalcone Hybrid | Human Breast (MCF-7) | 0.6–3.7 (µg/mL) | [10] |
| o,p-Difluoro Chalcone Hybrid | Human Colon (HT-29) | 1.7 (IC₅₀) | [14][15] |
| α-Fluorinated Chalcone | 5 Cancer Cell Lines | 0.025–0.254 | [10] |
| Various Fluoro-Substituted Chalcones | A549, HeLa, HepG2, etc. | 0.029–0.729 | [16] |
| Naphthalene-Fluorinated Chalcones | Breast Cancer (4T1) | Stronger than non-fluorinated | [12] |
Note: Direct comparative studies across all three isomers for a single chalcone backbone are limited in the literature; the data represents the general potency of fluorinated derivatives.
Antimicrobial Activity
The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents.[6] Fluorinated chalcones have emerged as promising candidates, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[17][18] The introduction of fluorine can enhance the compound's ability to penetrate microbial cell walls and interfere with essential cellular processes.[8][9]
In one study, chalcones with fluoro substituents on the phenyl ring demonstrated potent activity against Bacillus subtilis, and in some cases, were effective against the resistant pathogen Pseudomonas aeruginosa. Another study found that chalcones with trifluoromethoxy groups were more effective antimicrobials than those with trifluoromethyl groups.[18]
| Chalcone Derivative (B-Ring Substitution) | Microbial Strain | Activity (MIC in µg/mL) | Reference |
| (E)-3-(2′-ethoxyphenyl)-1-(4-Fluoro-2-hydroxyphenyl)prop-2-en-1-one | MRSA, C. ulcerans | 25-50 | [17][19] |
| (E)-3-(4′-diethylaminophenyl)-1-(4-Fluoro-2-hydroxylphenyl)prop-2-en-1-one | P. aeruginosa | 50 | [17][19] |
| Trifluoromethyl-substituted Chalcone | S. aureus, B. subtilis | 6.25 | [8] |
| B-ring Fluoro-substituted Chalcones | Various Bacteria & Fungi | Moderate to Potent Activity | [6] |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Chalcones are known to exert anti-inflammatory effects, often by inhibiting key signaling pathways like Nuclear Factor-kappa B (NF-κB).[20][21] Fluorination can enhance these properties. For example, a synthesized (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-one derivative showed anti-inflammatory activity comparable to dexamethasone in a cotton pellet-induced granuloma model in rats.[22]
The mechanism often involves the suppression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.[20]
Experimental Protocols
The following protocols are standardized methodologies for the synthesis and evaluation of fluorinated chalcones. The rationale behind key steps is provided to enhance experimental design and interpretation.
Protocol 1: Synthesis via Base-Catalyzed Claisen-Schmidt Condensation
This protocol describes a general method for synthesizing chalcones from a fluorobenzaldehyde and an acetophenone derivative.[5]
Rationale: The reaction relies on the formation of an enolate from the acetophenone in the presence of a strong base. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde, followed by dehydration to yield the stable α,β-unsaturated ketone system of the chalcone. Ethanol is a common solvent as it readily dissolves the reactants and the base.
Materials:
-
Substituted Fluorobenzaldehyde (e.g., 4-fluorobenzaldehyde)
-
Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Dilute Hydrochloric acid (HCl)
-
Distilled water, Crushed ice
-
Standard laboratory glassware, Magnetic stirrer
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of the substituted acetophenone and 1.0 equivalent of the desired fluorobenzaldehyde in a minimal amount of ethanol.
-
Initiation of Reaction: While stirring the solution at room temperature, slowly add a 50-60% aqueous solution of KOH or NaOH dropwise. A color change is typically observed as the reaction progresses.
-
Reaction Monitoring: Continue stirring the mixture at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane:ethyl acetate).
-
Product Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice.
-
Acidification: Neutralize and then acidify the mixture by the slow, dropwise addition of dilute HCl until the pH is acidic. This step protonates the phenoxide (if present) and neutralizes the excess base, causing the chalcone product to precipitate.
-
Isolation and Purification: Collect the crude chalcone precipitate by vacuum filtration. Wash the solid with cold distilled water until the filtrate is neutral. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone.[23]
Protocol 2: Antimicrobial Efficacy via Broth Microdilution (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[10][17]
Rationale: This method provides a quantitative measure of a compound's antimicrobial potency. By testing a range of concentrations, it allows for direct comparison between different derivatives. The use of positive and negative controls ensures the validity of the assay.
Materials:
-
Synthesized fluorinated chalcone
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Stock Solution: Dissolve the chalcone in a suitable solvent (like DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the chalcone stock solution in the broth medium to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Inoculate each well (except the negative control) with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the chalcone at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm.
Conclusion and Future Directions
The incorporation of fluorine into the chalcone scaffold is a powerful strategy for enhancing biological activity. While direct, comprehensive comparisons of ortho-, meta-, and para- isomers are still needed across a wide range of chalcone backbones, the existing evidence strongly indicates that fluorination consistently potentiates anticancer, antimicrobial, and anti-inflammatory efficacy.[9][24] The position of the fluorine atom critically influences this activity, likely through modifications in electronic properties and steric interactions within the target binding site. Future research should focus on systematic SAR studies to fully delineate the role of fluorine's positional isomerism, paving the way for the rational design of next-generation chalcone-based therapeutics.
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Özdemir, A., et al. (2015). Design of potent fluoro-substituted chalcones as antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 946-952. [Link]
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A Researcher's Guide to the Validation of Novel Anticancer Agents Derived from 2-[(2-Fluorobenzyl)oxy]benzaldehyde
As a Senior Application Scientist, I've witnessed the journey of countless compounds from the benchtop to preclinical evaluation. The path is rigorous, demanding a logical, evidence-based approach to validation. This guide provides an in-depth look at the in vitro and in vivo validation pipeline for a promising class of compounds synthesized from the versatile starting material, 2-[(2-Fluorobenzyl)oxy]benzaldehyde.
We will not just list protocols; we will explore the causality behind experimental choices, ensuring each stage of validation builds a compelling case for a compound's therapeutic potential. Our primary case study will be CCY-1a-E2 (2-[(3-methoxybenzyl)oxy]benzaldehyde) , a derivative that has shown significant antileukemic activity in published studies.[1][2]
Section 1: The Proving Ground: In Vitro Validation
The initial phase of any drug discovery program is the in vitro assessment. These cell-based assays are the first gatekeeper, providing critical data on a compound's biological activity in a controlled, cost-effective, and high-throughput manner.[3][4][5] The primary goals are to determine cytotoxicity, establish a preliminary mechanism of action, and identify the most potent candidates for further study.
Foundational Assay: Assessing Cytotoxicity with the MTT Assay
The first question we must answer is fundamental: Does our compound kill cancer cells? The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell viability.[6] It relies on the ability of mitochondrial reductase enzymes in living cells to convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Line Selection: The choice of cell line is paramount. For our case study, CCY-1a-E2 was initially tested against the HL-60 human promyelocytic leukemia cell line, a widely used model for leukemia research.[2] To understand the spectrum of activity, it is advisable to use a panel of cell lines from different cancer types (e.g., breast, lung, colon).[7]
-
Concentration Gradient: A serial dilution of the compound is used to determine the concentration at which it exerts its effect. This allows for the calculation of the IC50 (half-maximal inhibitory concentration), a key metric of potency.
-
Controls: Including a negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug like Doxorubicin) is essential for validating the assay's performance.
-
Cell Seeding: Plate cancer cells (e.g., HL-60 or WEHI-3) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence and recovery.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds (e.g., from 0.1 µM to 100 µM) in culture medium. Add the diluted compounds to the respective wells. Include vehicle-only wells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a defined period, typically 24 to 72 hours, at 37°C in a humidified 5% CO₂ incubator. The duration depends on the cell line's doubling time and the compound's expected mechanism.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Comparative Performance: Potency Across Derivatives
A single compound's activity is informative, but its true potential is revealed through comparison. The table below summarizes the in vitro cytotoxic activity of several benzyloxybenzaldehyde derivatives against leukemia cell lines, demonstrating the structure-activity relationship (SAR) and positioning our lead compound, CCY-1a-E2, against its analogs.
| Compound ID | Structure (Substitution on Benzyl Ring) | Cell Line | IC50 (µM) | Source |
| CCY-1a-E2 (29) | 3-Methoxy | HL-60 | ~1-10 | [2] |
| CCY-1a-E2 | 3-Methoxy | WEHI-3 | 5.0 | [1] |
| Compound 17 | Unsubstituted | HL-60 | ~1-10 | [2] |
| Compound 30 | 2-Chloro | HL-60 | ~1-10 | [2] |
| Compound 31 | 4-Chloro | HL-60 | ~1-10 | [2] |
| ABMM-15 | 4-Chloro (on 4-benzyloxy) | H1299 (Lung) | >60 | [9] |
| ABMM-16 | 4-Chloro, 3-Methoxy (on 4-benzyloxy) | H1299 (Lung) | >60 | [9] |
Table 1: Comparative in vitro cytotoxicity (IC50) of benzyloxybenzaldehyde derivatives. CCY-1a-E2 (compound 29) was identified as a highly potent analog in initial screenings.[1][2][9]
Unveiling the "How": Mechanism of Action Studies
Once potency is established, we must investigate how the compound works. Based on the initial findings for benzyloxybenzaldehyde derivatives, key mechanisms include cell cycle arrest and apoptosis induction.[2]
-
Cell Cycle Analysis: Flow cytometry using propidium iodide (PI) staining can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). A compound causing G2/M arrest, as was found for CCY-1a-E2, will show an accumulation of cells in this phase.[2]
-
Apoptosis Assay: The induction of programmed cell death (apoptosis) can be confirmed by several methods. Annexin V/PI staining by flow cytometry can distinguish between early apoptotic, late apoptotic, and necrotic cells. DNA fragmentation analysis is another hallmark of apoptosis.[2]
Caption: A simplified pathway showing how CCY-1a-E2 induces G2/M arrest and apoptosis.
Conclusion
The validation of compounds synthesized from 2-[(2-Fluorobenzyl)oxy]benzaldehyde, exemplified by the journey of CCY-1a-E2, showcases a rigorous, multi-step process. The initial in vitro screens successfully identified a potent lead compound by demonstrating its cytotoxicity and elucidating its mechanism of action involving cell cycle arrest and apoptosis induction. [2]Subsequent in vivo testing in a relevant leukemia model confirmed its therapeutic efficacy, showing a reduction in disease indicators like spleen and liver weight, without significant toxicity. [1] This systematic approach, moving from cell-based assays to whole-animal models, is fundamental to drug discovery. It allows researchers to build a strong, evidence-based case for a compound's potential, justifying the significant investment required for further preclinical and clinical development. The benzyloxybenzaldehyde scaffold clearly holds therapeutic promise, and this validation framework provides a reliable roadmap for developing these and other novel anticancer agents.
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A Comparative Guide to the Structure-Activity Relationship of 2-(Benzyloxy)benzaldehyde Analogs as Potent Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 2-(Benzyloxy)benzaldehyde Scaffold
The 2-(benzyloxy)benzaldehyde scaffold has emerged as a promising framework in medicinal chemistry, particularly in the discovery of novel anticancer agents. These compounds, characterized by a benzaldehyde ring linked to a benzyl group via an ether bond at the ortho position, have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest, making them attractive candidates for further development.[1][2] The strategic placement of the benzyloxy group appears to be crucial for their biological activity, and modifications to both the benzaldehyde and the benzyl moieties allow for a systematic exploration of the structure-activity relationship (SAR). This guide provides an in-depth comparison of 2-(benzyloxy)benzaldehyde analogs, focusing on their anticancer properties, with supporting experimental data and protocols to inform future research and drug design efforts. Benzyloxybenzaldehyde derivatives are known for a range of biological activities, including anti-inflammatory and antimicrobial effects, but their potential as antineoplastic agents has garnered significant attention.[3]
Core Structure-Activity Relationship (SAR) Analysis
The anticancer potency of 2-(benzyloxy)benzaldehyde analogs is highly dependent on the nature and position of substituents on both aromatic rings. A systematic analysis of a series of these compounds tested against the human promyelocytic leukemia (HL-60) cell line reveals several key SAR trends.[1][2]
Substitutions on the Benzaldehyde Ring (Ring A)
The electronic and steric properties of substituents on the benzaldehyde ring significantly modulate cytotoxic activity.
-
Unsubstituted Analog: The parent compound, 2-(benzyloxy)benzaldehyde, serves as a baseline for activity, exhibiting moderate cytotoxicity.
-
Electron-Donating Groups: The introduction of a methoxy (-OCH₃) group on the benzaldehyde ring has a variable effect depending on its position. A methoxy group at the 4-position or 5-position leads to a notable increase in anticancer activity.[1][2]
-
Electron-Withdrawing Groups: A chloro (-Cl) group at the 5-position of the benzaldehyde ring also enhances cytotoxic potency, suggesting that electronic effects in this region are critical for activity.[1][2]
Substitutions on the Benzyl Ring (Ring B)
Modifications to the benzyl portion of the scaffold have a profound impact on the overall activity of the molecule.
-
Halogen Substituents: The presence of a halogen, such as chlorine, on the benzyl ring generally leads to a significant increase in anticancer activity. Analogs with a chloro group at the ortho or para position of the benzyl ring are particularly potent.[1][2] While direct data for a 2-fluoro analog was not present in the primary study, the potent activity of the 2-chloro and 4-chloro analogs suggests that an electron-withdrawing group at this position is favorable. The fluorine atom, in particular, can enhance metabolic stability and binding affinity.[4]
-
Methoxy Substituents: A methoxy group on the benzyl ring also contributes positively to the activity. Notably, 2-[(3-methoxybenzyl)oxy]benzaldehyde was identified as the most potent compound in one series, demonstrating superior activity against HL-60 cells.[1][2] This specific analog has also been evaluated in vivo, showing efficacy in a mouse leukemia model.[3]
Logical Relationship of SAR
The following diagram illustrates the key structural modifications and their impact on anticancer activity.
Caption: SAR summary for 2-(benzyloxy)benzaldehyde analogs.
Comparative Performance Data
The following table summarizes the cytotoxic activity of key 2-(benzyloxy)benzaldehyde analogs against the human HL-60 cancer cell line, as determined by the MTT assay after 48 hours of treatment. The 50% inhibitory concentration (IC₅₀) is a measure of the compound's potency.
| Compound ID | Substituent on Ring A (Benzaldehyde) | Substituent on Ring B (Benzyl) | IC₅₀ (µM)[2] |
| 17 | H | H | >10 |
| 26 | 4-OCH₃ | H | 7.8 |
| 27 | 5-OCH₃ | H | 9.1 |
| 28 | 5-Cl | H | 8.9 |
| 29 | H | 3-OCH₃ | 1.9 |
| 30 | H | 2-Cl | 4.6 |
| 31 | H | 4-Cl | 4.8 |
Data extracted from Lin et al., Bioorganic & Medicinal Chemistry, 2005.[2]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer effects of these benzyloxybenzaldehyde derivatives are attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle.[1][2] Morphological assessment and DNA fragmentation analysis of HL-60 cells treated with these compounds indicated that they trigger apoptosis. Furthermore, these analogs were found to cause an arrest in the G2/M phase of the cell cycle.[1][2] The underlying mechanism appears to involve the disruption of mitochondrial function, as evidenced by a loss of mitochondrial membrane potential in treated cells.[1][2]
The proposed signaling pathway leading to apoptosis is depicted below:
Caption: Proposed apoptotic pathway induced by the analogs.
Experimental Protocols
General Synthesis of 2-(Benzyloxy)benzaldehyde Analogs via Williamson Ether Synthesis
This protocol describes a general and widely used method for synthesizing the target compounds.[5]
Caption: General workflow for the synthesis of the analogs.
Step-by-Step Methodology:
-
Reactant Preparation: To a solution of the appropriately substituted 2-hydroxybenzaldehyde (1.0 eq.) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), add a weak base, typically potassium carbonate (K₂CO₃, 1.5 eq.).[6]
-
Addition of Benzyl Halide: Add the desired substituted benzyl halide (e.g., benzyl bromide or chloride, 1.0 eq.) to the reaction mixture.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 70°C) overnight. Monitor the reaction progress by thin-layer chromatography (TLC).[6]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding distilled water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final 2-(benzyloxy)benzaldehyde analog.[5]
In Vitro Cytotoxicity Evaluation: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HL-60) in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 2-(benzyloxy)benzaldehyde analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified duration (e.g., 48 hours) to allow the compounds to exert their effects.
-
MTT Addition: Following incubation, add MTT reagent to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
Conclusion and Future Directions
The 2-(benzyloxy)benzaldehyde scaffold represents a valuable starting point for the development of novel anticancer therapeutics. The structure-activity relationship studies clearly indicate that substitutions on both aromatic rings are critical for optimizing cytotoxic potency. Specifically, the introduction of chloro or methoxy groups on either ring can significantly enhance activity, with 2-[(3-methoxybenzyl)oxy]benzaldehyde emerging as a particularly potent lead compound.[1][2][3] The mechanism of action, involving the induction of apoptosis via the mitochondrial pathway and G2/M cell cycle arrest, provides a solid foundation for understanding their biological effects.
Future research should focus on synthesizing analogs with a broader range of substituents, including the 2-fluoro substitution on the benzyl ring, to further refine the SAR and improve potency and selectivity. Additionally, exploring these compounds against a wider panel of cancer cell lines and in more advanced preclinical models will be crucial for validating their therapeutic potential. The detailed protocols provided herein offer a practical framework for researchers to build upon this promising class of anticancer agents.
References
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A Researcher's Guide to the Kinetic Landscape of Novel MAO-B Inhibitors: A Comparative Analysis of 2-[(2-Fluorobenzyl)oxy]benzaldehyde Derivatives
For researchers, scientists, and drug development professionals dedicated to advancing the treatment of neurodegenerative diseases, the quest for potent and selective monoamine oxidase-B (MAO-B) inhibitors is a continuous journey. This guide offers an in-depth kinetic comparison of a promising new class of inhibitors derived from 2-[(2-Fluorobenzyl)oxy]benzaldehyde, placing their performance in context with established therapeutic agents. By dissecting the experimental data and methodologies, this document aims to provide a comprehensive resource for evaluating and progressing novel MAO-B-targeting compounds.
The Critical Role of MAO-B Inhibition in Neuroprotection
Monoamine oxidase-B is a crucial enzyme located on the outer mitochondrial membrane, primarily responsible for the degradation of dopamine in the brain.[1] Its overactivity is implicated in the progression of neurodegenerative disorders like Parkinson's disease, not only through the depletion of dopamine but also via the production of neurotoxic reactive oxygen species (ROS) during the catalytic cycle.[2] Consequently, the inhibition of MAO-B represents a key therapeutic strategy to elevate dopamine levels and potentially confer neuroprotection.[3] The landscape of MAO-B inhibitors is diverse, encompassing both irreversible and reversible agents, each with a distinct pharmacological profile.[4]
Unveiling the Kinetic Profile of 2-[(2-Fluorobenzyl)oxy]benzaldehyde Derivatives
Recent investigations into chalcone derivatives incorporating a fluorinated benzyloxy moiety, structurally analogous to the 2-[(2-Fluorobenzyl)oxy]benzaldehyde scaffold, have revealed a new class of potent and selective MAO-B inhibitors. A notable study, inspired by the pharmacophoric features of the approved drug safinamide, synthesized and evaluated a series of these compounds, yielding significant insights into their kinetic behavior.
The rationale behind incorporating a fluorinated benzyloxy group was to enhance lipophilicity, potentially improving blood-brain barrier permeability—a critical attribute for centrally acting agents. The kinetic evaluation of these novel compounds identified them as competitive and reversible inhibitors of MAO-B. This mechanism of action is highly desirable as it suggests that the inhibitor vies with the substrate for the enzyme's active site, and its effect is concentration-dependent, offering a more controllable pharmacological profile compared to irreversible inhibitors.
A Comparative Kinetic Analysis: Novel Derivatives vs. Established Inhibitors
To truly appreciate the potential of these novel 2-[(2-Fluorobenzyl)oxy]benzaldehyde derivatives, a direct comparison of their kinetic parameters with clinically established MAO-B inhibitors is essential. This section places the experimental data for the lead compounds from the aforementioned study alongside the well-characterized inhibitors, selegiline and safinamide.
| Inhibitor | Target | IC50 (µM) | Ki (µM) | Mechanism of Inhibition | Key Characteristics | Reference |
| FBZ13 | MAO-B | 0.0053 | - | Competitive, Reversible | High potency and selectivity | [5] |
| FBZ6 | MAO-B | 0.023 | - | Competitive, Reversible | Potent and selective | [5] |
| Safinamide | MAO-B | 0.079 | 0.0063 | Reversible, Competitive | Highly selective, also modulates glutamate release | [6][7] |
| Selegiline | MAO-B | ~0.011 | - | Irreversible | Forms a covalent bond with the FAD cofactor | [8][9] |
FBZ13: (E)-1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one FBZ6: (E)-3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one
This comparative data highlights the exceptional in vitro potency of the novel fluorobenzyloxy chalcone derivatives, with FBZ13 exhibiting an IC50 value significantly lower than that of safinamide. The competitive and reversible nature of their inhibition aligns them with the modern paradigm of MAO-B inhibitor design, which often favors reversibility to potentially reduce the risk of drug-drug interactions and offer a better safety profile.
Understanding the Mechanisms: A Deeper Dive
The mode of inhibition is a critical determinant of a drug's pharmacological profile. The comparison between the novel derivatives and the established drugs, selegiline and safinamide, showcases the two primary modalities of MAO-B inhibition.
Reversible Inhibition: The novel 2-[(2-Fluorobenzyl)oxy]benzaldehyde derivatives, much like safinamide, are reversible inhibitors.[5][10] This means they bind to the enzyme non-covalently and an equilibrium exists between the bound and unbound states. The inhibitory effect is therefore dependent on the concentration of the inhibitor. This property can be advantageous, as the enzyme's activity can be restored upon clearance of the drug from the system.[6]
Irreversible Inhibition: In contrast, selegiline is an irreversible inhibitor. It acts as a "suicide substrate," where the enzyme processes it, leading to the formation of a reactive intermediate that covalently binds to the flavin adenine dinucleotide (FAD) cofactor of MAO-B.[9][11] This permanently inactivates the enzyme, and restoration of MAO-B activity requires the synthesis of new enzyme molecules.[12]
Figure 1: Conceptual diagram of reversible versus irreversible enzyme inhibition.
Experimental Protocol: A Guide to In Vitro Kinetic Analysis of MAO-B Inhibitors
To ensure the scientific integrity and reproducibility of kinetic studies, a robust and well-defined experimental protocol is paramount. The following is a detailed, step-by-step methodology for a fluorometric in vitro MAO-B inhibition assay, a common and reliable method for determining inhibitor potency and mechanism.
Objective: To determine the IC50 value and the mode of inhibition of a test compound against human recombinant MAO-B.
Materials and Reagents:
-
Recombinant human MAO-B (hMAO-B) enzyme
-
Test compound (e.g., a 2-[(2-Fluorobenzyl)oxy]benzaldehyde derivative)
-
Positive control inhibitor (e.g., selegiline for irreversible, safinamide for reversible)
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
MAO-B substrate (e.g., Kynuramine or a proprietary fluorogenic substrate)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader
Experimental Workflow:
Figure 2: General workflow for an in vitro MAO-B kinetic inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and control inhibitors in 100% DMSO.
-
Perform serial dilutions of the stock solutions in MAO-B Assay Buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay well is below 1% to avoid solvent-induced enzyme inhibition.[13]
-
Prepare a working solution of hMAO-B enzyme in MAO-B Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a substrate working solution containing the MAO-B substrate, HRP, and the fluorescent probe in MAO-B Assay Buffer.[14]
-
-
Assay Procedure:
-
Add a defined volume (e.g., 10 µL) of the diluted test compound, control inhibitor, or vehicle control (assay buffer with DMSO) to the wells of a 96-well plate.
-
Add the hMAO-B enzyme solution to each well.
-
Incubate the plate for a set period (e.g., 10-15 minutes) at 37°C to allow for the interaction between the inhibitor and the enzyme.[14]
-
Initiate the enzymatic reaction by adding the substrate working solution to each well.
-
Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity at the appropriate excitation and emission wavelengths kinetically over a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Determining the Mechanism of Inhibition:
To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then analyzed using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).[15][16] The pattern of the lines on the plot reveals the mode of inhibition.
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
Conclusion and Future Directions
The kinetic studies of MAO-B inhibitors derived from 2-[(2-Fluorobenzyl)oxy]benzaldehyde reveal a promising new avenue for the development of potent, selective, and reversible agents for the treatment of neurodegenerative diseases. Their competitive mechanism of action and high in vitro potency position them as strong candidates for further preclinical evaluation. The comparative analysis with established drugs like selegiline and safinamide provides a crucial benchmark for their continued development.
The detailed experimental protocol provided herein offers a robust framework for researchers to conduct their own kinetic evaluations, ensuring data integrity and comparability across different studies. As the field of neuropharmacology continues to evolve, the rigorous kinetic characterization of novel inhibitors will remain a cornerstone of successful drug discovery and development.
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comparative analysis of synthetic routes to safinamide
An In-Depth Comparative Guide to the Synthetic Routes of Safinamide
Safinamide is a highly selective and reversible monoamine oxidase B (MAO-B) inhibitor used as an add-on therapy for Parkinson's disease.[1][2] Its therapeutic efficacy is intrinsically linked to its stereochemistry, with the (S)-enantiomer being the active pharmaceutical ingredient. This guide provides a detailed comparative analysis of the primary synthetic strategies employed to produce enantiomerically pure Safinamide, offering researchers and drug development professionals critical insights into the logic, advantages, and challenges of each approach.
The Stereochemical Imperative in Safinamide Synthesis
The single chiral center in Safinamide, (S)-N2-{4-[(3-fluorobenzyl)oxy]benzyl}alaninamide, dictates that any commercially viable synthesis must be highly stereoselective. The presence of the undesired (R)-enantiomer can be considered an impurity and may have different pharmacological or toxicological profiles.[3] Consequently, synthetic routes are primarily evaluated on their ability to efficiently produce the (S)-enantiomer in high purity.
Route 1: The Chiral Pool Approach via Reductive Amination
This is a widely utilized and straightforward strategy that begins with a readily available chiral starting material, L-alaninamide, to introduce the required stereochemistry.[1][3] The core of this method is the reductive amination of 4-[(3-fluorobenzyl)oxy]benzaldehyde with L-alaninamide.[1][3]
This approach capitalizes on the pre-existing chirality of L-alaninamide, directly incorporating it into the final molecule. However, this route is not without its drawbacks, most notably the use of toxic reagents like sodium cyanoborohydride, which can generate hazardous byproducts such as hydrogen cyanide.[1][3] Furthermore, large-scale production can lead to the formation of toxic impurities.[1][3]
Experimental Protocol: Chiral Pool Reductive Amination
-
Preparation of 4-(3-fluorobenzyloxy)benzaldehyde: p-Hydroxybenzaldehyde is reacted with m-fluorobenzyl chloride in the presence of a base like potassium carbonate and a catalyst such as potassium iodide in a suitable solvent like ethanol. The mixture is heated to reflux for several hours. After cooling, the product is isolated.[4]
-
Reductive Amination: L-alaninamide hydrochloride and triethylamine are stirred in methanol. 4-(3-fluorobenzyloxy)benzaldehyde is then added, and the mixture is stirred to form the Schiff base intermediate. A reducing agent, such as potassium borohydride (KBH4), is then added, and the reaction proceeds overnight.[5]
-
Workup and Salt Formation: The reaction is quenched, and the crude Safinamide base is isolated. This is then dissolved in a solvent like ethyl acetate and treated with methanesulfonic acid to form the Safinamide mesylate salt, which is then purified by recrystallization.[4][5]
Caption: Chiral pool synthesis of Safinamide via reductive amination.
Route 2: Alternative Enantioselective Synthesis with Protecting Groups
To circumvent the issues associated with the direct reductive amination, alternative enantioselective methods have been developed. One such approach utilizes a protecting group strategy to ensure stereochemical fidelity and improve purity.[1] This particular route starts from L-alanine and employs a 2-nitrobenzenesulfonyl (nosyl) protecting group.
The rationale behind this more elaborate route is to avoid the potentially problematic Schiff base reduction and the use of toxic borohydride reagents. By building the molecule in a stepwise fashion with robust protecting groups, higher purity and better control over the reaction can be achieved.
Experimental Protocol: Nosyl-Protected Synthesis
-
Protection of L-Alanine: L-Alanine is reacted with 2-nitrobenzenesulfonyl chloride to yield (S)-2-((2-nitrobenzyl)sulfonamido)propanoic acid.
-
Amide Formation: The resulting acid is converted to the corresponding amide, (S)-N-(1-amino-1-oxopropan-2-yl)-2-nitrobenzenesulfonamide, using a mixed-anhydride procedure.[1]
-
Alkylation: The nosyl-protected alaninamide is then alkylated with 4-(3-fluorobenzyloxy)benzyl iodide in the presence of potassium carbonate in acetonitrile.[1]
-
Deprotection and Salt Formation: The final key step is the cleavage of the 2-nitrobenzenesulfonyl group using thiophenol and potassium carbonate to yield the Safinamide free base.[1] This is followed by salt formation with methanesulfonic acid to give the final product.[1]
Caption: Enantioselective synthesis of Safinamide using a nosyl protecting group.
Route 3: Continuous Flow Synthesis
A modern approach to pharmaceutical manufacturing, continuous flow synthesis, has been successfully applied to the production of Safinamide mesylate.[6][7] This method offers significant advantages in terms of safety, efficiency, scalability, and product consistency compared to traditional batch processes.[6] The process integrates several reaction and purification steps into a seamless, automated workflow.
The key innovation in this route is the replacement of stoichiometric hydride reductants with catalytic hydrogenation in a packed-bed flow reactor, which avoids the generation of chemical waste.[6] Inline extraction and crystallization steps eliminate the need for isolating intermediates, streamlining the entire process.[6][7]
Experimental Workflow: Integrated Continuous Flow Process
-
C–O Bond Formation (Plug Flow Reactor - PFR): A solution of 4-hydroxybenzaldehyde and 3-fluorobenzyl chloride is passed through a PFR with a base to form 4-(3-fluorobenzyloxy)benzaldehyde.[6]
-
Inline Extraction: The output from the PFR is mixed with a solvent and water in a liquid-liquid extraction unit to remove the aqueous phase and impurities.[6]
-
Reductive Amination (Packed-Bed Reactor - PBR): The organic phase containing the aldehyde is mixed with L-alaninamide and hydrogen gas and passed through a PBR containing a sulfur-modified platinum catalyst. This effects the reductive amination to form Safinamide.[6]
-
Inline Extraction and Crystallization: The product stream from the PBR undergoes another inline extraction to remove the co-solvent. The resulting solution is then mixed with methanesulfonic acid to induce crystallization, yielding Safinamide mesylate.[6][7]
Caption: Continuous flow synthesis of Safinamide mesylate.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route depends on a balance of factors including yield, purity, cost, safety, and environmental impact. The table below summarizes the key attributes of the described methods.
| Parameter | Route 1: Chiral Pool / Reductive Amination | Route 2: Nosyl-Protected Synthesis | Route 3: Continuous Flow Synthesis |
| Stereocontrol | Good (derived from chiral starting material) | Excellent (stepwise control) | Good (derived from chiral starting material) |
| Overall Yield | ~90% (for salt formation step)[4] | Not explicitly stated, but generally good | 83% (overall, without intermediate isolation)[6][7] |
| Key Reagents | KBH4 or NaBH3CN[5], Triethylamine | 2-Nitrobenzenesulfonyl chloride, Thiophenol[1] | H2 gas, Heterogeneous Pt catalyst[6] |
| Process Safety | Concerns due to toxic borohydrides and potential cyanide byproducts[1][3] | Use of thiophenol requires careful handling | Significantly enhanced safety due to small reactor volumes and elimination of hazardous reagents[6] |
| Scalability | Established for industrial production, but impurity control can be a challenge[1][3] | More complex, potentially higher cost due to protecting group steps | Highly scalable with excellent consistency; demonstrated at a production rate of 22.0 g/h[6] |
| Environmental Impact | Generation of borate and potential cyanide waste | Generation of waste from protection/deprotection steps | Greener approach due to catalytic reduction and reduced solvent/waste volumes[6] |
| Key Advantage | Simple, direct, uses readily available chiral starting material[1][3] | High purity, avoids problematic reagents | High efficiency, safety, consistency, and reduced environmental footprint[6][7] |
| Key Disadvantage | Use of toxic reagents, potential for impurities on a large scale[1][3] | Increased number of steps, higher cost | Requires specialized equipment and process development expertise |
Conclusion
The synthesis of Safinamide has evolved from classical chiral pool approaches to sophisticated, modern manufacturing techniques. The traditional reductive amination route remains a viable, straightforward method, but it carries inherent safety and purity concerns, particularly at an industrial scale. The use of protecting group strategies offers a pathway to higher purity by exerting greater control over the chemical transformations, albeit at the cost of process complexity.
The development of a continuous flow synthesis represents the cutting edge of Safinamide production.[6][7] By integrating reactions and purifications into a single, automated process, this method provides a safer, more efficient, and environmentally friendly alternative to batch production. For researchers and drug development professionals, the choice of synthetic route will ultimately be guided by the specific requirements of scale, purity, cost, and available technology.
References
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Reddi, A., Mujahid, M., Sasikumar, M., & Muthukrishnan, M. (2014). A New Enantioselective Synthesis of the Anti-Parkinson Agent Safinamide. Synthesis, 46(13), 1751-1756. Available from: [Link]
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Semantic Scholar. (n.d.). A New Enantioselective Synthesis of the Anti-Parkinson Agent Safinamide. Retrieved from [Link]
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-
ResearchGate. (2014). A New Enantioselective Synthesis of the Anti-Parkinson Agent Safinamide. Retrieved from [Link]
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PubMed. (2007). Solid-phase synthesis and insights into structure-activity relationships of safinamide analogues as potent and selective inhibitors of type B monoamine oxidase. Retrieved from [Link]
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ACS Publications. (2025). Continuous Synthesis of Safinamide Mesylate using Flow Reactions, Inline Extraction, and Crystallization. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
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ACS Publications. (2025). Continuous Synthesis of Safinamide Mesylate using Flow Reactions, Inline Extraction, and Crystallization. Retrieved from [Link]
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ResearchGate. (2007). Solid-Phase Synthesis and Insights into Structure−Activity Relationships of Safinamide Analogues as Potent and Selective Inhibitors of Type B Monoamine Oxidase. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-[(2-Fluorobenzyl)oxy]benzaldehyde
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 2-[(2-Fluorobenzyl)oxy]benzaldehyde are paramount. This guide provides a comprehensive, step-by-step protocol for its disposal, grounded in established safety principles and regulatory awareness. The information herein is synthesized from safety data for the compound's structural class, including related isomers and foundational aromatic aldehydes, to provide a robust operational framework.
Core Hazard Assessment & Risk Profile
Understanding the intrinsic hazards of a compound is the foundation of its safe management. 2-[(2-Fluorobenzyl)oxy]benzaldehyde is an unclassified substance for which comprehensive toxicological data is not fully available[1]. Therefore, it must be handled as a substance of unknown but potential hazard, adhering to the principle of "as low as reasonably achievable" (ALARA) for exposure. The primary risks are derived from its chemical structure: an aromatic aldehyde and a fluorinated organic compound.
Rationale: A thorough risk assessment prevents accidental exposure, ensures regulatory compliance, and protects the environment. The presence of a fluorine atom is of particular importance, as combustion can produce highly toxic hydrogen fluoride (HF) gas[1][2][3].
Table 1: Hazard Profile Summary
| Hazard Category | Description | Key Considerations & Citations |
|---|---|---|
| Acute Toxicity | Harmful if swallowed or inhaled.[4][5] | Assume moderate toxicity via ingestion and inhalation. Symptoms of overexposure to similar compounds can include headache, dizziness, and nausea.[2] |
| Irritation | Causes skin and serious eye irritation.[4][6] | Direct contact must be avoided through appropriate personal protective equipment (PPE). May cause respiratory irritation.[2][4] |
| Reactivity | Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[2][3] | Segregation from these chemical classes is critical in both storage and waste streams to prevent uncontrolled reactions. |
| Environmental | Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[2][6] | Direct release to drains, soil, or waterways is strictly prohibited.[1][4][7] |
| Combustion Hazards | Decomposes upon combustion to generate poisonous fumes, including carbon monoxide, carbon dioxide, and hydrogen fluoride (HF).[1][2][3] | This dictates the need for specialized, high-temperature incineration by a licensed waste disposal facility. |
Pre-Disposal Operations: Safety & Handling Protocols
Safe disposal begins with safe handling during use. Minimizing waste generation and preventing spills are key objectives.
-
Engineering Controls: Always handle 2-[(2-Fluorobenzyl)oxy]benzaldehyde in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][8][9]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory.
-
Eye Protection: Wear chemical safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[2][10]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected for integrity before each use. Dispose of contaminated gloves as hazardous waste.[8][9]
-
Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities, a full protective suit may be necessary.[10]
-
-
General Hygiene: Wash hands and face thoroughly after handling.[1][11] Do not eat, drink, or smoke in the laboratory area.[4][12]
Step-by-Step Disposal Protocol
Disposal of 2-[(2-Fluorobenzyl)oxy]benzaldehyde and materials contaminated with it must be treated as hazardous waste. Under no circumstances should it be disposed of in the regular trash or down the drain.[13][14]
Step 1: Waste Segregation
Correctly segregating chemical waste is the most critical step to prevent dangerous reactions.
-
Action: Designate a specific, properly labeled waste container for "Halogenated Organic Waste." Because this compound contains fluorine, it must be treated as a halogenated waste.[15]
-
Rationale: Mixing with incompatible waste, such as strong oxidizing agents, can lead to fire or explosion. Proper segregation is a primary tenet of safe laboratory practice and is mandated by regulations like the EPA's 40 CFR Part 261.[1]
Step 2: Containerization
The integrity and labeling of the waste container are essential for safe storage and transport.
-
Action for Solid Waste: Collect pure, unused 2-[(2-Fluorobenzyl)oxy]benzaldehyde or spill cleanup material in a sturdy, sealable container (e.g., a high-density polyethylene (HDPE) pail).[8][16]
-
Action for Liquid Waste: If the compound is dissolved in a solvent, collect it in a designated, chemically compatible (e.g., HDPE or glass) container for "Halogenated Organic Liquid Waste."
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-[(2-Fluorobenzyl)oxy]benzaldehyde" and any solvents present.
-
The primary hazards (e.g., "Toxic," "Irritant").
-
-
Procedure: Keep the container tightly closed except when adding waste.[9][16] Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[16] Store the container in a designated satellite accumulation area, preferably within secondary containment.[13]
Step 3: Disposal of Contaminated Materials
Disposable items that come into contact with the chemical are also considered hazardous waste.
-
Action: Place all contaminated disposables, including gloves, weigh paper, pipette tips, and paper towels, into a sealed, labeled bag or container designated for solid hazardous waste.[15]
-
Rationale: This prevents the spread of chemical contamination and ensures that all waste associated with the compound is managed correctly.
Step 4: Arranging Final Disposal
Final disposal must be handled by professionals.
-
Action: Contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[11][13] Provide them with an accurate description of the waste.
-
Rationale: Licensed contractors have the equipment and permits to transport and dispose of hazardous waste in compliance with all federal, state, and local regulations, typically via controlled high-temperature incineration.[1][17]
Emergency Procedures: Spill Management
In the event of a spill, a swift and safe response is critical.
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory and contact your EHS office.
-
Control Ignition Sources: Remove all sources of ignition from the area.[10][11]
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Contain & Clean:
-
Wear the appropriate PPE as described in Section 2.
-
For a solid spill, carefully sweep the material to collect it, taking care not to create dust.[1]
-
For a liquid spill, cover with an inert, non-combustible absorbent material like vermiculite, sand, or diatomaceous earth.[7][11]
-
Place the contained material into a suitable, labeled container for hazardous waste disposal.[4][8]
-
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as contaminated hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from the use of 2-[(2-Fluorobenzyl)oxy]benzaldehyde.
Caption: Decision workflow for segregation and disposal of 2-[(2-Fluorobenzyl)oxy]benzaldehyde waste.
References
-
Aldex®. Aldehyde Disposal Made Easy. Aldex. [Link]
-
Medical Indicators. Aldehyde Disposal. Medical Indicators. [Link]
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Navigating the Safe Handling of 2-[(2-Fluorobenzyl)oxy]benzaldehyde: A Guide for Laboratory Professionals
This document provides essential guidance on the safe handling, use, and disposal of 2-[(2-Fluorobenzyl)oxy]benzaldehyde (CAS No. 172685-66-4), a compound utilized in specialized research and development applications.[1] Given the limited specific hazard data for this compound, this guide synthesizes information from safety data sheets (SDS) of structurally similar aromatic aldehydes and established best practices for handling this chemical class. The procedural recommendations herein are grounded in the precautionary principle to ensure the highest level of safety for all laboratory personnel.
Hazard Assessment: An Evidence-Based Approach
Based on data from similar molecules, researchers should anticipate that this compound may cause:
-
Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[3][4]
-
Serious Eye Irritation: Contact with eyes can cause significant irritation and potential damage.[3][4][5]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract, leading to coughing or shortness of breath.[3][4][6]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[3][5][7]
It is imperative to handle this compound with the assumption that it possesses these hazards until comprehensive toxicological data becomes available.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves.[2] | Provides resistance to a broad range of chemicals.[8] Latex gloves are not recommended as they offer poor protection against many organic chemicals.[2] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[3] |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over goggles when there is a significant risk of splashing or aerosol generation.[2][9] | Protects against splashes and airborne particles, which can cause serious eye irritation.[3][4][5] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned.[8] For larger quantities or procedures with a high splash risk, a chemical-resistant apron or coveralls should be worn.[9] | Protects skin from accidental contact and prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood is the primary engineering control.[3] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator appropriate for organic vapors should be used.[2][8] | Aldehyde vapors can be toxic upon inhalation.[2] Engineering controls are the preferred method for minimizing respiratory exposure. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling 2-[(2-Fluorobenzyl)oxy]benzaldehyde is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[5][10]
-
Keep the container tightly closed to prevent the release of vapors and protect it from moisture and light.[3][4]
Handling and Use
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. The designated work area, typically a chemical fume hood, should be clean and uncluttered.
-
Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[7][11][12]
-
Procedure Execution : Handle the compound with care, avoiding contact with skin and eyes.[5][7] Do not eat, drink, or smoke in the work area.[3][5]
-
Post-Handling : After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[1][3] Decontaminate all equipment and the work surface.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
Caption: Workflow for managing a chemical spill.
For large spills, evacuate the area and contact your institution's emergency response team.
Disposal Plan
All waste containing 2-[(2-Fluorobenzyl)oxy]benzaldehyde must be treated as hazardous waste.
-
Waste Collection : Collect all contaminated materials, including gloves, absorbent materials, and empty containers, in a designated, properly labeled, and sealed hazardous waste container.[3]
-
Disposal : Dispose of the hazardous waste through a licensed disposal company, following all local, state, and federal regulations.[3][10] Do not dispose of this chemical down the drain.[5][10]
Emergency Procedures
First Aid Measures
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3][5]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][5]
Conclusion: A Culture of Safety
The responsible use of 2-[(2-Fluorobenzyl)oxy]benzaldehyde necessitates a proactive and informed approach to safety. By understanding the potential hazards, diligently using appropriate personal protective equipment, and adhering to the established operational and emergency procedures, researchers can minimize risks and maintain a safe and productive laboratory environment. Continuous vigilance and a commitment to a strong safety culture are paramount when handling any chemical, particularly those with incomplete hazard data.
References
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What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. (n.d.). Retrieved from [Link]
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MATERIAL SAFETY DATA SHEET SDS/MSDS - BENZALDEHYDE. (n.d.). Kasturi Aromatics. Retrieved from [Link]
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Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]
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Essential Chemical PPE. (2023-09-08). Trimaco. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
